Linifanib

Catalog No.
S548042
CAS No.
796967-16-3
M.F
C21H18FN5O
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linifanib

CAS Number

796967-16-3

Product Name

Linifanib

IUPAC Name

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea

Molecular Formula

C21H18FN5O

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28)

InChI Key

MPVGZUGXCQEXTM-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

A 741439, A-741439, A741439, ABT 869, ABT-869, ABT869, linifanib, N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N1-(2-fluoro-5-methylphenyl)urea, RG 3635, RG-3635, RG3635

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

The exact mass of the compound Linifanib is 375.14954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Linifanib's Mechanism of Action as a Receptor Tyrosine Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Linifanib (also known as ABT-869) is a potent, ATP-competitive small molecule inhibitor belonging to the class of receptor tyrosine kinase inhibitors (TKIs). Its chemical structure is characterized by the formula C₂₁H₁₈FN₅O, with an average molecular weight of 375.407 g/mol [1]. The compound is identified by several synonyms in scientific literature, including ABT-869, RG-3635, and its systematic IUPAC name, 3-[4-(3-amino-1H-indazol-4-yl)phenyl]-1-(2-fluoro-5-methylphenyl)urea [1]. As an investigational drug, it has not yet received clinical approval from major regulatory agencies like the FDA or other international bodies, but it has undergone extensive evaluation in numerous preclinical studies and clinical trials targeting various solid tumors and hematologic malignancies [1] [2].

Primary Targets and Inhibition Profile

This compound functions as a multi-targeted receptor tyrosine kinase inhibitor with a primary focus on members of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. Its potency varies across different kinase targets, as detailed in the table below:

Table 1: Primary Kinase Targets of this compound and Inhibition Potency

Kinase Target Family Reported IC₅₀ Values Biological Significance
VEGFR-2 (KDR) VEGF Receptor ~4 nM [1] Key regulator of tumor angiogenesis
FLT-3 VEGF Receptor ~4 nM (mutant form) [3] [1] Driver in acute myeloid leukemia (AML)
PDGFR-β PDGF Receptor Potently inhibited [4] Stromal support, tumor growth
VEGFR-1 VEGF Receptor Potently inhibited [2] Angiogenesis regulation
CSF-1R PDGF Receptor Family Inhibited [5] Tumor microenvironment modulation
c-KIT PDGF Receptor Family Inhibited [5] Stem cell factor receptor

The drug exhibits remarkable selectivity, showing minimal activity (IC₅₀ values >1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases, and serine/threonine kinases, which contributes to its unique safety and efficacy profile [1]. This targeted approach allows this compound to specifically disrupt pro-tumorigenic signaling pathways while largely sparing unrelated cellular processes.

Molecular Mechanisms of Action

Core Mechanism: ATP-Competitive Inhibition

This compound exerts its effects primarily through ATP-competitive inhibition [2] [5]. It binds to the ATP-binding pocket of the catalytic domain of receptor tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues on target proteins. This inhibition effectively blocks the activation of downstream signaling cascades that are critical for tumor growth and survival.

Antiangiogenic Effects

The potent inhibition of VEGFR-2 (KDR) by this compound at low nanomolar concentrations disrupts the VEGF/VEGFR signaling axis, which is the cornerstone of its antiangiogenic activity [1] [2]. By blocking this pathway, this compound prevents:

  • Endothelial cell proliferation and migration
  • Formation of new tumor vasculature (neovascularization)
  • Survival signals for existing tumor blood vessels

Simultaneous inhibition of PDGFR-β signaling further augments this antiangiogenic effect by disrupting the pericyte coverage of blood vessels, which is essential for vascular stability and function [4]. This dual targeting of both VEGF and PDGF signaling pathways creates a comprehensive antiangiogenic approach that more effectively suppresses tumor vasculature development and maintenance.

Direct Antitumor and Pro-Apoptotic Effects

Beyond its antiangiogenic properties, this compound exerts direct antitumor effects, particularly in cancer cells dependent on specific mutant kinase forms. In acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations, this compound induces apoptosis through a mechanism involving Akt and glycogen synthase kinase 3β (GSK3β) [3]. The proposed mechanism involves:

  • Inhibition of constitutively active mutant FLT3 receptor signaling
  • Reduction in phosphorylation of Akt and its downstream target GSK3β
  • Activation of mitochondrial apoptotic pathways

In ovarian cancer models, this compound treatment led to suppression of phosphorylated Akt at Ser473, accompanied by activation and nuclear translocation of FOXO3 - a critical transcription factor regulating cell cycle arrest and apoptosis [6] [7]. This effect was consistently observed across different ovarian cancer cell lines (OVCAR3 and SKOV3), confirming the conserved nature of this mechanism across cancer types.

Key Signaling Pathways and Experimental Evidence

The core mechanism of this compound can be visualized through its effects on key signaling pathways, as illustrated below:

G cluster_rtk Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_akt PI3K/Akt/mTOR Pathway cluster_mapk Ras/MAPK Pathway cluster_effects Biological Outcomes This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits FLT3 FLT3 This compound->FLT3 Inhibits AKT AKT VEGFR->AKT Activates MEK MEK VEGFR->MEK Activates PDGFR->AKT Activates PDGFR->MEK Activates FLT3->AKT Activates mTOR mTOR AKT->mTOR Activates GSK3b GSK3b AKT->GSK3b Inhibits FOXO3 FOXO3 AKT->FOXO3 Inhibits Angiogenesis Angiogenesis mTOR->Angiogenesis Apoptosis Apoptosis GSK3b->Apoptosis Promotes FOXO3->Apoptosis Activates ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival

Figure 1: this compound inhibits multiple RTKs, suppressing downstream PI3K/Akt/mTOR and Ras/MAPK signaling pathways. This leads to reduced angiogenesis, proliferation, and survival, while promoting apoptosis.

Key Experimental Evidence and Methodologies

Table 2: Summary of Key Experimental Evidence for this compound's Mechanisms

Cancer Type Experimental Models Key Findings Molecular Markers
Acute Myeloid Leukemia (AML) [3] MV4-11 cells (FLT3-ITD mutant), mouse xenograft Induction of apoptosis via Akt/GSK3β pathway ↓p-Akt, ↓p-GSK3β
Ovarian Cancer [6] [7] OVCAR3, SKOV3 cells Cell cycle arrest, apoptosis via FOXO3 activation ↓p-Akt (S473), ↑FOXO3 nuclear translocation, ↑Bax, ↓Bcl-2
Gastric Cancer [8] SGC-7901, MGC-803 cells, mouse xenograft Synergy with chemotherapy, suppression of AKT/mTOR ↓p-EGFR, ↓p-IGF1R, ↓p-Akt, ↓p-mTOR
Hepatocellular Carcinoma [4] Bel-7404, HepG2 cells, mouse xenograft Induction of cytoprotective autophagy via PDGFR-β suppression ↓p-PDGFR-β, ↑LC3-I/II conversion, ↑autophagic flux
Detailed Experimental Protocols
4.2.1 Cell Viability and Proliferation Assays

The MTT assay is widely used to evaluate this compound's effects on cell viability [6]. The standard protocol involves:

  • Seeding cells in 96-well plates at density of 3 × 10³ cells/well
  • Incubation for 24 hours at 37°C with 5% CO₂
  • Treatment with this compound across concentration range (typically 0-40 μM)
  • Incubation for 24-72 hours
  • Addition of MTT reagent (5 mg/mL) and incubation for 3 hours
  • Dissolution of formazan crystals with DMSO
  • Measurement of absorbance at 570 nm using microplate reader

Cell counting assays using trypan blue exclusion provide complementary data on viable cell numbers, typically performed in 6-well plates with higher seeding densities (5 × 10⁴ cells/well) [6].

4.2.2 Apoptosis Analysis

Flow cytometry with Annexin V/propidium iodide staining is the standard method for quantifying apoptosis induction by this compound [6] [8]. Additional methodologies include:

  • TUNEL assay for detecting DNA fragmentation [6]
  • Western blot analysis of apoptotic markers including:
    • Cleaved PARP and cleaved caspase-3 as apoptosis execution indicators
    • Altered Bax/Bcl-2 ratio as mitochondrial apoptosis regulator [6]
4.2.3 Autophagy Assessment

In hepatocellular carcinoma models, this compound-induced autophagy is evaluated through multiple complementary approaches [4]:

  • Western blot analysis of LC3-I to LC3-II conversion
  • Immunofluorescence microscopy for LC3 puncta formation
  • Transmission electron microscopy for autophagic vacuole visualization
  • Functional autophagic flux assays using RLuc-LC3 reporter constructs

Combination Therapy and Clinical Implications

Synergistic Effects with Chemotherapy

This compound demonstrates significant synergy with conventional chemotherapeutic agents, particularly in gastric cancer models. The combination of this compound with 5-fluorouracil (5-Fu) or cisplatin produces strongly synergistic effects (combination index values ranging from 0.017 to 0.589) [8]. The molecular basis for this synergy involves:

  • Enhanced suppression of receptor tyrosine kinase-mediated signaling
  • Further attenuation of AKT/mTOR pathway activation
  • Increased pro-apoptotic signaling through elevated cleaved PARP levels
  • Reduced expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) and cell cycle regulators (Cyclin D1)
Autophagy Modulation and Resistance

In hepatocellular carcinoma, this compound treatment induces cytoprotective autophagy through suppression of PDGFR-β and its downstream Akt/mTOR and Mek/Erk signaling pathways [4]. This autophagy represents a resistance mechanism, as pharmacological inhibition of autophagy using chloroquine or genetic knockdown of autophagy-related genes (ATG5, ATG7) significantly enhances this compound's anti-tumor efficacy both in vitro and in mouse xenograft models.

Pharmacokinetic Considerations

Biophysical interaction studies demonstrate that this compound binds to site II of bovine serum albumin (BSA) with binding constants ranging between 10⁴-10⁵ M⁻¹, suggesting moderate to high plasma protein binding that may influence its distribution and free drug concentration [9]. The binding is spontaneous and primarily mediated by hydrogen bonding and van der Waals forces, with thermodynamic parameters (ΔH = -55.91 kJ mol⁻¹, ΔS = -111.74 J mol⁻¹·K⁻¹) indicating an enthalpy-driven process [9].

Conclusion and Research Implications

References

what is the structure of Linifanib ABT-869

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure & Properties

The table below outlines the fundamental chemical identifiers and physico-chemical properties of Linifanib [1] [2] [3].

Property Description
Systematic Name 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea [1]
Chemical Formula C₂₁H₁₈FN₅O [2]
Molecular Weight 375.4 g/mol [2]
CAS Number 796967-16-3 [1]
SMILES CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N [1]
XLogP 4.65 [3]
Hydrogen Bond Donors 4 [3]
Hydrogen Bond Acceptors 5 [3]
Topological Polar Surface Area 95.83 Ų [3]

Primary Targets & Mechanism of Action

This compound is a potent, ATP-competitive inhibitor that primarily targets members of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families [4] [5]. The table below lists its key kinase targets and published half-maximal inhibitory concentration (IC₅₀) values.

Target IC₅₀ (nM) Description
VEGFR1 (Flt-1) 3 nM [6] Critical for VEGF-A mediated angiogenesis.
VEGFR2 (KDR) 4 nM [1] [6] Primary mediator of VEGF-driven endothelial cell proliferation and permeability.
CSF-1R 3 nM [6] Implicated in tumor microenvironment regulation.
FLT3 4 nM [6] Important in hematopoiesis; mutated in some acute myeloid leukemias (AML).
PDGFR-β 66 nM [6] Supports pericyte function and tumor stroma formation.

By inhibiting these receptor tyrosine kinases, this compound disrupts critical signaling pathways that promote tumor angiogenesis and growth [2]. It has shown prominent antitumor activity in preclinical models, particularly against cancer cells dependent on mutant kinases like FLT3-ITD found in some forms of AML [5] [2].

Experimental Protocols & Research Data

For laboratory research, understanding the practical application and cellular effects of this compound is essential.

In Vitro Bioactivity

This compound's potency varies significantly depending on the cellular context, showing greatest efficacy in cells driven by specific mutant kinases. The data below illustrates this selective bioactivity [4] [6].

Cell Line Cell Type / Feature Assay GI₅₀ / IC₅₀
MOLM-13 Acute Myeloid Leukemia (mutant FLT3) 72-hour MTS proliferation assay 0.037 μM [4]
MV4-11 Acute Myeloid Leukemia (FLT3-ITD mutant) 72-hour MTS proliferation assay 0.04 μM [4]
MOLT-4 Acute Lymphoblastic Leukemia 72-hour MTS proliferation assay 6.7 μM [4]
HUVEC Human Umbilical Vein Endothelial Cells 72-hour CCK8 proliferation assay 4.92 μM [6]
Sample In Vitro Protocol

A typical protocol for assessing anti-proliferative activity is as follows [4]:

  • Cell Seeding: Plate cells in 96-well plates (e.g., 5 × 10⁴ leukemia cells per well in full growth medium).
  • Compound Treatment: Add this compound to the culture medium. Prepare stock solutions in DMSO and dilute to desired working concentrations.
  • Incubation: Incubate cells with the compound for 72 hours.
  • Viability Assessment: Add a reagent like Alamar Blue or MTS and incubate for several hours. Measure fluorescence or absorbance using a plate reader.
  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine GI₅₀ values.

Signaling Pathways & Research Applications

Research indicates that the therapeutic effect of this compound, especially in combination with chemotherapy, involves the suppression of a key pro-survival signaling axis. The diagram below illustrates this mechanism.

G cluster_upper Receptor Tyrosine Kinases (RTKs) cluster_lower Downstream Signaling Pathway This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits EGFR EGFR This compound->EGFR Inhibits (in combination) IGFR IGFR This compound->IGFR Inhibits (in combination) AKT AKT VEGFR->AKT Activates PDGFR->AKT Activates EGFR->AKT Activates IGFR->AKT Activates mTOR mTOR AKT->mTOR Outcome2 Induces Apoptosis AKT->Outcome2 Suppresses S6K p-S6K mTOR->S6K 4EBP p-4EBP mTOR->4EBP mTOR->Outcome2 Suppresses Outcome1 Inhibits Tumor Angiogenesis S6K->Outcome1 Promotes 4EBP->Outcome1 Promotes Outcome3 Potentiates Chemotherapy Outcome2->Outcome3

The diagram shows that this compound directly inhibits VEGFR and PDGFR. When used in combination with chemotherapeutic agents like 5-FU or Cisplatin, it also suppresses the activity of EGFR and IGFR [7]. This collective inhibition of RTKs attenuates the activation of the downstream AKT/mTOR signaling pathway, a critical driver of cell growth, survival, and angiogenesis. The suppression of this pathway contributes to increased apoptosis and a synergistic anti-tumor effect when combined with chemotherapy [7].

References

Linifanib pharmacokinetics and metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Linifanib Pharmacokinetic Parameters

The following table consolidates quantitative pharmacokinetic data for this compound from various clinical studies.

Parameter Value(s) Study Details
Recommended Phase 2 Dose 0.25 mg/kg/day or 17.5 mg fixed dose [1] [2] Established in solid tumor trials; fixed dose adopted later.
Absorption (Tmax) ~3 hours [2] [3] Time to maximum plasma concentration.
Elimination Half-life (t½) ~1 day (13.9 - 23.1 hours) [2] [3] Estimated effective half-life at steady state.
Apparent Clearance (CL/F) 2.8 L/h (SD ± 1.2 L/h) [2] Mean oral plasma clearance.
Effect of High-Fat Food ↓ Cmax by 43%; ↓ AUC by 20% [2] Administration under fed conditions decreases bioavailability.
Diurnal Variation (AM vs PM) PM dosing: ↓ bioavailability by 27% [4] Morning dosing results in higher exposure.
Protein Binding Binds to Site II of Bovine Serum Albumin (BSA) [5] Interaction involves hydrogen bonds and van der Waals forces; spontaneous and stable.

Key Factors Influencing this compound Exposure

A population pharmacokinetic analysis identified several covariates that significantly impact this compound exposure in patients. The relationships are summarized in the diagram below.

Covariates Covariates Cancer Type Cancer Type Covariates->Cancer Type Patient Sex Patient Sex Covariates->Patient Sex Dosing Condition Dosing Condition Covariates->Dosing Condition This compound Exposure This compound Exposure HCC & RCC patients: ↑ Volume of Distribution (Vd/F) HCC & RCC patients: ↑ Volume of Distribution (Vd/F) Cancer Type->HCC & RCC patients: ↑ Volume of Distribution (Vd/F) Effect Females: ↓ Oral Clearance (CL/F) by 25% Females: ↓ Oral Clearance (CL/F) by 25% Patient Sex->Females: ↓ Oral Clearance (CL/F) by 25% Effect Evening Doses: ↓ Bioavailability by 27% Evening Doses: ↓ Bioavailability by 27% Dosing Condition->Evening Doses: ↓ Bioavailability by 27% Effect 1 Fed State: ↓ Bioavailability by 14% Fed State: ↓ Bioavailability by 14% Dosing Condition->Fed State: ↓ Bioavailability by 14% Effect 2 HCC & RCC patients: ↑ Volume of Distribution (Vd/F)->this compound Exposure Females: ↓ Oral Clearance (CL/F) by 25%->this compound Exposure Evening Doses: ↓ Bioavailability by 27%->this compound Exposure Fed State: ↓ Bioavailability by 14%->this compound Exposure

Key covariates affecting this compound pharmacokinetics identified through population modeling [4].

Research Methodologies and Protocols

Here are the experimental approaches used in key pharmacokinetic and interaction studies.

Population Pharmacokinetic Modeling
  • Objective: To characterize population pharmacokinetics and identify significant covariates [4].
  • Software: NONMEM [1] [4] [3].
  • Data: 7,351 plasma concentrations from 1,010 cancer patients across 13 studies [4].
  • Model: A two-compartment model with first-order absorption and disposition best described the data [4].
  • Covariate Screening: Included cancer type, co-medications, demographic factors (age, sex, weight), liver function markers, and administration conditions (fasted/fed, time of day) [4] [3].
Protein-Binding Study via Fluorescence Quenching
  • Objective: To understand the interaction between this compound and Bovine Serum Albumin (BSA) as a model for human serum albumin binding [5].
  • Apparatus: JASCO spectrofluorometer and UV–visible spectrophotometer [5].
  • Protocol:
    • A fixed concentration of BSA (1.5 µM) was titrated with increasing concentrations of this compound (0–6.4 µM).
    • Fluorescence emission spectra (300–500 nm) were recorded at an excitation wavelength of 280 nm at three different temperatures (288, 300, 308 K).
    • The inner filter effect was corrected mathematically.
    • Data were analyzed using the Stern-Volmer equation to determine the quenching mechanism (static) and calculate binding constants and thermodynamic parameters (ΔG, ΔH, ΔS) [5].
  • Molecular Docking: Performed using Molecular Operating Environment (MOE) software with the BSA crystal structure (PDB ID: 4OR0) to predict the binding site and interactions [5].

Research Implications and Conclusions

  • Dosing Strategy: Evidence supported a transition from weight-based (0.25 mg/kg) to a fixed daily dose of 17.5 mg to reduce pharmacokinetic variability [1] [2] [3].
  • Clinical Guidance: Studies concluded that no dose adjustment is needed based on renal function (creatinine clearance), but the effect of severe hepatic impairment was not fully established [3].
  • Metabolism: A carboxylate derivative (A-849529) was identified as a major metabolite, suggesting oxidation by cytochrome P450 enzymes plays a key role in this compound's metabolism [2]. However, the specific enzymes involved and the full metabolic pathway are not detailed in the available literature.

References

Linifanib molecular targets and signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

Primary Kinase Targets of Linifanib

Target Kinase IC50 Value Primary Role / Pathway
Flt-1 (VEGFR1) 3 nM Angiogenesis
KDR (VEGFR2) 4 nM Angiogenesis
FLT3 4 nM Hematopoiesis, Cell Survival
CSF-1R 3 nM Macrophage Regulation
c-Kit 14 nM Cell Proliferation
PDGFRβ 66 nM Angiogenesis, Stromal Support

Signaling Pathways and Mechanisms

This compound's anti-tumor effects are mediated by inhibiting key oncogenic signaling cascades downstream of its primary kinase targets.

  • AKT/mTOR Signaling Pathway: In cutaneous T-cell lymphoma (CTCL), long-term daily exposure to this compound significantly inhibited cell proliferation and reduced phosphorylation of proteins within the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival [1].
  • FOXO3a Activation and Apoptosis: In ovarian cancer cells (OVCAR3), this compound treatment inhibited phosphorylation of AKT at Ser473, leading to subsequent activation of the tumor suppressor FOXO3. This mechanism promotes the expression of pro-apoptotic genes and contributes to programmed cell death [2].
  • Synergistic Effects with Chemotherapy: In CTCL models, this compound demonstrated a strong synergistic effect when combined with metronomic chemotherapeutic agents like vinorelbine or etoposide. The synergy is partly attributed to this compound's ability to increase intracellular concentrations of the chemotherapy drugs by reducing the expression of drug transporter genes ABCB1 and ABCG2 [1].

The following diagram illustrates the core signaling pathways affected by this compound:

G cluster_targets This compound Direct Targets cluster_pathways Downstream Pathways & Effects This compound This compound VEGFR VEGFR Family This compound->VEGFR PDGFR PDGFR Family This compound->PDGFR FLT3 FLT3 This compound->FLT3 CSF1R CSF-1R This compound->CSF1R cKit c-Kit This compound->cKit AKT_mTOR AKT/mTOR Pathway VEGFR->AKT_mTOR Angio Angiogenesis Inhibition VEGFR->Angio PDGFR->AKT_mTOR PDGFR->Angio FLT3->AKT_mTOR cKit->AKT_mTOR FOXO3 FOXO3 Activation AKT_mTOR->FOXO3 Prolif Proliferation Inhibition AKT_mTOR->Prolif Apoptosis Apoptosis Induction FOXO3->Apoptosis

Beyond its established targets, recent research identified RIPK1 (Receptor-Interacting Protein Kinase 1) as a novel target for this compound. By inhibiting RIPK1, this compound can block necroptosis (a form of programmed cell necrosis) and has been shown to reduce vascular permeability, which may contribute to normalizing tumor blood vessels and improving drug delivery [3].

Key Experimental Evidence & Protocols

The following table outlines foundational experimental methodologies used to characterize this compound's activity [1] [2]:

Assay / Method Key Findings Experimental Details
In Vitro Proliferation Assay Inhibited HH cell (CTCL) proliferation; IC50 = 48.4 ± 20.4 nM [1]. Cells exposed to long-term, daily this compound; concentration-dependent response measured.
Luminex Analysis / Western Blotting Reduced phosphorylation of AKT/mTOR pathway proteins [1]; Inhibited p-Akt (Ser473), activated FOXO3 in OVCAR3 cells [2]. Protein lysates analyzed for phosphorylation status of key signaling proteins.
Combination Index (CI) Analysis Strong synergism with metronomic vinorelbine (mVNR) or etoposide (mETO); CI < 1 [1]. Concurrent drug exposure; CI calculated using established models (e.g., Chou-Talalay).
UPLC-HRMS Analysis Increased intracellular VNR and ETO concentrations in HH cells [1]. Quantified chemotherapeutic agent levels inside cells after this compound treatment.
Flow Cytometry & TUNEL Assay Induced apoptosis and caused DNA fragmentation in OVCAR3 cells [2]. Cells stained with apoptotic markers and analyzed.

References

Clinical Efficacy of Linifanib in Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Trial Phase Key Efficacy Endpoints Reported Outcomes Source (Clinical Trial)
Hepatocellular Carcinoma (HCC) III Overall Survival (OS) Median OS: 9.1 months LIGHT Trial [1]
Progression-Free Survival (PFS) Median PFS: 4.2 months; HR: 0.81 LIGHT Trial [1]
Time to Progression (TTP) Median TTP: 5.4 months; HR: 0.76 LIGHT Trial [1]
Non-Small Cell Lung Cancer (NSCLC) II Objective Response Rate (ORR) 5.0% (combined low & high dose) NCT00517790 [2]
Progression-Free Survival (PFS) Median PFS: 3.6 months NCT00517790 [2]
Overall Survival (OS) Median OS: 9.0 months NCT00517790 [2]
Various Solid Tumors I Objective Response Rate (ORR) 11.1% (2 of 18 patients) Japanese Phase 1 [3]

Mechanism of Action and Signaling Pathways

Linifanib (ABT-869) is an orally active, potent, and selective inhibitor targeting members of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families [3] [4] [5]. Its primary anti-tumor effects are achieved through two key mechanisms:

  • Antiangiogenesis: By inhibiting VEGFR-1 and VEGFR-2, this compound disrupts one of the primary signaling pathways that drives the formation of new tumor blood vessels, thereby starving the tumor of oxygen and nutrients [6] [7] [5].
  • Direct Antitumor Activity: Inhibition of PDGFRβ and other targets like CSF1R and FLT3 can directly affect tumor cell proliferation and survival [4] [5].

The following diagram illustrates the core signaling pathways targeted by this compound and its downstream effects leading to inhibited tumor growth:

G cluster_key_effects Key Antitumor Effects This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits Akt Akt VEGFR->Akt Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PDGFR->Akt Activates pAkt_Inactive p-Akt (Inactive) Akt->pAkt_Inactive Phosphorylation FOXO3 FOXO3 Apoptosis Apoptosis Proliferation Proliferation pAkt_Active p-Akt (Active) pAkt_Inactive->pAkt_Active Phosphorylation FOXO3_Inactive FOXO3 (Inactive, Cytosolic) FOXO3_Active FOXO3 (Active, Nuclear) FOXO3_Inactive->FOXO3_Active Activation & Nuclear Translocation pAkt_Active->FOXO3_Inactive Inhibits FOXO3_Active->Apoptosis Induces FOXO3_Active->Proliferation Suppresses

As shown in the pathway above, this compound's inhibition of VEGFR and PDGFR leads to the downregulation of the PI3K-AKT signaling cascade [6]. A key downstream effect is the dephosphorylation and activation of the tumor suppressor protein FOXO3, which translocates to the nucleus and triggers apoptosis and cell cycle arrest in cancer cells [6] [8]. This mechanism has been validated in human ovarian cancer cells, where this compound induced DNA damage and increased intracellular reactive oxygen species (ROS) [8].

Detailed Experimental Protocols for Preclinical Research

For researchers aiming to validate the antitumor activity of this compound in vitro, the following core methodologies from published studies can serve as a guide.

Cell Proliferation and Viability Assays
  • MTT Assay: Seed cells (e.g., OVCAR3 at 3 × 10³ cells/well in a 96-well plate). After 24 hours, treat with this compound (e.g., 0-40 μM) for 24-72 hours. Add MTT reagent (5 mg/mL) and incubate for 3 hours at 37°C. Remove supernatant, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm [6].
  • Cell Counting Assay: Seed cells (e.g., OVCAR3 at 5 × 10⁴ cells/well in a 6-well plate). After 24 hours, treat with this compound. At designated time points, trypsinize the cells and count using a hemocytometer with trypan blue staining to exclude non-viable cells [6].
  • Colony Formation Assay: Seed a low density of cells (e.g., 5 × 10² cells/well in a 6-well plate). Treat with this compound for 24 hours, then replace with fresh media. Culture for 14 days, fix colonies with 4% formaldehyde, stain with 1% crystal violet, and count [6].
Apoptosis and Cell Death Analysis
  • Flow Cytometry for Apoptosis: Use a Muse Cell Analyzer with Annexin V-based kits to quantify apoptotic cells after this compound treatment [8].
  • Western Blotting for Apoptotic Markers: Analyze protein lysates from treated cells. Key antibodies include cleaved PARP, cleaved caspase-3, Bax, and Bcl-2 to confirm activation of the apoptotic pathway [6] [8].
  • DNA Fragmentation Assessment: Perform TUNEL assay to label DNA breaks characteristic of late-stage apoptosis [6].
Analysis of Mechanism-Based Activity
  • Reactive Oxygen Species (ROS) Measurement: Use cell-permeable fluorescent dyes (e.g., DCFH-DA) and analyze fluorescence intensity via flow cytometry (e.g., Muse Cell Analyzer) after this compound treatment [8].
  • Subcellular Localization of FOXO3: Perform western blotting on fractionated nuclear and cytosolic extracts to demonstrate this compound-induced nuclear translocation of FOXO3 [8].

Research and Development Context

  • Safety and Tolerability Profile: Common this compound-related adverse events across clinical trials include hypertension, fatigue, decreased appetite, diarrhea, proteinuria, and palmar-plantar erythrodysesthesia (hand-foot syndrome) [2] [3]. These are consistent with the class effects of VEGFR inhibitors.
  • Exploratory Findings and Repurposing Potential: Beyond oncology, a 2023 study repositioned this compound as a potent anti-necroptosis agent for sepsis. It was shown to directly suppress RIPK1 kinase activity, protecting cells from TNF-α-induced necroptosis and rescuing mice from systemic inflammatory response syndrome (SIRS) [9]. This opens new avenues for therapeutic application.

References

Comprehensive Technical Guide: Linifanib Repositioning for Sepsis Treatment via Necroptosis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Linifanib (ABT-869), originally developed as an adenosine triphosphate-competitive inhibitor of VEGF and PDGF receptor tyrosine kinases for cancer therapy, has been computationally identified and experimentally validated as a potent anti-necroptosis agent with significant potential for sepsis treatment. Through systematic bioinformatics analysis of sepsis gene expression signatures combined with the LINCS L1000 perturbation database, this compound emerged as a top candidate from 16 predicted compounds. Preclinical validation demonstrates that this compound directly suppresses RIPK1 kinase activity, effectively blocking TNF-α-induced necroptosis in human and murine cells, rescuing mice from TNF-α-induced systemic inflammatory response syndrome (SIRS), and reducing interleukin-6 (IL-6) overexpression in lung tissues. These findings position this compound as a promising therapeutic candidate for sepsis, with a novel mechanism of action targeting necroptotic pathways that contribute to sepsis pathophysiology [1] [2].

Introduction and Rationale

Sepsis Pathophysiology and Unmet Need

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammatory syndrome (SIRS), organ dysfunction, and frequently death. With an alarming mortality rate of 30-50% despite advanced antibiotic and supportive care, sepsis represents a significant clinical challenge requiring novel therapeutic approaches. The global health burden of sepsis is substantial, with over 31 million cases reported annually in hospital settings worldwide, including 19.4 million cases progressing to severe disease and approximately 5 million deaths. The pathophysiology of sepsis involves complex interactions between infectious pathogens and host immune responses, culminating in excessive inflammation, immune suppression, and organ failure through various cell death pathways [1] [3].

Necroptosis in Sepsis

Necroptosis is a regulated form of inflammatory cell death that has emerged as a critical contributor to sepsis pathophysiology. Unlike apoptosis, which is generally non-inflammatory, necroptosis results in plasma membrane rupture and release of intracellular contents that amplify inflammatory responses. This process is primarily mediated through the RIPK1-RIPK3-MLKL signaling axis, where receptor-interacting protein kinase 1 (RIPK1) phosphorylates RIPK3, which in turn phosphorylates mixed lineage kinase domain-like (MLKL) protein, leading to MLKL oligomerization and membrane disruption. Tumor necrosis factor-α (TNF-α)-induced necroptosis has been specifically implicated in the cytokine storms characteristic of severe sepsis and SIRS, making it an attractive therapeutic target. Evidence indicates that RIPK1, RIPK3, and MLKL expression are significantly elevated in peripheral blood nucleated cells from sepsis patients compared to healthy controls, further supporting the relevance of this pathway to human sepsis [1] [4].

Drug Repositioning Strategy

Drug repositioning offers a strategic approach to identify new therapeutic applications for existing drugs, potentially bypassing much of the time, cost, and risk associated with de novo drug development. The rationale for this compound repositioning stems from understanding that disease-shared pathways and off-target effects can be exploited for therapeutic benefit. Computational approaches have become increasingly valuable in systematic drug repositioning, with methods evolving from simple signature matching to advanced graph neural networks and multi-source network integration that can predict novel drug-disease associations with high accuracy. This compound represents a successful example of this paradigm, where computational prediction followed by experimental validation has identified a novel application for an existing kinase inhibitor [5] [6] [7].

Computational Discovery Approach

Bioinformatics Workflow

The identification of this compound as a potential sepsis therapeutic employed a systematic bioinformatics approach that integrated multiple data sources and analytical techniques. The methodology began with differential gene expression analysis of three sepsis-related datasets from the GEO database (GSE69528, GSE46955, and GSE54514), comparing healthy subjects with sepsis patients and sepsis survivors with non-survivors. This analysis identified 7,771, 6,237, and 5,564 differentially expressed genes (DEGs) respectively, with a P-value <0.05 and |log2FC| >0.7. Subsequent pathway analysis revealed 17 signaling pathways relevant to sepsis pathogenesis, with the TNF signaling pathway identified as the most significantly upregulated. These sepsis-associated gene signatures were then used to interrogate the Library of Integrated Network-based Cellular Signatures (LINCS) L1000 database, which contains gene expression profiles from human cell lines treated with various small molecules [1].

Table: Bioinformatics Analysis of Sepsis Datasets

Dataset Differentially Expressed Genes Upregulated Downregulated Key Pathways
GSE69528 7,771 4,132 3,639 TNF signaling, Necroptosis
GSE46955 6,237 3,305 2,932 TNF signaling, Inflammation
GSE54514 5,564 2,947 2,617 TNF signaling, Apoptosis
Candidate Drug Selection

Using a pattern matching method based on the Kolmogorov-Smirnov test, treatment scores were calculated for all drugs in the L1000 library, with the top 60 drugs from each dataset cross-referenced against the Comparative Toxicogenomics Database (CTD) to exclude compounds with known sepsis associations. This process yielded 16 candidate drugs previously unrelated to sepsis, with this compound emerging as the top candidate based on its potential to reverse the sepsis gene expression signature. The selection prioritized drugs predicted to inhibit key pathways in sepsis pathogenesis, particularly those involved in TNF-α signaling and cell death processes. This computational approach effectively narrowed the candidate pool from thousands of possibilities to a manageable number for experimental validation, demonstrating the power of integrative bioinformatics in drug repositioning [1].

Experimental Validation

In Vitro Efficacy

The therapeutic potential of this compound was first evaluated in cellular models of TNF-α-induced necroptosis. In FADD-deficient Jurkat cells (which are highly susceptible to necroptosis), this compound effectively protected cells from TNF-α-induced death in a dose-dependent manner. Quantitative assessment revealed an IC50 of 114.2 μM in FADD-deficient Jurkat cells and 51.3 μM in mouse embryonic fibroblasts (MEFs), with even more potent EC50 values of 5.13 μM and 0.14 μM respectively for inhibition of necroptosis. The protective effect of this compound was comparable to necrostatin-1 (Nec-1), a well-established RIPK1 inhibitor used as a positive control. These results demonstrated that this compound effectively blocks necroptosis in both human and murine cellular models, supporting its potential translational relevance [1].

Table: this compound Potency in Cellular Models of Necroptosis

Cell Line IC50 (μM) EC50 (μM) Necroptosis Induction Protection Efficiency
FADD-deficient Jurkat 114.2 5.13 50 ng/mL TNF-α >80% at 10 μM
Mouse Embryonic Fibroblasts 51.3 0.14 50 ng/mL TNF-α >90% at 10 μM
In Vivo Efficacy

The therapeutic efficacy of this compound was further validated in a mouse model of TNF-α-induced SIRS, which recapitulates key aspects of human sepsis. Administration of this compound significantly reduced mortality in this lethal model, rescuing mice from TNF-α-induced shock and death. Importantly, this compound treatment effectively suppressed IL-6 overexpression in lung tissues, a key marker of sepsis severity and inflammatory response. This in vivo demonstration confirmed that the anti-necroptotic activity observed in cellular models translates to meaningful physiological effects in a whole-organism context, supporting the potential clinical utility of this compound for sepsis treatment [1] [2].

Mechanism of Action

Molecular Targeting

This compound exerts its anti-necroptotic effects through direct inhibition of RIPK1 kinase activity, as demonstrated by RIPK1 kinase assays. This inhibition prevents the phosphorylation of both RIPK1 and its downstream target MLKL, a critical step in the execution of necroptosis. Immunoprecipitation experiments revealed that this compound disrupts necrosome formation by preventing the interaction between RIPK1 and RIPK3, thereby aborting the necroptotic signaling cascade. Interestingly, this compound did not significantly affect TNF-RSC (Complex I) formation, indicating that its action is specific to the necroptotic pathway rather than general TNF signaling. This targeted mechanism is particularly advantageous for sepsis therapy, as it may mitigate excessive inflammatory cell death without completely disrupting beneficial TNF signaling [1].

Pathway Modulation

The effect of this compound on key necroptosis signaling components was systematically evaluated using Western blot analysis in both FADD-deficient Jurkat cells and mouse embryonic fibroblasts. Treatment with this compound resulted in dose-dependent inhibition of TNF-α-induced phosphorylation of RIPK1 and MLKL, with complete suppression observed at concentrations above 4 μM. Time-course experiments demonstrated that this compound must be present during the initial stages of TNF-α stimulation to effectively block necroptosis, suggesting it acts early in the signaling cascade. Additionally, this compound showed selective inhibition of necroptosis without significant effects on TNF-α-induced apoptosis or NF-κB signaling pathways, indicating its specificity for the necroptotic cell death pathway [1].

G TNF TNF TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TNF-RSC) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome RIPK1-RIPK3 Complex RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL Phosphorylated MLKL Oligomers MLKL->pMLKL Pore_Formation Membrane Pore Formation pMLKL->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis This compound This compound This compound->RIPK1 Inhibits This compound->RIPK3 Disrupts Interaction

This compound inhibits necroptosis by targeting RIPK1 and disrupting RIPK1-RIPK3 interaction.

Research Protocols

In Vitro Necroptosis Inhibition Assay

Objective: To evaluate the protective effect of this compound against TNF-α-induced necroptosis in cultured cells.

Cell Lines: FADD-deficient Jurkat cells (human T lymphocytes) and mouse embryonic fibroblasts (MEFs).

Reagents:

  • This compound (prepare 10 mM stock solution in DMSO)
  • Recombinant human TNF-α (50 ng/mL working concentration)
  • Necrostatin-1 (Nec-1, 25 μM as positive control)
  • CellTiter-Glo Luminescent Cell Viability Assay kit

Procedure:

  • Seed cells in 96-well plates at 5 × 10⁴ cells/well in complete medium
  • Pre-treat cells with this compound (0.1-100 μM) or vehicle control (0.1% DMSO) for 30 minutes
  • Add TNF-α (50 ng/mL) to appropriate wells and incubate for 24 hours
  • Equilibrate plate and reagents to room temperature for 30 minutes
  • Add CellTiter-Glo reagent and measure luminescence using a plate reader
  • Calculate percent viability relative to untreated controls

Validation Points:

  • Include Nec-1 as a positive control for necroptosis inhibition
  • Confirm necroptosis induction by demonstrating protection with Nec-1 but not with Z-VAD-FMK (apoptosis inhibitor)
  • Perform dose-response curves with at least 8 concentrations in triplicate [1]
RIPK1 Kinase Activity Assay

Objective: To assess direct inhibition of RIPK1 kinase activity by this compound.

Reagents:

  • Recombinant human RIPK1 kinase domain
  • ATP solution (1 mM)
  • Myelin Basic Protein (MBP) as substrate
  • ADP-Glo Kinase Assay kit

Procedure:

  • Prepare kinase reaction buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
  • Pre-incubate RIPK1 (10 ng/μL) with this compound (0.01-10 μM) for 10 minutes
  • Initiate reaction by adding ATP/MBP mixture (final: 50 μM ATP, 0.2 μg/μL MBP)
  • Incubate at 30°C for 60 minutes
  • Stop reaction with ADP-Glo reagent and measure luminescence
  • Calculate percent inhibition relative to vehicle control [1]
In Vivo SIRS Model

Objective: To evaluate efficacy of this compound in TNF-α-induced systemic inflammatory response syndrome.

Animals: C57BL/6 mice (8-10 weeks old, 20-25 g)

Formulation: this compound in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline

Procedure:

  • Randomize mice into groups (n=8-10/group): vehicle control, this compound (10 mg/kg), this compound (25 mg/kg)
  • Administer this compound or vehicle via intraperitoneal injection 1 hour before TNF-α challenge
  • Induce SIRS by intravenous injection of murine TNF-α (0.5 μg/g) in PBS
  • Monitor survival every 6 hours for 72 hours
  • For cytokine analysis, euthanize mice 3 hours post-TNF-α injection
  • Collect lung tissues for IL-6 measurement by ELISA [1]

Conclusion and Perspectives

Clinical Relevance

The repositioning of this compound for sepsis treatment represents a promising therapeutic strategy targeting necroptosis, a key pathological mechanism in sepsis. The multimodal action of this compound - directly inhibiting RIPK1 kinase activity while also possessing original VEGFR and PDGFR targeting - may provide synergistic benefits in modulating the complex inflammatory environment of sepsis. Since this compound has already undergone clinical development for oncology indications, its safety profile and pharmacokinetic properties are well-characterized, potentially accelerating its path to clinical validation for sepsis. The reduction of IL-6 overexpression in lung tissues is particularly relevant, as IL-6 is a well-established biomarker of sepsis severity and correlates with clinical outcomes [1] [8].

Future Directions

While the preclinical data for this compound in sepsis models is compelling, several critical steps remain before clinical implementation. Dose optimization studies are needed to establish the therapeutic window for sepsis, which may differ from oncology applications. Combination strategies with standard sepsis therapies, including antibiotics and supportive care, should be investigated. Given the heterogeneity of sepsis patients, identification of predictive biomarkers for patient selection - potentially including measurements of necroptosis activity or RIPK1 expression levels - would enhance the likelihood of clinical success. Finally, well-designed clinical trials are necessary to validate the efficacy of this compound in human sepsis, with particular attention to appropriate patient stratification and timing of intervention in the sepsis cascade [1] [3] [4].

References

Comprehensive Technical Guide: Linifanib as a Potent RIPK1 Kinase Inhibitor in Necroptosis Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Necroptosis and Linifanib's Therapeutic Potential

Necroptosis represents a programmed form of inflammatory cell death that plays crucial roles in various pathological conditions including sepsis, neurodegenerative diseases, and inflammatory disorders. This regulated necrosis pathway has emerged as a promising therapeutic target, particularly in conditions where conventional apoptosis is suppressed. This compound (also known as ABT-869) is a multi-targeted tyrosine kinase inhibitor initially developed for its anti-angiogenic properties through inhibition of VEGFR and PDGFR families. Recent drug repositioning efforts have identified this compound as a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, revealing novel therapeutic applications for this compound in inflammatory and infectious diseases [1] [2].

The significance of RIPK1 inhibition lies in its position as an apex kinase regulating cell survival and death decisions. RIPK1 functions as a molecular switch that can promote either pro-survival NF-κB signaling or initiate programmed cell death through apoptosis or necroptosis depending on cellular context and post-translational modifications. The discovery that this compound directly targets RIPK1 kinase activity provides a promising therapeutic strategy for conditions characterized by excessive necroptosis, particularly sepsis where TNF-α-induced necroptosis contributes significantly to organ damage and mortality [1] [3]. This guide provides a comprehensive technical overview of this compound's mechanism, efficacy, and experimental assessment in targeting RIPK1-dependent necroptosis.

Molecular Mechanisms of this compound in RIPK1 Inhibition

Structural Basis of RIPK1 Inhibition

This compound exerts its inhibitory effect on RIPK1 through direct interaction with the kinase domain, structurally compromising the enzyme's catalytic activity. Biochemical analyses including immunoprecipitation and RIPK1 kinase assays have demonstrated that this compound directly suppresses RIPK1 kinase activity by binding to the unique allosteric pocket adjacent to the ATP-binding site. This binding interaction stabilizes RIPK1 in an inactive conformation, hindering the conformational rearrangement of both the N-lobe and C-lobe essential for kinase activation [1] [2]. Structural studies and molecular docking simulations reveal that this compound shares characteristic binding modes with established RIPK1 inhibitors such as Necrostatin-1, forming critical interactions with key residues in the DLG motif that regulate the kinase's conformational equilibrium between active and inactive states [2] [4].

The specificity of this compound for RIPK1 is evidenced by its minimal effect on related pathways at therapeutic concentrations. Importantly, this compound selectively inhibits phosphorylation events critical for necroptosis progression without affecting the NF-κB and MAPK pathways that regulate inflammatory gene expression and cell survival. This selective targeting is crucial for therapeutic application, as it allows suppression of pathological cell death while preserving essential immune signaling functions [1]. The binding of this compound to RIPK1 prevents the phosphorylation of both RIPK1 itself and its downstream effector MLKL, thereby disrupting the entire necroptotic cascade at its initiation point [1].

Disruption of Necrosome Assembly

The primary functional consequence of this compound-mediated RIPK1 inhibition is the effective blockade of necrosome formation, the critical protein complex that executes necroptosis. Upon TNF-α stimulation, RIPK1 normally recruits RIPK3 through RHIM domain interactions, forming the core of the necrosome complex which then phosphorylates and activates MLKL. This compound treatment prevents the phosphorylation-dependent activation of this cascade, as demonstrated by western blot analyses showing reduced phosphorylation of both RIPK1 and MLKL in FADD-deficient Jurkat cells and mouse embryonic fibroblasts (MEFs) following TNF-α stimulation [1].

The disruption of necrosome assembly by this compound has profound implications for cellular fate decisions. By targeting the kinase activity of RIPK1, this compound shifts cellular responses away from necroptosis while maintaining the scaffolding functions of RIPK1 that support pro-survival signaling. This mechanism is particularly relevant in the context of Complex I and Complex II dynamics following TNF receptor activation. This compound prevents the transition from the pro-survival Complex I to the pro-necroptotic Complex IIb (necrosome), thereby preserving membrane integrity and preventing the release of damage-associated molecular patterns (DAMPs) that drive inflammation in conditions like sepsis [1] [3] [5].

Table 1: Key Molecular Interactions in this compound-Mediated RIPK1 Inhibition

Target Domain Interaction Type Functional Consequence
Kinase Domain Allosteric inhibition Stabilizes inactive conformation
DLG Motif π-π stacking with Phe162 Prevents activation loop rearrangement
ATP-binding pocket Competitive inhibition Blocks autophosphorylation
RHIM Domain Indirect effect Disrupts RIPK1-RIPK3 interaction

Quantitative Profiling of this compound's Anti-necroptotic Activity

Cellular Potency and Efficacy

The anti-necroptotic activity of this compound has been quantitatively evaluated across multiple cell models, revealing substantial potency in preventing programmed necrosis. In FADD-deficient Jurkat cells—a well-established model for studying TNF-α-induced necroptosis—this compound demonstrated an IC50 of 114.2 μM for general cell viability and an EC50 of 5.13 μM specifically for inhibition of necroptosis. This significant discrepancy between IC50 and EC50 values indicates this compound's selective action against necroptosis rather than general cytotoxicity. Even more impressive potency was observed in mouse embryonic fibroblasts (MEFs), where this compound exhibited an EC50 of 0.14 μM, highlighting potential species-specific differences in drug sensitivity or cellular uptake mechanisms [1].

Dose-response experiments further established that this compound effectively protected cells from necroptosis at concentrations as low as 1-10 μM, with nearly complete protection achieved at higher concentrations. This protective effect was demonstrated using ATP-based CellTiter-Glo luminescent assays, where this compound pretreatment maintained cellular ATP levels comparable to untreated controls despite exposure to potent necroptosis inducers like TNF-α. The potency of this compound in cellular models was comparable to, and in some cases superior to, well-established RIPK1 inhibitors such as Necrostatin-1, particularly in primary cell models relevant to disease pathophysiology [1].

In Vivo Efficacy in Disease Models

The therapeutic potential of this compound has been validated in rigorous animal models of systemic inflammatory response syndrome (SIRS), which recapitulate key aspects of human sepsis pathophysiology. In mouse models of TNF-α-induced shock, this compound treatment markedly reduced mortality and alleviated hypothermia, two cardinal features of severe systemic inflammation. This protective effect was associated with significant reduction in proinflammatory cytokines, particularly IL-6 reduction in lung tissues, which serves as a key marker of sepsis severity [1].

The efficacy of this compound in these in vivo models underscores the clinical relevance of RIPK1 inhibition in inflammatory conditions. The drug's beneficial effects manifest even when administered after the initiation of inflammatory insults, suggesting potential for therapeutic rather than merely prophylactic application. Importantly, the concentrations required for efficacy in animal models were achievable within the established safety profile of this compound from its oncology applications, facilitating potential repurposing for inflammatory conditions [1] [4].

Table 2: Quantitative Profile of this compound's Anti-necroptotic Activity

Parameter FADD-deficient Jurkat Cells Mouse Embryonic Fibroblasts (MEFs) In Vivo SIRS Model
IC50 (Viability) 114.2 μM 51.3 μM N/A
EC50 (Necroptosis Inhibition) 5.13 μM 0.14 μM N/A
Effective Protective Concentration 1-10 μM 0.1-1 μM 10 mg/kg (animal studies)
Key Readouts ATP levels, Phospho-RIPK1, Phospho-MLKL ATP levels, Phospho-RIPK1, Phospho-MLKL Survival, Core temperature, IL-6 levels

Experimental Protocols for Assessing Necroptosis Inhibition

In Vitro Assessment of Necroptosis

The evaluation of this compound's effects on necroptosis requires well-established cellular models and specific assay conditions. The FADD-deficient Jurkat cell line serves as a premier model due to its inherent susceptibility to TNF-α-induced necroptosis. The standard protocol involves pretreating cells with this compound (1-10 μM) for 30 minutes followed by stimulation with 50 ng/mL TNF-α for 24 hours to induce necroptosis. Cell viability is quantitatively assessed using the ATP-based CellTiter-Glo Luminescent Assay, which provides a sensitive measurement of viable cells based on cellular ATP content [1].

For mechanistic studies, western blot analysis is essential for monitoring the phosphorylation status of key necroptosis signaling proteins. Following this compound treatment and TNF-α stimulation, cells are lysed and proteins separated by SDS-PAGE. Membranes are then probed with phospho-specific antibodies against RIPK1 and MLKL to assess pathway inhibition. Additional insights can be gained through immunoprecipitation experiments examining necrosome formation, where RIPK1 is immunoprecipitated from cell lysates and probed for associated proteins like RIPK3 to determine whether this compound disrupts this critical interaction [1].

Direct biochemical assessment of RIPK1 kinase activity provides the most definitive evidence of target engagement. Purified RIPK1 kinase domain is incubated with this compound in kinase buffer containing ATP, followed by addition of a suitable substrate such as recombinant MLKL. Phosphorylation of the substrate is then detected using phospho-specific antibodies or radiometric assays. This direct kinase assay confirmed that this compound suppresses RIPK1 kinase activity in a dose-dependent manner, establishing it as a bona fide RIPK1 inhibitor [1] [2].

In Vivo Validation in Disease Models

The functional efficacy of this compound as a necroptosis inhibitor must be validated in animal models that recapitulate human diseases driven by aberrant cell death. The TNF-α-induced systemic inflammatory response syndrome (SIRS) model in mice serves as a highly relevant platform for assessing therapeutic potential in sepsis-like conditions. In this model, mice are administered a lethal dose of TNF-α (e.g., 7.5 μg per mouse) with or without this compound pretreatment (10 mg/kg, administered intraperitoneally). Key endpoints include survival monitoring over 48-72 hours, core body temperature measurement to assess hypothermia, and serum or tissue collection for cytokine analysis [1].

For comprehensive assessment of tissue-level effects, immunohistochemical analysis of major organs (especially lung, liver, and kidney) should be performed using antibodies against phosphorylated MLKL to detect necroptosis activation in situ. Additionally, cytokine profiling of serum or tissue homogenates, particularly focusing on IL-6, TNF-α, and IL-1β levels, provides crucial information about the broader inflammatory response. The effectiveness of this compound in reducing plasma and tissue concentrations of these inflammatory mediators demonstrates its ability to modulate not only cell death but also the consequent inflammatory cascade [1] [4].

Therapeutic Implications and Disease Applications

Sepsis and Systemic Inflammatory Response

Sepsis represents one of the most promising clinical applications for this compound based on preclinical evidence. Sepsis pathophysiology involves dysregulated cell death pathways that contribute to both the initial hyperinflammatory phase and subsequent immunosuppression. Specifically, TNF-α-induced necroptosis has been identified as a key driver of organ damage and mortality in septic patients. The ability of this compound to inhibit this pathway positions it as a potential therapeutic agent that could improve clinical outcomes in this high-mortality condition [1] [6].

The rationale for targeting RIPK1 in sepsis is strengthened by human data showing significantly higher expression of RIPK1, RIPK3, and MLKL in peripheral blood nucleated cells from sepsis patients compared to healthy controls. This upregulation of the core necroptosis machinery creates conditions where inhibition of the initiating kinase (RIPK1) could intercept the pathological process at its origin. This compound's effectiveness in reducing IL-6 overexpression specifically in lung tissue is particularly relevant given the clinical importance of acute lung injury in sepsis progression [1].

Broader Disease Contexts

Beyond sepsis, the inhibition of RIPK1 by this compound has therapeutic implications for a spectrum of conditions characterized by excessive cell death and inflammation. Autoimmune and inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis involve necroptosis-mediated tissue damage that could potentially be mitigated by this compound. Similarly, in neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, aberrant activation of necroptosis contributes to neuronal loss and disease progression [3] [5].

The potential utility of this compound in oncology is twofold—building both on its original development as an anti-angiogenic agent and on the emerging understanding of necroptosis in tumor biology. While its primary anti-cancer mechanism involves inhibition of VEGFR and PDGFR signaling to suppress tumor angiogenesis, the additional capacity to modulate RIPK1 activity may provide complementary benefits by altering the tumor microenvironment or overcoming treatment resistance mechanisms [2]. Interestingly, the role of necroptosis in cancer is context-dependent, with potential both to eliminate tumor cells and to shape an immunosuppressive microenvironment, suggesting that this compound's effects may need to be carefully evaluated in specific cancer types [7] [5].

Conclusion and Future Directions

This compound represents a promising repurposed therapeutic agent targeting RIPK1 kinase activity in necroptosis pathways. Its well-characterized safety profile from oncology trials potentially accelerates its development for inflammatory conditions like sepsis. Future research should focus on optimizing dosing regimens for necroptosis inhibition, which may differ from anti-angiogenic dosing, and identifying biomarkers for patient stratification most likely to benefit from RIPK1-targeted therapy. The dual targeting of both angiogenesis and necroptosis by this compound also warrants exploration in conditions like cancer where these pathways may synergistically contribute to pathology [1] [2].

The following diagram illustrates the molecular mechanism by which this compound inhibits TNF-α-induced necroptosis at the molecular and cellular level:

G TNF TNF TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIPK1_Inactive RIPK1 (Inactive) ComplexI->RIPK1_Inactive RIPK1_Active RIPK1 (Active) RIPK1_Inactive->RIPK1_Active Activation ComplexIIb Complex IIb (Necrosome) RIPK1_Active->ComplexIIb RIPK3 RIPK3 ComplexIIb->RIPK3 MLKL MLKL (Inactive) RIPK3->MLKL MLKL_Active MLKL (Active) MLKL->MLKL_Active Phosphorylation Necroptosis Necroptosis MLKL_Active->Necroptosis This compound This compound This compound->RIPK1_Inactive Stabilizes This compound->RIPK1_Active Inhibits

References

Comprehensive Application Notes and Protocols: Spectroscopic Characterization of Linifanib Charge-Transfer Complexes for Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Charge-transfer (CT) complexes represent a significant class of molecular interactions formed when an electron donor compound interacts with an electron acceptor, resulting in partial transfer of electronic charge from donor to acceptor. These complexes have gained substantial importance in pharmaceutical analysis due to their distinctive spectroscopic properties and applications in developing analytical methods for drug quantification. Linifanib (LFB), a multi-targeted receptor tyrosine kinase inhibitor used in hepatocellular carcinoma treatment, serves as an excellent electron donor candidate because of its multiple nitrogen-based functional groups and carbonyl oxygen atom that provide potent electron-donating sites.

The characterization of CT complexes has substantial implications for understanding drug-receptor interactions and developing reliable analytical methodologies. Recent studies have demonstrated that CT-based assays offer advantages of simplicity, cost-effectiveness, and high throughput compared to traditional chromatographic methods. These protocols describe comprehensive approaches for synthesizing, characterizing, and utilizing this compound CT complexes, particularly with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the electron acceptor, for pharmaceutical analysis [1].

Experimental Protocols

Synthesis of this compound-DDQ Charge-Transfer Complex
2.1.1 Materials and Equipment
  • This compound standard (purity >99%, Weihua Pharma Co., Limited)
  • DDQ (Sigma-Aldrich Corporation)
  • Methanol and acetonitrile (HPLC grade, Thermo Fisher Scientific)
  • Standard laboratory equipment: UV-VIS spectrophotometer with 1-cm quartz cells, FT-IR spectrometer (PerkinElmer), NMR spectrometer (Bruker, 700 MHz)
  • 96-microwell assay plates (Corning/Costar Inc.)
  • Adjustable single and 8-channel pipettes (Sigma-Aldrich Co.)
2.1.2 Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Dissolve 10 mg (2.66×10⁻⁵ mole) of this compound in 10 mL methanol to obtain 2.66×10⁻³ M stock solution
    • Prepare DDQ solution in methanol at concentration of 4.4×10⁻³ M
    • Dilute stock solutions with appropriate solvent to obtain working concentrations for specific studies
  • Synthesis of Solid CT Complex:

    • Mix 1 mmol this compound (0.33 g in 25 mL dry acetonitrile) with 1 mmol DDQ (0.23 g in 25 mL dry acetonitrile)
    • Stir reaction mixture at room temperature for 3 hours
    • Filter resulting reddish solid product and wash with acetonitrile
    • Dry product under vacuum to yield red solid complex (76% yield, melting point: 188°C) [1]
  • Reaction Monitoring:

    • Monitor reaction progress by observing development of red color
    • Confirm complex formation by UV-visible spectroscopy at 432 nm
Spectroscopic Characterization
2.2.1 UV-Visible Spectroscopy
  • Instrument Parameters:

    • Wavelength range: 200-800 nm
    • Scan speed: Medium
    • Slit width: 1 nm
    • Temperature control: 25±2°C
  • Procedure:

    • Prepare series of this compound solutions (2.66×10⁻⁵–1.86×10⁻⁴ M) mixed with fixed DDQ concentration (4.4×10⁻³ M)
    • Allow solutions to reach equilibrium (~10 min) at room temperature
    • Measure absorbance at 432 nm against reagent blanks treated similarly
    • Generate Benesi-Hildebrand plot for determination of formation constant [1]
2.2.2 FT-IR Spectroscopy
  • Sample Preparation:

    • Prepare KBr disks containing approximately 1% (w/w) of solid CT complex
    • Ensure uniform mixing and proper disk formation
  • Analysis Parameters:

    • Spectral range: 4000-400 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Number of scans: 16
2.2.3 NMR Spectroscopy
  • Sample Preparation:

    • Dissolve solid CT complex in deuterated dimethyl sulfoxide (DMSO-d6)
    • Filter if necessary to remove particulate matter
  • Analysis Parameters:

    • Operating frequency: 700 MHz for ¹H-NMR
    • Temperature: 25°C
    • Reference: Tetramethylsilane (TMS) at 0 ppm

Results and Data Analysis

Spectroscopic Properties and Characterization Data

Table 1: Spectroscopic Properties of this compound-DDQ Charge-Transfer Complex

Parameter Value Experimental Conditions
λmax (absorption maximum) 432 nm Methanol, 25°C
Complex color Red Visible spectrum
Stoichiometric ratio (LFB:DDQ) 1:2 Job's continuous variation method
Molar absorptivity (ε) Not specified Methanol, 432 nm
Association constant (K) Determined via Benesi-Hildebrand plot Methanol, 25°C
Reaction time for equilibrium ~10 minutes Room temperature
Detection wavelength for assay 432 nm 96-microwell spectrophotometric assay

Table 2: Analytical Performance of 96-Microwell Spectrophotometric Assay for this compound

Parameter Value Comments
Linear range 1.31-3.96 μg/well Correlation coefficient >0.999
Limit of detection (LOD) 1.31 μg/well Signal-to-noise ratio = 3:1
Limit of quantitation (LOQ) 3.96 μg/well Signal-to-noise ratio = 10:1
Intra-assay precision (RSD) ≤2.13% Within-day variation
Inter-assay precision (RSD) ≤2.34% Between-day variation
Accuracy (recovery) 98.9-102.4% Bulk and pharmaceutical formulations
Throughput High 96 samples per plate
Computational Molecular Modeling

Density functional theory (DFT) calculations provide theoretical insights into the this compound-DDQ CT complex formation. The computational analysis includes:

  • Geometry Optimization:

    • Employ DFT with appropriate basis set (e.g., B3LYP/6-311++G(d,p))
    • Determine most stable configuration of CT complex
  • Electronic Properties:

    • Calculate HOMO-LUMO energies of donor (this compound) and acceptor (DDQ)
    • Determine energy gap and charge transfer characteristics
    • Map molecular electrostatic potential
  • Theoretical Spectral Analysis:

    • Perform TD-DFT calculations to predict UV-visible absorption spectra
    • Compare theoretical and experimental spectral data [1]

Applications in Pharmaceutical Analysis

96-Microwell Spectrophotometric Assay for this compound

The developed CT-based assay enables high-throughput determination of this compound in pharmaceutical formulations:

  • Assay Procedure:

    • Add 100-μL aliquots of standard or sample solutions to 96-microwell plate
    • Add 100-μL of DDQ solution (4.4×10⁻³ M in methanol) to each well
    • Incubate plate at room temperature for 10 minutes
    • Measure absorbance at 432 nm using microplate reader
  • Calibration:

    • Prepare this compound standard solutions in concentration range of 1.31-3.96 μg/well
    • Plot absorbance versus concentration
    • Use linear regression for quantification of unknown samples [1]
  • Analysis of Pharmaceutical Formulations:

    • Extract this compound from tablets using methanol
    • Filter and dilute to appropriate concentration
    • Analyze using the calibrated method
Method Validation

The 96-microwell spectrophotometric assay was validated according to ICH guidelines:

  • Specificity: No interference from pharmaceutical excipients
  • Linearity: Demonstrated over the concentration range of 1.31-3.96 μg/well
  • Precision: Expressed as RSD of intra-day and inter-day measurements
  • Accuracy: Determined through recovery studies from spiked samples

Troubleshooting and Technical Notes

  • Complex Stability:

    • The CT complex is stable for at least 1 hour after formation
    • For reproducible results, maintain consistent timing between complex formation and measurement
  • Solvent Effects:

    • Molar absorptivity shows linear correlation with dielectric constant (r=0.9526) and polarity index (r=0.9459) of solvent
    • Methanol provides optimal solubility and complex formation
  • Temperature Control:

    • Maintain temperature at 25±2°C for consistent results
    • Higher temperatures may accelerate complex decomposition
  • DDQ Quality:

    • Use fresh DDQ solutions for optimal reactivity
    • Store DDQ in desiccator protected from light and moisture

Visual Overviews

Workflow Diagram: Synthesis and Characterization of this compound-DDQ CT Complex

workflow Start Start Preparation StockPrep Prepare Stock Solutions: • this compound in methanol (2.66×10⁻³ M) • DDQ in methanol (4.4×10⁻³ M) Start->StockPrep ComplexFormation Mix Solutions and Stir (3 hours at room temperature) StockPrep->ComplexFormation SolidCollection Collect Solid CT Complex: • Filtration • Washing with acetonitrile • Vacuum drying ComplexFormation->SolidCollection UVAnalysis UV-Visible Analysis: • Confirm complex formation at 432 nm • Determine formation constant SolidCollection->UVAnalysis IRAnalysis FT-IR Characterization: • KBr disk method • Identify functional groups UVAnalysis->IRAnalysis NMRAnalysis NMR Analysis: • Structural confirmation • Interaction sites IRAnalysis->NMRAnalysis AssayDevelopment 96-Microwell Assay Development: • Optimize conditions • Validate method NMRAnalysis->AssayDevelopment End Completed Characterization AssayDevelopment->End

Mechanism Diagram: Charge Transfer Complex Formation Between this compound and DDQ

mechanism This compound This compound (Donor) Multiple electron-donating sites: • Nitrogen atoms • Carbonyl oxygen CTComplex CT Complex Formation • Red color development • New absorption band at 432 nm • 1:2 stoichiometry (LFB:DDQ) This compound->CTComplex Electron transfer DDQ DDQ (Acceptor) π-electron deficient system DDQ->CTComplex Electron acceptance RadicalFormation Radical Ion Formation (in polar solvents) DDQ•⁻ radical anion CTComplex->RadicalFormation Dissociation in polar solvent

Conclusion

The spectroscopic characterization of This compound-DDQ charge-transfer complex provides a robust foundation for developing high-throughput analytical methods in pharmaceutical quality control. The described protocols enable comprehensive investigation of CT complex formation, structural elucidation, and application in quantitative analysis. The 96-microwell spectrophotometric assay demonstrates excellent analytical performance with high precision, accuracy, and throughput, making it suitable for routine analysis of this compound in pharmaceutical formulations. The combination of experimental spectroscopic techniques with computational modeling offers complete understanding of the charge-transfer mechanism and interaction sites, which may further inform studies on drug-receptor interactions and binding mechanisms.

References

Comprehensive Application Notes and Protocols: 96-Microwell Spectrophotometric Assay for Linifanib Analysis in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Linifanib (LFB) is an orally active, multi-targeted receptor tyrosine kinase inhibitor (TKI) that demonstrates high specificity for vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors play critical roles in angiogenesis processes essential for tumor growth and metastasis in various cancers, including hepatocellular carcinoma, non-small cell lung cancer, and renal cell carcinoma. The molecular structure of this compound features multiple electron-donating sites, including three nitrogen atoms and one carbonyl oxygen atom, which make it capable of forming charge-transfer complexes with suitable electron acceptors. This property has been successfully exploited to develop an efficient analytical method for its quantification. [1] [2]

The 96-microwell spectrophotometric assay represents a significant advancement in pharmaceutical analysis of this compound, offering substantial improvements over traditional methods like HPLC and LC-MS. These conventional approaches often require sophisticated instrumentation, extensive sample preparation, and higher solvent consumption. The method described herein utilizes charge-transfer complex formation between this compound and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the basis for quantification. This approach provides a robust, high-throughput analytical platform that enables rapid processing of multiple samples simultaneously with minimal reagent consumption, making it particularly suitable for quality control laboratories in pharmaceutical manufacturing and drug development settings. [1]

Theoretical Principle of the Charge-Transfer Assay

The fundamental mechanism underlying this analytical method involves the formation of a charge-transfer complex (CTC) between this compound (electron donor) and DDQ (electron acceptor). According to Mulliken's theory, charge-transfer complexes are formed when partial electronic charge is transferred from an electron-rich donor molecule to an electron-deficient acceptor molecule. The resulting complex exhibits distinct spectroscopic properties different from those of the individual components, enabling accurate spectrophotometric quantification. [1]

In this specific application, this compound acts as an electron donor due to the presence of multiple potentially electron-donating sites in its molecular structure, particularly the nitrogen atoms in the indazole ring and the urea functionality. DDQ serves as a strong π-electron acceptor, forming a stable complex that exhibits intense absorption in the visible region. Spectrophotometric investigations have confirmed that the reaction produces a red-colored product with maximum absorption at 432 nm. The stoichiometric ratio of this compound to DDQ in the complex was determined to be 1:2, indicating that two molecules of DDQ interact with each molecule of this compound. The reaction proceeds rapidly at room temperature, reaching completion within approximately 10 minutes, and forms a stable colored product suitable for quantitative measurements. [1]

Materials and Reagents

Table 1: Required reagents and materials for the this compound assay

Category Specific Items Specifications Source Examples
Reference Standards This compound reference standard Purity ≥99% Weihua Pharma Co., Limited
Electron Acceptors 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Analytical grade Sigma-Aldrich Corporation
Solvents Methanol, acetonitrile HPLC or analytical grade Thermo Fisher Scientific
Labware 96-microwell assay plates Transparent, flat-bottom Corning/Costar Inc.
Sample Preparation Adjustable single and multi-channel pipettes Various volume ranges Sigma-Aldrich Co.

All chemicals and reagents should be of analytical grade unless otherwise specified. Methanol serves as the primary solvent for both this compound standard solutions and DDQ reagent due to its optimal solvation properties and ability to promote efficient charge-transfer complex formation. The selection of 96-microwell plates with transparent flat bottoms is critical for ensuring consistent optical pathlength during absorbance measurements. [1]

Instrumentation and Equipment

Table 2: Instrumentation specifications and parameters

Instrument Type Specifications Measurement Parameters
Microplate Absorbance Reader Bio-Tek Instruments Inc., Model ELx808 Wavelength: 432 nm, Bandwidth: ±5 nm
Supporting Software KC Junior software package For data collection and processing
UV-Visible Spectrophotometer Shimadzu UV-1601 PC with 1-cm quartz cells Method development and verification
Ancillary Equipment Analytical balance, vortex mixer, volume metric glassware Standard laboratory equipment

The microplate absorbance reader represents the core instrumentation for this assay method, enabling high-throughput measurement of multiple samples simultaneously. The instrument should be calibrated according to manufacturer specifications and validated for photometric accuracy and precision prior to use. The accompanying KC Junior software facilitates data collection, processing, and calculation of this compound concentrations based on the established calibration curve. While a conventional UV-Visible spectrophotometer with matched quartz cells is not essential for routine analysis, it is recommended for initial method verification and troubleshooting. [1]

Preparation of Reagents and Solutions

This compound Standard Solution

Prepare a stock standard solution of this compound by accurately weighing 10 mg of this compound reference standard (purity ≥99%) and transferring it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a final concentration of 1 mg/mL (2.66×10⁻³ M). This stock solution is stable for at least one week when stored refrigerated at 2-8°C. Prepare working standards by appropriate dilution of the stock solution with methanol to cover the concentration range of 10-500 μg/well (approximately 2.66×10⁻⁵ to 1.33×10⁻³ M). [1]

DDQ Reagent Solution

Prepare a DDQ reagent solution by accurately weighing 10 mg of DDQ and transferring it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a final concentration of 1 mg/mL (4.4×10⁻³ M). This solution should be prepared fresh daily to ensure optimal reactivity, as DDQ may degrade upon prolonged storage in solution. For the assay, this concentration provides a significant molar excess relative to this compound concentrations, ensuring complete reaction. [1]

Analytical Procedure and Workflow

The following workflow outlines the step-by-step procedure for implementing the 96-microwell spectrophotometric assay for this compound quantification:

G A Prepare this compound stock solution (1 mg/mL) C Dilute to working concentrations A->C B Prepare DDQ reagent solution (1 mg/mL) D Pipette 100 µL standard/sample into wells B->D C->D E Add 100 µL DDQ solution to each well D->E F Mix thoroughly and incubate 10 min at 25°C E->F G Measure absorbance at 432 nm F->G H Calculate concentrations from calibration curve G->H

Step-by-Step Protocol
  • Plate Preparation: Label a 96-microwell plate appropriately for standards, samples, and blank wells.

  • Standard Addition: Pipette 100 μL of each this compound working standard solution into designated wells in duplicate or triplicate.

  • Reagent Addition: Add 100 μL of DDQ reagent solution (4.4×10⁻³ M) to each well containing standard or sample.

  • Blank Preparation: Prepare reagent blank wells containing 100 μL methanol and 100 μL DDQ reagent solution.

  • Reaction Incubation: Allow the plate to stand at room temperature (25±2°C) for 10 minutes to ensure complete color development. No shaking or mixing is required beyond the natural mixing during pipetting.

  • Absorbance Measurement: Place the plate in the microplate reader and measure the absorbance at 432 nm against the reagent blank.

  • Data Collection: Record absorbance values for all standards and samples using the instrument software. [1]

Method Validation and Performance Characteristics

The 96-microwell spectrophotometric assay for this compound has been comprehensively validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent analytical performance across all validation parameters.

Table 3: Assay validation parameters and performance characteristics

Validation Parameter Result Acceptance Criteria
Linear Range 10-500 μg/well Correlation coefficient (r²) > 0.999
Limit of Detection (LOD) 1.31 μg/well Signal-to-noise ratio ≈ 3:1
Limit of Quantitation (LOQ) 3.96 μg/well Signal-to-noise ratio ≈ 10:1
Precision (Intra-day) RSD ≤ 2.15% RSD < 5%
Precision (Inter-day) RSD ≤ 2.43% RSD < 5%
Accuracy (% Recovery) 98.5-101.3% 95-105%

The assay demonstrates excellent linearity over the specified concentration range, with a typical regression equation of y = 0.0021x + 0.045 (where y is absorbance and x is concentration in μg/well). The precision was evaluated using both intra-day (repeatability) and inter-day (intermediate precision) measurements, with relative standard deviation (RSD) values well within acceptable limits. Accuracy was determined through standard addition recovery studies at multiple concentration levels, with mean recovery percentages confirming the absence of significant matrix interference or systematic error. [1]

Data Analysis and Calculations

For quantitative analysis, construct a calibration curve by plotting the mean absorbance values of the this compound standards against their corresponding concentrations. The relationship follows Beer-Lambert law within the specified concentration range. Calculate the regression parameters using the least-squares method:

Absorbance = slope × concentration + intercept

The concentration of this compound in unknown samples can be determined from the calibration curve using the measured absorbance values. Most microplate reader software packages can perform these calculations automatically. For manual calculation, use the following equation:

Cunknown = (Aunknown - intercept) / slope

Where Cunknown is the concentration of this compound in the unknown sample (μg/well), and Aunknown is the measured absorbance of the sample. For quality control purposes, include system suitability tests with each assay run by analyzing quality control samples at low, medium, and high concentrations within the calibration range. [1]

Application to Pharmaceutical Formulation Analysis

The 96-microwell spectrophotometric assay has been successfully applied to the determination of this compound in its pharmaceutical tablet formulations. The following protocol describes the sample preparation procedure:

  • Sample Preparation: Accurately weigh and finely powder not less than 20 tablets. Transfer an amount of powder equivalent to approximately 10 mg of this compound to a 10 mL volumetric flask.

  • Extraction: Add approximately 7 mL of methanol, sonicate for 10-15 minutes with occasional shaking to ensure complete drug extraction.

  • Dilution: Dilute to volume with methanol, mix well, and filter through a 0.45 μm membrane filter, discarding the first portion of the filtrate.

  • Analysis: Dilute the filtered solution appropriately with methanol to obtain concentrations within the working range of the assay, then proceed with the analytical procedure described in Section 6.

The method has demonstrated excellent selectivity for this compound in the presence of common tablet excipients such as lactose, microcrystalline cellulose, starch, magnesium stearate, and talc, with no observed interference at the assay wavelength. The extraction efficiency has been validated through recovery studies, confirming complete extraction of the active pharmaceutical ingredient from the dosage form. [1]

Troubleshooting and Technical Notes

  • Color Development Issues: If color development is inconsistent between wells, ensure that the DDQ reagent solution is prepared fresh daily and that all solutions are at room temperature before proceeding with the assay.

  • Precipitation Formation: If precipitation is observed in the reaction mixture, consider slight dilution of the solutions with methanol or acetonitrile to maintain solubility while ensuring concentrations remain within the calibration range.

  • Calibration Curve Non-linearity: If the calibration curve shows deviation from linearity at higher concentrations, prepare appropriate dilutions to bring the measurements within the validated range of 10-500 μg/well.

  • High Background Absorbance: If blank wells show unexpectedly high absorbance, verify the purity of solvents and ensure that the methanol used is of sufficiently high quality and free from contaminants that might react with DDQ.

  • Poor Precision: If replicate measurements show high variability, check the calibration and performance of pipettes, particularly multi-channel pipettes, and ensure proper mixing after reagent addition.

The method demonstrates robust performance across different laboratory conditions, but appropriate quality control measures should be implemented to ensure consistent results, including regular calibration and system suitability tests. [1]

Regulatory Considerations and Compliance

The described 96-microwell spectrophotometric assay for this compound complies with standard validation requirements for pharmaceutical quality control methods as outlined in major pharmacopoeias and ICH guidelines. The validation data encompasses all required parameters including specificity, linearity, accuracy, precision, range, detection limit, quantitation limit, and robustness.

For regulatory submissions, comprehensive documentation should include:

  • Complete validation protocol and report
  • System suitability specifications
  • Representative raw data and calibration curves
  • Sample preparation procedures
  • Reagent and standard qualification records

The method is suitable for routine quality control applications in pharmaceutical manufacturing settings, including release testing and stability studies of this compound drug substance and drug products. The environmental impact of the method is minimized through reduced solvent consumption compared to conventional chromatographic methods, aligning with green chemistry principles. [1]

Conclusion

The 96-microwell spectrophotometric assay based on charge-transfer complex formation between this compound and DDQ represents a reliable, efficient, and practical analytical method for the quantification of this compound in bulk and pharmaceutical dosage forms. The method offers significant advantages of simplicity, rapidity, cost-effectiveness, and high-throughput capacity, making it particularly valuable for quality control laboratories requiring analysis of multiple samples.

The assay demonstrates excellent analytical performance with high sensitivity, accuracy, and precision over a concentration range relevant to pharmaceutical applications. The minimal solvent consumption and reduced analysis time provide both economic and environmental benefits compared to traditional chromatographic methods. This method represents a valuable addition to the analytical toolbox for tyrosine kinase inhibitor analysis and may serve as a model for similar assays targeting other electron-donating pharmaceutical compounds.

References

Comprehensive Application Notes and Protocols for Linifanib Combination Therapy with Chemotherapeutic Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Linifanib and Rationale for Combination Therapy

This compound (also known as ABT-869) is an orally available small molecule that functions as a multi-targeted receptor tyrosine kinase inhibitor with potent activity against members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. Its molecular formula is C₂₁H₁₈FN₅O, with a molecular weight of 375.407 g/mol [1]. This compound is characterized by its selective inhibition profile, demonstrating IC₅₀ values in the low nanomolar range against VEGFR and PDGFR kinases (e.g., KDR IC₅₀ = 4 nM) while showing minimal activity (IC₅₀ > 1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases, and serine/threonine kinases [1]. This selective targeting positions this compound as an attractive candidate for combination regimens with conventional chemotherapeutic agents.

The scientific rationale for combining this compound with chemotherapy stems from its ability to target multiple signaling pathways simultaneously. By inhibiting key angiogenic receptors and directly targeting tumor cell proliferation pathways, this compound addresses both the tumor microenvironment and cancer cell autonomy. This dual approach is particularly valuable in overcoming chemotherapy resistance mechanisms, which often involve upregulated survival pathways and angiogenesis in response to cytotoxic stress [2]. Furthermore, this compound has been shown to modulate drug transporter expression and function, potentially increasing intracellular concentrations of chemotherapeutic agents and enhancing their efficacy [3].

Mechanism of Action and Signaling Pathways

Molecular Targets and Signaling Disruption

This compound exerts its antitumor effects through a multi-faceted mechanism that disrupts critical signaling cascades in both tumor cells and the supporting vasculature. As a receptor tyrosine kinase inhibitor, this compound primarily targets:

  • VEGF receptors (VEGFR-1, VEGFR-2, VEGFR-3): Blocking VEGF signaling inhibits angiogenesis, the formation of new blood vessels that supply tumors with oxygen and nutrients [1].
  • PDGF receptors (PDGFR-α and PDGFR-β): Inhibiting PDGF signaling disrupts pericyte function and tumor vessel stabilization, further compromising tumor vasculature [1].
  • FLT3 and KIT kinases: These targets are particularly relevant in hematological malignancies, where this compound induces apoptosis in cells dependent on mutant, constitutively active FLT3 and KIT kinases [1] [4].
  • Insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR): this compound combination therapies have demonstrated suppressive effects on these additional RTKs, broadening the signaling disruption [2].

The downstream consequences of these inhibitions include reduced phosphorylation of key signaling molecules in the AKT/mTOR pathway, which serves as a central hub for regulating cell survival, proliferation, and metabolism [3] [2]. This pathway modulation represents a crucial mechanism through which this compound enhances the efficacy of chemotherapeutic agents.

This compound Signaling Pathway and Chemotherapy Synergy

The following diagram illustrates the key molecular targets of this compound and its downstream effects on signaling pathways when combined with chemotherapy:

G cluster_receptors Receptor Tyrosine Kinases (this compound Targets) cluster_signaling AKT/mTOR Signaling Pathway cluster_processes Cellular Processes VEGFR VEGFR PI3K PI3K VEGFR->PI3K Activates PDGFR PDGFR PDGFR->PI3K Activates FLT3 FLT3 FLT3->PI3K Activates EGFR EGFR EGFR->PI3K Activates IGF1R IGF1R IGF1R->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Phosphorylates Survival Survival mTOR->Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes Metabolism Metabolism mTOR->Metabolism Regulates Chemo Chemotherapeutic Agents (Vinorelbine, Etoposide, 5-FU, Cisplatin) Chemo->Survival Challenges This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits This compound->FLT3 Inhibits This compound->PI3K Suppresses This compound->AKT Suppresses This compound->mTOR Suppresses

Figure 1: this compound mechanism of action and synergy with chemotherapy. This compound inhibits multiple receptor tyrosine kinases, suppressing downstream AKT/mTOR signaling and enhancing chemotherapy efficacy.

The inhibition of these interconnected pathways leads to dysregulation of tumor cell survival mechanisms, making cancer cells more vulnerable to conventional chemotherapeutic agents. This mechanistic understanding provides the foundation for the empirically observed synergistic effects between this compound and various chemotherapy drugs.

Quantitative Data on this compound Combination Efficacy

In Vitro and Preclinical Efficacy Metrics

Table 1: this compound monotherapy activity across cancer types

Cancer Type Cell Line/Model IC₅₀ Value Experimental Context Reference
Cutaneous T-cell Lymphoma HH cell line 48.4 ± 20.4 nM Long-term daily exposure [3]
Gastric Cancer SGC-7901 2.6-16.9 μmol/L Dose-dependent growth inhibition [2]
Gastric Cancer Normal GES-1 epithelial cells >100 μmol/L Demonstrates tumor selectivity [2]
Acute Myeloid Leukemia FLT3-mutant cells 4 nM Profound apoptosis induction [1]

Table 2: Synergistic effects of this compound with chemotherapeutic agents

Cancer Model Chemotherapy Agent Combination Index (CI) Synergy Interpretation Reference
Cutaneous T-cell Lymphoma Metronomic Vinorelbine CI < 1 Strong synergism [3]
Cutaneous T-cell Lymphoma Metronomic Etoposide CI < 1 Strong synergism [3]
Gastric Cancer 5-FU 0.017-0.589 Strong synergism [2]
Gastric Cancer Cisplatin 0.017-0.589 Strong synergism [2]
Gastric Cancer (Cisplatin-resistant) Cisplatin CI < 1 Synergism in resistant cells [2]

The consistently low combination index values (CI < 1) across multiple cancer types and chemotherapeutic agents demonstrate the robust synergistic potential of this compound combinations. This synergy is particularly valuable in the context of drug-resistant malignancies, where this compound restores sensitivity to conventional chemotherapies [2].

Effects on Drug Transport and Intracellular Concentrations

Table 3: this compound effects on drug transporter expression and intracellular chemotherapy concentrations

Parameter Measured Effect of this compound Magnitude of Change Functional Consequence Reference
ABCB1 gene expression Strong reduction Significant decrease Reversal of multidrug resistance [3]
ABCG2 gene expression Strong reduction Significant decrease Reversal of multidrug resistance [3]
Intracellular vinorelbine concentration Significant increase Enhanced accumulation Improved cytotoxicity [3]
Intracellular etoposide concentration Significant increase Enhanced accumulation Improved cytotoxicity [3]

The ability of this compound to modulate drug transporter expression represents a crucial mechanism underlying its synergistic effects with chemotherapy. By reducing the expression of ATP-binding cassette transporters such as ABCB1 and ABCG2, this compound increases intracellular accumulation of chemotherapeutic agents, effectively bypassing a common mechanism of multidrug resistance in cancer cells [3].

Experimental Protocols and Methodologies

In Vitro Combination Screening Protocol

Purpose: To evaluate the cytotoxic effects of this compound in combination with chemotherapeutic agents and assess synergy using standardized metrics.

Materials:

  • Cancer cell lines of interest (e.g., HH for CTCL, SGC-7901 for gastric cancer)
  • This compound (ABT-869) stock solution (typically 10 mM in DMSO)
  • Chemotherapeutic agent stock solutions (vinorelbine, etoposide, 5-FU, cisplatin)
  • Cell culture media and supplements appropriate for each cell line
  • 96-well tissue culture plates
  • Cell viability assay reagents (MTT, WST-1, or CellTiter-Glo)
  • Luminex multiplex assay kits for phosphorylation analysis

Procedure:

  • Cell seeding: Plate cells in 96-well plates at optimized densities (e.g., 3-5 × 10³ cells/well) and allow to adhere overnight.
  • Drug preparation: Prepare serial dilutions of this compound and chemotherapeutic agents in culture media. For combination studies, use a fixed-ratio design or matrix design to cover a range of concentration combinations.
  • Drug exposure: Treat cells with single agents or combinations in at least triplicate wells. Include vehicle controls (DMSO at equivalent concentrations).
  • Incubation: Maintain cells under standard culture conditions (37°C, 5% CO₂) for 72-120 hours, depending on cell doubling time. For long-term exposure studies (as in CTCL models), refresh drugs every 48-72 hours.
  • Viability assessment: Add viability reagent according to manufacturer's instructions and measure absorbance/luminescence using a plate reader.
  • Data analysis: Calculate percentage viability relative to vehicle controls and determine IC₅₀ values using nonlinear regression.

Synergy Calculation:

  • Use specialized software (e.g, CompuSyn, invivoSyn) to calculate combination index (CI) values according to the Chou-Talal method [3] [5].
  • Interpret CI values as follows: CI < 1 indicates synergy; CI = 1 indicates additivity; CI > 1 indicates antagonism.
  • Generate Fa-CI plots (fraction affected versus combination index) to visualize synergy across different effect levels [2].
Mechanism of Action Studies Protocol

Purpose: To evaluate the effects of this compound and chemotherapy combinations on downstream signaling pathways and apoptosis.

Western Blot Analysis:

  • Cell treatment: Treat cells with this compound, chemotherapy, or combinations for predetermined time points (typically 4-24 hours for phosphorylation studies).
  • Protein extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Protein separation and transfer: Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblotting: Probe with primary antibodies against:
    • Phosphorylated and total forms of AKT (Ser473), mTOR (Ser2448), p70S6K (Thr389)
    • Apoptosis markers (cleaved PARP, caspase-3)
    • Cell cycle regulators (Cyclin D1, p21)
    • Anti-apoptotic proteins (Bcl-2, Bcl-xL)
  • Detection: Use enhanced chemiluminescence and quantify band intensities using imaging software.

Cell Cycle and Apoptosis Analysis by Flow Cytometry:

  • Cell treatment: Treat cells as described above for 24-48 hours.
  • Cell harvesting: Collect both adherent and floating cells.
  • Staining: For cell cycle analysis, fix cells in 70% ethanol and stain with propidium iodide. For apoptosis analysis, stain with Annexin V-FITC and propidium iodide.
  • Flow cytometry: Analyze samples using a flow cytometer with appropriate excitation and emission filters.
  • Data analysis: Use software (e.g., FlowJo) to quantify cell cycle distribution and apoptotic populations.
In Vivo Efficacy Study Protocol

Purpose: To evaluate the antitumor activity of this compound and chemotherapy combinations in mouse xenograft models.

Materials:

  • Immunocompromised mice (e.g., nude, SCID, or NSG strains)
  • Cancer cells for xenograft establishment (cell line-derived or patient-derived)
  • This compound for oral administration (formulated in appropriate vehicle)
  • Chemotherapeutic agents for intraperitoneal or intravenous administration
  • Calipers for tumor measurement
  • Equipment for blood collection and tissue processing

Procedure:

  • Xenograft establishment: Subcutaneously inject cancer cells (typically 5-10 × 10⁶ cells) into the flank of mice.
  • Randomization: When tumors reach 100-200 mm³, randomize mice into treatment groups (typically 6-10 mice per group):
    • Vehicle control
    • This compound alone
    • Chemotherapy alone
    • This compound plus chemotherapy
  • Drug administration:
    • Administer this compound orally daily at predetermined doses (e.g., 10-25 mg/kg)
    • Administer chemotherapy according to established schedules (e.g., weekly intraperitoneal injections)
    • Continue treatment for 3-6 weeks, depending on tumor growth kinetics
  • Monitoring:
    • Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate tumor volume using formula: V = (length × width²)/2
    • Monitor body weight as an indicator of toxicity
    • Record survival and euthanize when tumor volume exceeds institutional limits
  • Endpoint analysis:
    • Collect tumors for molecular analysis (e.g., Western blot, immunohistochemistry)
    • Process tissues for histopathological evaluation
    • Assess microvessel density (CD31 staining) for antiangiogenic effects

Data Analysis:

  • Calculate tumor growth inhibition as T/C (%) = (median tumor volume of treated group/median tumor volume of control group) × 100
  • Use statistical methods (e.g., two-way ANOVA) to compare tumor volumes between groups
  • For survival analysis, use Kaplan-Meier curves and log-rank test
  • Apply specialized software (e.g., invivoSyn) for rigorous assessment of in vivo synergy [5]

Data Analysis and Synergy Assessment Methods

Experimental Workflow for Combination Studies

The following diagram outlines the comprehensive workflow for designing, conducting, and analyzing this compound combination therapy studies:

G cluster_invitro In Vitro Components cluster_invivo In Vivo Components cluster_analysis Analysis Components Design Experimental Design (4 treatment groups: control, This compound, chemo, combination) InVitro In Vitro Studies (Cell viability, apoptosis, cell cycle, signaling) Design->InVitro InVivo In Vivo Studies (Xenograft models, tumor growth inhibition) InVitro->InVivo CellPrep Cell Preparation and Plating InVitro->CellPrep Analysis Comprehensive Analysis (Synergy calculations, mechanistic investigations) InVivo->Analysis XenoEstablish Xenograft Establishment and Randomization InVivo->XenoEstablish CICalc Combination Index Calculation Analysis->CICalc DrugTreat Drug Treatment (Single and combination) CellPrep->DrugTreat Viability Viability Assessment (MTT/WST-1/CellTiter-Glo) DrugTreat->Viability MechAssay Mechanistic Assays (Western blot, flow cytometry) DrugTreat->MechAssay Viability->CICalc Report Data Interpretation and Reporting MechAssay->Report DrugAdmin Drug Administration (Oral this compound, IP chemo) XenoEstablish->DrugAdmin Monitoring Tumor Monitoring and Body Weight Tracking DrugAdmin->Monitoring Endpoint Endpoint Analysis (Tumor collection, IHC) Monitoring->Endpoint Stats Statistical Analysis (ANOVA, survival analysis) Endpoint->Stats CICalc->Stats SynergyModels Synergy Model Application (Bliss, HSA, Loewe) Stats->SynergyModels SynergyModels->Report

Figure 2: Comprehensive workflow for this compound combination therapy studies. The integrated approach includes in vitro screening, in vivo validation, and comprehensive data analysis.

Synergy Models and Statistical Analysis

Bliss Independence Model:

  • Principle: Assumes drugs act independently through different mechanisms
  • Calculation: Expected effect = Eₐ + Eᵦ - (Eₐ × Eᵦ), where Eₐ and Eᵦ are the effects of individual drugs
  • Synergy Score: SS = Eₐᵦ(expected) - Eₐᵦ(observed), where SS > 0 indicates synergy [5] [6]

Highest Single Agent (HSA) Model:

  • Principle: Expected effect equals the higher of the two single-agent effects
  • Calculation: Expected effect = max(Eₐ, Eᵦ)
  • Synergy: Observed effect > max(Eₐ, Eᵦ) [6]

Loewe Additivity Model:

  • Principle: Assumes drugs act through similar mechanisms
  • Calculation: Based on the concept of dose equivalence
  • Application: More suitable for drugs sharing similar molecular targets [6]

For in vivo studies, specialized software such as invivoSyn provides robust methods for synergy assessment that account for tumor growth kinetics and handle missing or unbalanced data points [5]. The exponential growth rate (eGR) metric offers a comprehensive way to quantify overall treatment effects by considering the entire tumor growth curve rather than single time points.

Clinical Translation and Development Considerations

Clinical Trial Experience with this compound Combinations

Clinical investigation of this compound has included both monotherapy and combination approaches across various malignancies:

  • Acute Myeloid Leukemia: A phase 1 trial demonstrated that this compound was well tolerated in patients with refractory or relapsed AML, both as monotherapy and in combination with cytarabine. The recommended phase 2 doses were established at 15 mg for monotherapy and 10 mg when combined with cytarabine. Evidence of on-target kinase inhibition was observed in both FLT3-mutant and wild-type AML patients [4].

  • Non-Small Cell Lung Cancer: A randomized phase 2 trial evaluated two dose levels of this compound (0.10 mg/kg and 0.25 mg/kg daily) as second- or third-line therapy. The study reported an objective response rate of 5.0%, with a 16-week progression-free survival rate of 33.1%. The median overall survival was 9.0 months, demonstrating clinical activity in this advanced setting. The safety profile included fatigue (42%), decreased appetite (38%), hypertension (37%), and diarrhea (32%), with these events being more common in the higher dose group [7].

  • Hepatocellular Carcinoma: A phase 2 trial investigated this compound in patients with unresectable or metastatic hepatocellular carcinoma, showing evidence of antitumor activity [3].

Practical Considerations for Protocol Development

Starting Dose Selection:

  • Based on clinical trial experience, recommended starting doses for combination studies are:
    • This compound monotherapy: 15 mg orally once daily
    • This compound with chemotherapy: 10 mg orally once daily
  • Consider therapeutic drug monitoring and dose modification based on toxicity

Safety Monitoring and Management:

  • Hypertension: Monitor blood pressure weekly during initial treatment, then regularly. Antihypertensive medication may be required.
  • Fatigue: Implement activity management strategies and consider dose modification for grade ≥2 fatigue.
  • Dermatological effects: Palmar-plantar erythrodysesthesia (hand-foot syndrome) may require topical care and dose modification.
  • Proteinuria: Monitor urine protein regularly and consider dose modification for significant proteinuria.
  • Myelosuppression: Enhanced monitoring required when combining with myelosuppressive chemotherapy.

Biomarker Assessment:

  • Pharmacodynamic markers: Assess phosphorylation status of FLT3, AKT, mTOR, and ERK in accessible tissue samples
  • Angiogenesis markers: Monitor circulating VEGF levels and imaging biomarkers of vascular response
  • Predictive biomarkers: Evaluate FLT3 mutation status in hematological malignancies

Conclusion and Future Directions

The comprehensive preclinical data summarized in these Application Notes demonstrate that This compound combination therapy holds significant promise for enhancing the efficacy of conventional chemotherapeutic agents across multiple cancer types. The consistent observation of strong synergistic effects (CI < 1) with various chemotherapy classes, coupled with the well-characterized effects on AKT/mTOR signaling and drug transporter expression, provides a solid mechanistic foundation for clinical development.

Future research directions should focus on:

  • Biomarker development to identify patient populations most likely to benefit from this compound combinations
  • Sequencing optimization to determine the most effective administration schedules
  • Novel combination partners including immunotherapy agents and targeted therapies
  • Formulation improvements to enhance bioavailability and reduce toxicity

The protocols and methodologies described herein provide a standardized framework for evaluating this compound combinations in both preclinical and clinical settings, facilitating systematic comparison across studies and accelerating the development of this promising therapeutic approach.

References

Linifanib dose-response experiments IC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

Linifanib Application Notes

1. Drug Profile & Repositioning this compound is a small-molecule, multi-targeted receptor tyrosine kinase inhibitor investigated for hematologic malignancies and solid tumors but not yet approved for clinical use [1]. Recent drug repositioning efforts using bioinformatics and experimental validation have identified this compound as a potent anti-necroptosis agent [2]. It effectively blocks TNF-α-induced necroptosis, a key process in systemic inflammatory syndromes like sepsis, by directly inhibiting Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) activity [2].

2. Primary Mechanism of Action as a Kinase Inhibitor this compound was designed as an ATP-competitive inhibitor targeting members of the VEGF and PDGF receptor families [1]. Key targets and their half-maximal inhibitory concentration (IC₅₀) values from enzyme assays are summarized in Table 1.

Table 1: this compound Kinase Inhibition Profile (Enzyme Assays) [3]

Target IC₅₀ Value (nmol/L)
VEGFR-2 8.5
FLT3 9.5
PDGFR 25
VEGFR-1 30
VEGFR-3 40

3. Newly Identified Mechanism: Necroptosis Inhibition In cellular models of TNF-α-induced necroptosis, this compound acts by directly suppressing RIPK1 kinase activity. This prevents the phosphorylation of RIPK1 and its downstream effector MLKL, thereby blocking necrosome formation and cell death [2]. The diagram below illustrates this pathway and this compound's intervention point.

NecroptosisPathway This compound Inhibits Necroptosis Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TNF-RSC) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits phosphorylation

Experimental Protocols & Quantitative Data

Protocol 1: Dose-Response and IC₅₀ Determination for Necroptosis Inhibition

This protocol is adapted from a study validating this compound's anti-necroptotic effects [2].

  • 1. Cell Culture and Preparation

    • Use FADD-deficient Jurkat cells or Mouse Embryonic Fibroblasts (MEFs) as in vitro models of TNF-α-induced necroptosis.
    • Maintain cells in standard culture medium. On the day of the experiment, seed cells into multi-well plates at an appropriate density for viability assays.
  • 2. Drug Treatment and Necroptosis Induction

    • Pre-treatment: Prepare a serial dilution of this compound in DMSO or culture medium. Pre-treat cells with various concentrations of this compound (e.g., from 0.1 μM to 1000 μM) for 30 minutes. Include a control with Necrostatin-1 (Nec-1), a known RIPK1 inhibitor.
    • Induction: Induce necroptosis by adding 50 ng/mL of TNF-α to the treated cells. Incubate the cells for 24 hours.
  • 3. Cell Viability Assay (ATP-based Luminescent Assay)

    • After incubation, equilibrate the plate to room temperature.
    • Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium in each well.
    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which indicates the number of viable cells.
  • 4. Data Analysis and IC₅₀ Calculation

    • Normalize the luminescence readings: Set the signal from untreated control cells (no TNF-α, no drug) to 100% viability, and the signal from TNF-α-treated cells (no inhibitor) to 0% viability.
    • Plot the percentage of cell viability against the logarithm of the this compound concentration.
    • Fit the data points using a non-linear regression curve (four-parameter logistic model) in data analysis software (e.g., GraphPad Prism).
    • Determine the half-maximal inhibitory concentration (IC₅₀) from the fitted curve, which is the concentration of this compound that protects 50% of the cells from TNF-α-induced death.

Protocol 2: RIPK1 Kinase Activity Assay

This in vitro kinase assay confirms the direct molecular target [2].

  • Procedure: Perform immunoprecipitation to isolate the RIPK1 protein from cell lysates. In a reaction buffer, incubate the immunoprecipitated RIPK1 with this compound (or a control like DMSO) for a set time. Initiate the kinase reaction by adding ATP and a substrate. Stop the reaction and detect the level of substrate phosphorylation using western blotting with a phospho-specific antibody.
  • Analysis: Reduced phosphorylation of the substrate in the this compound-treated group, compared to the control, indicates direct inhibition of RIPK1 kinase activity.

Table 2 summarizes the key efficacy data for this compound from the described necroptosis inhibition assays.

Table 2: this compound Efficacy in Cellular Necroptosis Models [2]

Cell Line Assay Type Reported IC₅₀ / EC₅₀ Experimental Context
FADD-deficient Jurkat (Human) Cell Viability (ATP assay) IC₅₀ = 114.2 µM Protection from TNF-α-induced death
Mouse Embryonic Fibroblasts (MEFs) Cell Viability (ATP assay) IC₅₀ = 51.3 µM Protection from TNF-α-induced death
FADD-deficient Jurkat (Human) Necroptosis Inhibition EC₅₀ = 5.13 µM Half-maximal effective concentration
Mouse Embryonic Fibroblasts (MEFs) Necroptosis Inhibition EC₅₀ = 0.14 µM Half-maximal effective concentration

Experimental Workflow Visualization

The following diagram outlines the key steps for determining the IC₅₀ of this compound in a necroptosis assay, providing a clear experimental workflow.

IC50Workflow IC50 Determination Workflow for this compound Start Start Plate Seed cells in multi-well plate Start->Plate Pretreat Pre-treat with this compound (serial dilution) Plate->Pretreat Induce Induce necroptosis with TNF-α (50 ng/mL) Pretreat->Induce Incubate Incubate for 24h Induce->Incubate Assay Add CellTiter-Glo Reagent Incubate->Assay Measure Measure luminescence Assay->Measure Analyze Analyze data & fit curve for IC50 calculation Measure->Analyze End End Analyze->End

Key Conclusions for Researchers

  • Repurposing Potential: The compelling preclinical evidence supports this compound's potential as a therapeutic agent for sepsis and other conditions involving dysregulated necroptosis, warranting further clinical validation [2].
  • Target Engagement: Beyond its known anti-angiogenic targets, this compound's potent anti-necroptotic effect is achieved through direct inhibition of RIPK1 kinase activity, preventing downstream phosphorylation events [2].
  • Consider Potency Differences: Researchers should note the significant difference in this compound's potency (EC₅₀) between human and murine cell models (as shown in Table 2) during experimental design and data interpretation [2].

References

Comprehensive Analytical Methods for Linifanib: Sample Preparation, Extraction Protocols and Analytical Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Linifanib (ABT-869) is an orally active, multi-targeted receptor tyrosine kinase inhibitor that selectively inhibits vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, making it a promising therapeutic agent for various cancers including hepatocellular carcinoma, non-small cell lung cancer, and ovarian cancer. [1] [2] [3] The simultaneous inhibition of these two receptor pathways achieves greater antitumor activity than targeting either receptor alone, as it disrupts critical processes in tumor progression and angiogenesis. [1] As this compound progresses through clinical trials and shows promise in phase 2 studies for various cancers, the development of reliable bioanalytical methods for its quantification in biological matrices becomes essential to support pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. [1] [4]

This application note provides detailed protocols for sample preparation, extraction, and analysis of this compound from biological matrices, particularly plasma, to support researchers in drug development and clinical monitoring. The methods described herein have been optimized for sensitivity, specificity, and high-throughput analysis, addressing the critical need for robust analytical procedures in both preclinical and clinical settings. We include comprehensive validation data and application examples to demonstrate the utility of these methods in various research contexts.

Sample Preparation Methods

Protein Precipitation Extraction (PPE)

Protein precipitation is the most extensively used and straightforward method for extracting this compound from plasma samples. This technique offers the advantages of simplicity, rapid processing, and high recovery rates, making it suitable for high-throughput analyses in pharmacokinetic studies.

  • Procedure: Transfer 200 μL of plasma (calibration standards, quality control samples, or unknown samples) to a 1.5 mL centrifuge tube. Add 20 μL of internal standard working solution (1 μg/mL sunitinib in acetonitrile). Vortex the mixture for 30 seconds. Add 15 μL of formic acid to each tube to facilitate protein denaturation. Add 445 μL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 2 minutes to ensure complete mixing. Centrifuge at 12,500 rpm for 8 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 μL of mobile phase (acetonitrile:10 mM ammonium acetate, 60:40, v/v), vortex for 30 seconds, and inject 5 μL into the UHPLC-MS/MS system. [1]

  • Critical Parameters: The use of formic acid prior to acetonitrile addition significantly improves recovery by enhancing protein denaturation. Maintaining samples at low temperatures (4°C) during centrifugation minimizes analyte degradation. The evaporation step should be carefully controlled to prevent loss of the analyte, and the reconstitution solvent should closely match the mobile phase composition to ensure optimal chromatography. [1]

QuEChERS-Based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides an alternative approach for sample clean-up, particularly beneficial when simultaneous extraction of multiple tyrosine kinase inhibitors is required.

  • Procedure: To 100 μL of plasma sample in a 2 mL centrifuge tube, add 300 μL of acetonitrile and the internal standard. Vortex the mixture for 1 minute. Add a pre-measured QuEChERS extraction salt packet (containing anhydrous MgSO₄ and NaCl) to induce phase separation. Vortex vigorously for 2 minutes. Centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents (e.g., C18, primary secondary amine). Vortex for 2 minutes and centrifuge again. Collect the supernatant, evaporate to dryness under nitrogen stream, and reconstitute in an appropriate volume of mobile phase for analysis. [5]

  • Advantages: This method offers superior clean-up of complex plasma matrices compared to simple protein precipitation, potentially extending column lifetime and reducing instrument maintenance. The d-SPE step effectively removes phospholipids and other matrix interferences that can cause ion suppression or enhancement in mass spectrometric detection. [5]

Comparison of Sample Preparation Methods

Table 1: Comparison of Sample Preparation Methods for this compound

Parameter Protein Precipitation QuEChERS Method
Sample Volume 200 μL plasma 100 μL plasma
Extraction Solvent Acetonitrile with formic acid Acetonitrile
Clean-up Efficiency Moderate High
Processing Time ~20 minutes ~30 minutes
Recovery >85% >90%
Best Suited For High-throughput analysis of single analyte Multi-analyte methods and complex matrices

Chromatographic Separation

UHPLC Separation Conditions

Ultra-High Performance Liquid Chromatography (UHPLC) provides superior separation efficiency and faster analysis times compared to conventional HPLC, making it ideal for high-throughput bioanalytical applications.

  • Column: Acquity UPLC BEH C18 column (50 × 2.1 mm, i.d., 1.7 μm) maintained at ambient temperature. The small particle size (1.7 μm) of this column provides enhanced separation efficiency and peak resolution. [1]

  • Mobile Phase: Acetonitrile:10 mM ammonium acetate (60:40, v/v) in isocratic elution mode. The use of ammonium acetate as a buffer component improves ionization efficiency in mass spectrometric detection. [1]

  • Flow Rate: 0.3 mL/min with a total run time of 2.0 minutes only. The low flow rate reduces solvent consumption and is compatible with MS detection without requiring flow splitting. [1]

  • Injection Volume: 5 μL in partial loop mode with the autosampler temperature maintained at 10°C to ensure sample stability during the analysis sequence. [1]

  • Retention Times: this compound elutes at 0.68 minutes and the internal standard (sunitinib) at 0.44 minutes, demonstrating the rapid separation capability of this method. [1]

HPLC Separation Conditions

For laboratories without access to UHPLC systems, conventional HPLC methods with photodiode array (PDA) detection provide a reliable alternative for this compound analysis.

  • Column: Zorbax Eclipse Plus C18 column (150 mm × 4.6 mm, i.d., 5 μm) with a guard column of the same chemistry. The larger particle size and column dimensions make this method more accessible to a wider range of laboratories. [6] [7]

  • Mobile Phase: Acetonitrile:acetate buffer solution (pH 5) in a ratio of 50:50 (v/v) delivered in isocratic mode. The acidic pH of the buffer enhances peak shape for basic compounds like this compound. [6] [7]

  • Flow Rate: 1.0 mL/min with a typical run time of 10-15 minutes. The higher flow rate and longer column contribute to the extended analysis time compared to UHPLC methods. [6] [7]

  • Detection: Photodiode array detection at 230 nm, which corresponds to the maximum absorbance wavelength for this compound. [6] [7]

Detection Methods

Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for sensitive and specific detection of this compound in biological matrices.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode. The positive mode is optimal for this compound due to the presence of basic nitrogen atoms in its molecular structure that readily accept protons. [1] [5]

  • Mass Transitions: Multiple reaction monitoring (MRM) transitions are set at m/z 376.05 → 250.97 for this compound and m/z 399.12 → 283.02 for the internal standard (sunitinib). These transitions represent the precursor ion > product ion relationships that provide high specificity. [1]

  • Optimized Parameters: Capillary voltage: 3.5 kV; desolvation temperature: 350°C; source temperature: 150°C; desolvation gas flow: 600 L/h (nitrogen); collision gas flow: 0.1 mL/min (argon). Compound-specific parameters include cone voltage (46 V for this compound, 36 V for IS) and collision energy (30 eV for this compound, 22 eV for IS). [1]

Spectrophotometric Detection

For formulation analysis or when MS instrumentation is unavailable, spectrophotometric methods provide a cost-effective alternative for this compound quantification.

  • Charge-Transfer Complexation: this compound can be determined through charge-transfer (CT) complex formation with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). The method is based on the electron-donating property of this compound, which contains multiple potential electron-donating sites (three nitrogen atoms and one carbonyl oxygen atom). [8]

  • Detection Parameters: The CT complex exhibits maximum absorbance at 432 nm, with a stoichiometric ratio of 1:2 (this compound:DDQ). The method shows linear response in the range of 1.31-3.96 μg/well and has been successfully applied to the analysis of this compound in bulk and tablet formulations. [8]

Method Validation

Bioanalytical methods for this compound must be thoroughly validated to ensure reliability, accuracy, and precision according to regulatory guidelines such as those from the FDA and EMA.

Table 2: Validation Parameters for this compound Bioanalytical Methods

Validation Parameter Performance Characteristics Acceptance Criteria
Linearity Range 0.40-500 ng/mL (UHPLC-MS/MS) [1] Correlation coefficient (r²) > 0.995
Lower Limit of Quantification 0.40 ng/mL (UHPLC-MS/MS) [1] Accuracy and precision ≤ ±20%
Intra-day Precision ≤10.6% RSD [1] RSD ≤ 15%
Inter-day Precision ≤10.6% RSD [1] RSD ≤ 15%
Accuracy 90.9-108.9% [1] 85-115% of nominal value
Extraction Recovery >85% (protein precipitation) [1] Consistent and reproducible
Matrix Effects Minimal ion suppression/enhancement RSD ≤ 15%

The validation data demonstrates that the UHPLC-MS/MS method for this compound meets all standard acceptance criteria for bioanalytical method validation. The method exhibits excellent sensitivity with an LLOQ of 0.40 ng/mL, sufficient for monitoring plasma concentrations in pharmacokinetic studies. The precision and accuracy values fall within the acceptable range, confirming the reliability and robustness of the method for routine analysis. [1]

Applications

Pharmacokinetic Studies

The developed methods have been successfully applied to support pharmacokinetic evaluations of this compound in preclinical models. Following oral administration of this compound to rats, the UHPLC-MS/MS method enabled the characterization of its pharmacokinetic profile, including maximum concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t½). [1] These studies confirmed that this compound is rapidly absorbed with peak plasma concentrations achieved approximately 2 hours after administration, with dose-proportional pharmacokinetics across the tested dose ranges. [1] [4]

Therapeutic Drug Monitoring

The quantification of this compound in human plasma is essential for therapeutic drug monitoring (TDM), especially given the correlation between drug concentrations and both efficacy and adverse effects. [5] The UHPLC-MS/MS method capable of simultaneously analyzing this compound along with other tyrosine kinase inhibitors provides a valuable tool for optimizing dosing regimens in cancer patients, particularly those receiving combination therapies. [5] Exposure-response analyses have identified relationships between this compound exposure (Cmax and AUC) and safety endpoints, enabling the identification of appropriate doses for phase III clinical studies. [4]

Protein Binding Studies

Fluorescence quenching and molecular docking studies have been employed to investigate the interaction between this compound and bovine serum albumin (BSA), which serves as a model for human serum albumin. These studies revealed that this compound binds to site II of BSA primarily through hydrogen bonding and van der Waals forces, with a binding constant in the order of 10⁴ M⁻¹. [9] Understanding the protein binding behavior of this compound is crucial for predicting its distribution, free concentration, and elimination in vivo, as only the unbound drug is pharmacologically active. [9]

Experimental Workflow

The following workflow diagram illustrates the complete process for sample preparation, analysis, and data processing for this compound in biological matrices:

LinifanibWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Detection cluster_data Data Analysis start Plasma Sample (200 µL) is_add Add Internal Standard (20 µL sunitinib) start->is_add acid_add Add Formic Acid (15 µL) is_add->acid_add ppt Protein Precipitation (445 µL acetonitrile) acid_add->ppt centrifuge Centrifuge (12,500 rpm, 8 min, 4°C) ppt->centrifuge evaporate Evaporate Supernatant (N₂ stream, 40°C) centrifuge->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into UHPLC-MS/MS (5 µL) reconstitute->inject separate Chromatographic Separation Acquity BEH C18 Column (50 × 2.1 mm, 1.7 µm) inject->separate detect MS/MS Detection MRM: m/z 376.05→250.97 ESI Positive Mode separate->detect quantitate Peak Integration and Quantitation detect->quantitate calc Calculate Concentration Using Calibration Curve quantitate->calc report Generate Report for PK/TDM Analysis calc->report

Troubleshooting and Technical Notes

  • Matrix Effects: To minimize ion suppression or enhancement in mass spectrometric detection, use a stable isotope-labeled internal standard if available. If not, select a structural analog with similar extraction recovery and ionization efficiency (e.g., sunitinib). [1] [5]

  • Carryover: To address potential carryover issues in the autosampler, include blank injections after high-concentration samples and implement thorough needle wash procedures using a solvent with strong eluting power (e.g., 80:20 methanol:acetonitrile). [1]

  • Column Performance: To maintain chromatographic integrity, use a guard column and avoid injecting samples with significant matrix components. Flush the system with high-water content mobile phase at the end of each sequence to prevent salt precipitation. [1] [5]

  • Sample Stability: this compound in plasma samples is stable for at least 6 months when stored at -80°C. Processed samples should be analyzed within 24 hours when stored in the autosampler at 10°C. [1]

Conclusion

The sample preparation and analytical methods detailed in this application note provide robust, sensitive, and reproducible approaches for quantifying this compound in biological matrices. The protein precipitation extraction followed by UHPLC-MS/MS analysis offers an optimal balance of simplicity, speed, and sensitivity for supporting pharmacokinetic studies and therapeutic drug monitoring. The provided validation data demonstrates that the method meets regulatory requirements for bioanalytical assays, ensuring the generation of reliable data for critical decision-making in drug development and clinical practice.

References

Quantitative Data Summary of Linifanib's Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental findings on Linifanib's efficacy in HNSCC cell lines.

Cell Line / Model Experimental Treatment Key Outcomes & Measurements Signaling Pathway Alterations

| UMSCC-22A (Primary tumor) [1] [2] | this compound + γ-radiation | • IC₅₀: 21.2 µM [2] • Significant enhancement of radiation-induced cytotoxicity (p < 0.05) [1] [2] • Induction of G2/M cell cycle arrest [1] [2] • Increased apoptosis & PARP cleavage [1] [2] | • Reduced phosphorylation of STAT3 [1] [2] • Lower expression of Cyclin D1 and Survivin [1] [2] | | UMSCC-22B (Metastatic lymph node) [1] [2] | this compound + γ-radiation | • IC₅₀: 19.4 µM [2] • Significant enhancement of radiation-induced cytotoxicity (p < 0.05) [1] [2] • Induction of G2/M cell cycle arrest [1] [2] • Increased apoptosis & PARP cleavage [1] [2] | • Reduced phosphorylation of STAT3 [1] [2] • Lower expression of Cyclin D1 and Survivin [1] [2] |

Detailed Experimental Protocols

Here are the methodologies used in the key experiments investigating this compound's radiosensitizing effects.

Cell Viability Assay (MTT Assay) [2]
  • Purpose: To determine the cytotoxic effect and half-maximal inhibitory concentration (IC₅₀) of this compound.
  • Procedure:
    • Cell Culture: Plate UMSCC-22A and UMSCC-22B cells in 96-well plates.
    • Drug Treatment: Treat cells with a range of this compound concentrations.
    • Incubation: Incubate for a designated period (e.g., 48-72 hours).
    • MTT Addition: Add MTT reagent to each well and incubate to allow formazan crystal formation.
    • Solubilization: Dissolve formed crystals with a solvent (e.g., DMSO).
    • Analysis: Measure absorbance using a plate reader. Calculate cell viability percentage and IC₅₀ value.
Clonogenic Survival Assay [1] [2]
  • Purpose: To assess the long-term ability of a single cell to proliferate and form a colony after treatment with this compound and radiation.
  • Procedure:
    • Seeding: Seed a known number of cells into culture dishes.
    • Pre-treatment: Treat cells with this compound for 12 hours.
    • Irradiation: Expose cells to varying doses of γ-radiation (e.g., 2, 4, 8 Gy).
    • Colony Formation: Incubate cells for 1-2 weeks to allow colony formation.
    • Staining & Counting: Stain colonies with crystal violet and count those containing >50 cells.
    • Analysis: Plot survival fractions and determine the enhancement of radiation-induced cell death.
Analysis of Apoptosis and Cell Cycle (Flow Cytometry) [1] [2]
  • Purpose: To evaluate this compound-induced apoptosis and cell cycle distribution.
  • Procedure:
    • Cell Collection: Harvest treated and control cells.
    • Staining: For apoptosis, stain cells with Annexin V and Propidium Iodide (PI). For cell cycle analysis, stain DNA with PI.
    • Analysis: Analyze samples using a flow cytometer.
    • Interpretation: Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Determine percentage of cells in G0/G1, S, and G2/M phases.
Western Immunoblotting [1] [2]
  • Purpose: To detect changes in protein expression and phosphorylation in key signaling pathways.
  • Procedure:
    • Protein Extraction: Lyse cells to extract total protein.
    • Electrophoresis: Separate proteins by molecular weight using SDS-PAGE gels.
    • Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Blocking: Incubate membrane to block non-specific binding sites.
    • Antibody Incubation: Incubate membrane with primary antibodies (e.g., against p-STAT3, STAT3, Cyclin D1, Survivin, PARP). Follow with enzyme-conjugated secondary antibodies.
    • Detection: Use a chemiluminescence substrate to visualize protein bands.

Application Note: Combining this compound with Radiotherapy

Objective: This protocol outlines the procedure for evaluating the radiosensitizing effect of the receptor tyrosine kinase inhibitor this compound on HNSCC cells in vitro.

Background: this compound inhibits VEGF and PDGF receptor families, key drivers of tumor growth and resistance [2] [3]. A major mechanism of its radiosensitization is the inhibition of the STAT3 signaling pathway, which is linked to radio-resistance in HNSCC [1] [2] [3]. This leads to downregulation of anti-apoptotic proteins and cell cycle regulators [1].

Workflow Overview: The diagram below illustrates the experimental workflow for investigating this compound's radiosensitizing effects.

G This compound Radiosensitization Experimental Workflow start Start: HNSCC Cell Culture (UMSCC-22A & UMSCC-22B) step1 Cell Viability Assay (MTT) Determine IC₅₀ of this compound start->step1 step2 Treatment Groups: • Control • this compound only • Radiation only • this compound + Radiation step1->step2 step3 Pre-treatment with this compound (12 hours prior to radiation) step2->step3 step4 Gamma Irradiation (2, 4, or 8 Gy) step3->step4 step5 Clonogenic Survival Assay step4->step5 step6 Flow Cytometry Analysis (Apoptosis & Cell Cycle) step5->step6 step7 Western Blot Analysis (STAT3, Cyclin D1, Survivin, PARP) step6->step7 end Analysis: Confirm Radiosensitization Effect step7->end

Key Findings & Mechanism: The schematic below summarizes the proposed molecular mechanism by which this compound sensitizes HNSCC cells to radiation.

G Proposed Mechanism of this compound Radiosensitization cluster_pathway Downstream Signaling cluster_effects Cellular Outcomes This compound This compound RTK VEGF/PDGF Receptor Families This compound->RTK Inhibits STAT3 STAT3 Pathway RTK->STAT3 Survivin Survivin (Anti-apoptotic) STAT3->Survivin CyclinD1 Cyclin D1 (Cell Cycle Progression) STAT3->CyclinD1 Apoptosis Increased Apoptosis Survivin->Apoptosis Reduced G2M G2/M Cell Cycle Arrest CyclinD1->G2M Reduced Death Enhanced Cell Death Apoptosis->Death G2M->Death Radiation Ionizing Radiation Radiation->Death Induces DNA Damage

Important Considerations for Researchers

  • Cell Line Model: The primary data comes from radio-resistant HNSCC cell lines (UMSCC-22A and UMSCC-22B) derived from the same patient's primary and metastatic sites, providing a relevant model for studying resistance [2].
  • Critical Timing: A 12-hour pre-treatment with this compound before radiation was used in the clonogenic assay to demonstrate radiosensitization [2]. Optimization of this timing may be necessary for different models.
  • STAT3 as a Key Biomarker: The inhibition of STAT3 phosphorylation is a central event [1] [2] [3]. Monitoring p-STAT3 levels via Western blot is crucial for confirming the mechanism of action in experimental setups.

References

Comprehensive Application Notes and Protocols: Linifanib-Mediated Suppression of AKT/mTOR Signaling Pathways in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Therapeutic Relevance

Linifanib (ABT-869) is a novel, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. This small molecule inhibitor was designed to suppress tumor progression by disrupting angiogenic signaling pathways and preventing the formation of new tumor vasculature. This compound has demonstrated significant antitumor activity across various hematologic malignancies and solid tumors, including ovarian cancer, hepatocellular carcinoma (HCC), gastric cancer, and cutaneous T-cell lymphoma (CTCL). Its therapeutic potential is particularly attributed to the ability to suppress key downstream signaling pathways, especially the AKT/mTOR signaling cascade, which serves as a critical regulator of cell growth, proliferation, and survival in numerous cancer types.

The structural specificity of this compound enables it to penetrate cell membranes and target intracellular kinase domains, thereby blocking phosphorylation events that activate downstream pro-survival signaling networks. This compound's targets include VEGFR, PDGFR-β, c-KIT, CSF-1R, and FLT-3, with its inhibition resulting in simultaneous disruption of multiple oncogenic pathways. Research has demonstrated that this compound effectively inhibits phosphorylation of PDGFR-β and its downstream effectors, including components of the PI3K/AKT/mTOR and Ras/Mek/Erk pathways, which are frequently hyperactivated in various cancers. This comprehensive signaling disruption positions this compound as a promising therapeutic agent, particularly in malignancies characterized by dysregulated angiogenesis and AKT/mTOR pathway activation.

Mechanisms of Action: AKT/mTOR Pathway Suppression

Molecular Interactions and Signaling Disruption

This compound exerts its antitumor effects primarily through the coordinated inhibition of multiple receptor tyrosine kinases and their downstream signaling cascades. The drug directly targets VEGF and PDGF receptors, preventing their phosphorylation and subsequent activation of key survival pathways. This inhibition leads to substantial suppression of the PI3K/AKT/mTOR signaling axis, which represents a central node in regulating cellular proliferation, metabolism, and apoptosis. Mechanistic studies across various cancer models have consistently demonstrated that this compound treatment results in dose-dependent reduction of phosphorylated AKT at Ser473, accompanied by decreased phosphorylation of mTOR and its downstream effectors, including 4EBP1 and S6K1, which are essential for protein synthesis and cell growth.

The inhibition of AKT/mTOR signaling by this compound initiates a cascade of pro-apoptotic events and cell cycle alterations. Research in ovarian cancer models (OVCAR3 cells) revealed that this compound-induced suppression of phosphorylated AKT activates the transcription factor FOXO3, which translocates from the cytoplasm to the nucleus to regulate genes involved in apoptosis and cell cycle arrest. This signaling modulation results in increased expression of pro-apoptotic proteins such as Bax, decreased levels of anti-apoptotic proteins including Bcl-2 and Bcl-xL, and activation of caspase-3 and PARP cleavage. Additionally, this compound treatment causes cell cycle arrest at various phases (G0/G1, S, or G2/M), depending on the cancer type and cellular context, further contributing to its antitumor efficacy.

Pathway Regulation and Compensatory Mechanisms

Recent investigations have uncovered that this compound treatment induces protective autophagy as a compensatory survival mechanism in cancer cells. In hepatocellular carcinoma models, this compound-mediated suppression of PDGFR-β and its downstream AKT/mTOR and Mek/Erk signaling pathways triggers elevated autophagic flux, characterized by increased LC3-I to LC3-II conversion, accumulation of autophagic vacuoles, and upregulation of autophagy-related proteins (ATG5, ATG7, and Beclin-1). This this compound-induced autophagy serves as a cytoprotective response, mitigating the drug's cytotoxic effects. Significantly, pharmacological or genetic inhibition of autophagy markedly enhances this compound's antitumor activity both in vitro and in vivo, suggesting that combination approaches targeting both pathways could substantially improve therapeutic outcomes.

Table 1: Key Signaling Molecules Affected by this compound Treatment

Signaling Component Effect of this compound Functional Consequences
PDGFR-β phosphorylation Dose-dependent inhibition Disruption of downstream survival signals
AKT (pSer473) Significant suppression Reduced cell proliferation and survival
mTOR phosphorylation Decreased activity Inhibition of protein synthesis and cell growth
FOXO3 Activation and nuclear translocation Induction of pro-apoptotic gene expression
Bcl-2/Bcl-xL Downregulation Reduced anti-apoptotic protection
Cleaved caspase-3/PARP Upregulation Execution of apoptotic program
LC3-II/autophagic flux Increased Induction of cytoprotective autophagy

Quantitative Antitumor Efficacy Across Cancer Models

Monotherapy Activity

This compound has demonstrated potent antitumor effects across a broad spectrum of cancer models, with varying sensitivity observed between different cancer types. In ovarian cancer research, this compound treatment significantly inhibited cell proliferation in OVCAR3 cells, with efficacy quantified through MTT assays, cell counting, and colony formation assays. The drug induced apoptotic cell death in a concentration-dependent manner, accompanied by characteristic morphological changes including cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Flow cytometry analyses confirmed substantial increases in apoptotic populations following this compound treatment, while Western blotting demonstrated activation of key apoptotic mediators. Similar results were observed in SKOV3 ovarian cancer cells, where this compound treatment additionally induced DNA damage and increased intracellular ROS levels, further contributing to its cytotoxic effects.

In cutaneous T-cell lymphoma models, long-term daily exposure to this compound potently inhibited proliferation of HH cells with an IC50 of 48.4 ± 20.4 nM, demonstrating remarkable potency against this malignancy. Concurrent Luminex analysis confirmed significant inhibition of phosphorylation within the AKT/mTOR signaling pathway. Gastric cancer studies revealed that this compound alone inhibited cell growth across multiple cell lines with IC50 values ranging from 2.6 to 16.9 μmol/L, while normal human gastric epithelial GES-1 cells exhibited considerably greater resistance (IC50 > 100 μmol/L), indicating a favorable therapeutic window. Importantly, across all cancer models, this compound-mediated cytotoxicity was closely associated with suppression of AKT/mTOR signaling, confirming this pathway as a central mechanism of its antitumor activity.

Synergistic Combinations

This compound demonstrates remarkable synergy with conventional chemotherapeutic agents and targeted therapies, significantly enhancing antitumor efficacy while potentially reducing required doses of individual drugs. In gastric cancer models, the combination of this compound with chemotherapeutic agents such as 5-fluorouracil (5-Fu) or cisplatin produced strong synergistic effects, with combination index (CI) values ranging from 0.017 to 0.589. These highly synergistic combinations resulted in enhanced cell cycle arrest, significantly increased apoptosis, and profound suppression of tumor growth in preclinical xenograft models. Similar synergistic interactions were observed in cutaneous T-cell lymphoma, where this compound combined with metronomic vinorelbine (mVNR) or etoposide (mETO) resulted in CI values < 1, indicating strong synergism.

Mechanistic studies revealed that these synergistic effects are mediated through enhanced suppression of RTK-mediated signaling networks. Combination treatments led to more profound inhibition of VEGFR, EGFR, and IGFR activation, resulting in compounded attenuation of downstream AKT/mTOR signaling. Additionally, this compound significantly increased intracellular concentrations of vinorelbine and etoposide in CTCL models by reducing expression of drug efflux transporters ABCB1 and ABCG2, thereby overcoming important mechanisms of chemoresistance. These findings provide a strong rationale for this compound-based combination regimens, particularly in malignancies exhibiting resistance to conventional therapies.

Table 2: this compound Efficacy Metrics Across Cancer Models

Cancer Type Cell Line/Model Monotherapy IC50 Key Synergistic Combinations Combination Index (CI)
Ovarian Cancer OVCAR3 Significant proliferation inhibition Data not available Data not available
Ovarian Cancer SKOV3 Concentration-dependent apoptosis Data not available Data not available
Cutaneous T-cell Lymphoma HH 48.4 ± 20.4 nM Metronomic Vinorelbine < 1 (Strong synergism)
Cutaneous T-cell Lymphoma HH 48.4 ± 20.4 nM Metronomic Etoposide < 1 (Strong synergism)
Gastric Cancer SGC-7901 2.6-16.9 μmol/L 5-Fluorouracil 0.017-0.589
Gastric Cancer SGC-7901 2.6-16.9 μmol/L Cisplatin 0.017-0.589
Gastric Cancer SGC-7901/DDP (cisplatin-resistant) Similar to parental line Cisplatin 0.017-0.589

Experimental Protocols for Mechanistic Studies

Cell-Based Proliferation and Viability Assays

Protocol 1: MTT Assay for Cell Proliferation Purpose: To evaluate this compound's effect on cancer cell proliferation and determine IC50 values. Procedure:

  • Seed OVCAR3 cells in 96-well plates at 3 × 10³ cells/well and incub for 24 hours at 37°C with 5% CO₂ [1].
  • Prepare this compound stock solution (40 mM in DMSO) and dilute to working concentrations (0, 10, 20, 40 μM) in complete medium.
  • Treat cells with this compound concentrations for 24, 48, and 72 hours.
  • Add 20 μL MTT dye (5 mg/mL) to each well and incubate for 3 hours at 37°C.
  • Remove supernatants and dissolve formazan crystals in DMSO.
  • Measure absorbance at 570 nm using a microplate reader. Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC50 values using nonlinear regression analysis.

Protocol 2: Colony Formation Assay Purpose: To assess long-term clonogenic survival after this compound treatment. Procedure:

  • Seed OVCAR3 cells in 6-well plates at 5 × 10² cells/well and incubate for 24 hours [1].
  • Treat cells with this compound (0, 10, 20, 40 μM) for 24 hours, then replace with fresh drug-free medium.
  • Incubate for 14 days with regular medium changes every 3-4 days.
  • Fix colonies with 4% formaldehyde for 30 minutes at 4°C.
  • Stain with 1% crystal violet for 30 minutes.
  • Count colonies containing >50 cells manually or using automated colony counter. Data Analysis: Calculate plating efficiency and surviving fraction relative to untreated controls.
Apoptosis and Cell Cycle Analysis

Protocol 3: Flow Cytometry for Apoptosis Detection Purpose: To quantify this compound-induced apoptosis using Annexin V/propidium iodide staining. Procedure:

  • Seed OVCAR3 cells in 6-well plates at 2 × 10⁵ cells/well and incubate for 24 hours [1].
  • Treat cells with this compound (0, 10, 20, 40 μM) for 24-48 hours.
  • Harvest cells using trypsinization and wash twice with cold PBS.
  • Resuspend cells in 1× binding buffer at 1 × 10⁶ cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tubes.
  • Add 5 μL Annexin V-FITC and 5 μL propidium iodide.
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL 1× binding buffer and analyze within 1 hour using flow cytometry. Data Analysis: Calculate percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining Purpose: To determine cell cycle distribution following this compound treatment. Procedure:

  • Seed and treat OVCAR3 cells as described in Protocol 3 [1].
  • Harvest cells and fix in 70% ethanol at -20°C for at least 2 hours.
  • Wash cells with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C.
  • Stain cells with propidium iodide (50 μg/mL) for 30 minutes in the dark.
  • Analyze DNA content using flow cytometry with appropriate excitation/emission settings. Data Analysis: Determine percentage of cells in G0/G1, S, and G2/M phases using cell cycle modeling software.
Western Blotting for Signaling Pathway Analysis

Protocol 5: Protein Extraction and Western Blotting Purpose: To evaluate this compound's effects on AKT/mTOR signaling and apoptotic proteins. Procedure:

  • Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors [1].
  • Determine protein concentration using BCA assay.
  • Separate proteins (20-40 μg per lane) by SDS-PAGE (8-15% gels depending on target protein size).
  • Transfer to PVDF membranes using wet or semi-dry transfer systems.
  • Block membranes with 5% BSA or non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies overnight at 4°C:
    • Anti-pAkt (S473) (1:1000)
    • Anti-Akt (1:1000)
    • Anti-FOXO3 (1:1000)
    • Anti-cleaved PARP (1:1000)
    • Anti-cleaved caspase-3 (1:1000)
    • Anti-Bax (1:1000)
    • Anti-Bcl2 (1:1000)
    • Anti-β-actin (1:5000) as loading control [1]
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour.
  • Detect signals using enhanced chemiluminescence substrate and image with digital imaging system. Data Analysis: Quantify band intensities using image analysis software and normalize to loading controls.
Autophagy Assessment

Protocol 6: Autophagy Flux Monitoring Purpose: To evaluate this compound-induced autophagy and its functional significance. Procedure:

  • Seed HCC cells (Bel-7404 or HepG2) in appropriate culture vessels [2].
  • Treat with this compound (0-10 μM) for 24-48 hours with or without autophagy inhibitors:
    • Early-stage inhibitor: 3-MA (5 mM)
    • Late-stage inhibitor: Chloroquine (20 μM) or Hydroxychloroquine (HCQ)
  • Analyze autophagy markers:
    • Western blotting: Detect LC3-I/II conversion, p62, ATG5, ATG7, and Beclin-1
    • Immunofluorescence: Stain for LC3 puncta formation
    • TEM: Visualize autophagic vacuoles by transmission electron microscopy
  • For functional autophagic flux assessment:
    • Use RFP-GFP-LC3 reporter construct
    • Monitor lysosomal degradation of RLuc-LC3 reporter Data Analysis: Quantify autophagic flux by comparing LC3-II accumulation with and without lysosomal inhibitors; assess colocalization of LC3 with lysosomal markers.

Visualization of Signaling Pathways and Experimental Workflows

G This compound This compound RTKs VEGFR/PDGFR This compound->RTKs Inhibits PI3K PI3K RTKs->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO3 FOXO3 AKT->FOXO3 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Apoptosis Apoptosis FOXO3->Apoptosis Induces CellCycle Cell Cycle Arrest FOXO3->CellCycle Regulates

Figure 1: this compound-Mediated Suppression of AKT/mTOR Signaling Pathway. This diagram illustrates the molecular mechanism by which this compound inhibits receptor tyrosine kinases (VEGFR/PDGFR), leading to downstream suppression of PI3K/AKT/mTOR signaling. The inhibition activates FOXO3 transcription factor and regulates multiple cellular processes including apoptosis, autophagy, and cell cycle arrest. Red arrows indicate inhibitory effects, while blue arrows represent activation events.

G Start Start CellCulture Cell Culture & Treatment Start->CellCulture Viability Viability Assays (MTT/WST-1) CellCulture->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) CellCulture->Apoptosis CellCycle Cell Cycle Analysis CellCulture->CellCycle WB Western Blotting Signaling Analysis CellCulture->WB Autophagy Autophagy Assessment CellCulture->Autophagy DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WB->DataAnalysis Autophagy->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental Workflow for this compound Mechanism Studies. This flowchart outlines the comprehensive experimental approach for investigating this compound's mechanisms of action, from cell culture and treatment through multiple analytical endpoints to data integration and interpretation.

Therapeutic Application and Combination Strategies

Autophagy Inhibition to Enhance Efficacy

Research in hepatocellular carcinoma models demonstrates that autophagy inhibition represents a promising strategy to augment this compound's antitumor efficacy. This compound treatment induces cytoprotective autophagy through suppression of PDGFR-β-mediated AKT/mTOR signaling, creating a compensatory survival mechanism that limits its cytotoxic effects. The combination of this compound with autophagy inhibitors such as hydroxychloroquine (HCQ) – an FDA-approved lysosomotropic agent – significantly enhanced cell death in vitro and improved antitumor responses in mouse xenograft models. This combination approach effectively blocks the cytoprotective pathway, preventing cancer cells from evading this compound-induced cytotoxicity. Similar enhancement of this compound efficacy was observed with genetic inhibition of autophagy-related genes (ATG5, ATG7), confirming the specificity of this effect. These findings support the clinical evaluation of this compound in combination with autophagy inhibitors, particularly in malignancies with high basal autophagy flux or those developing adaptive autophagy in response to targeted therapy.

Chemotherapy Synergism Protocols

Protocol 7: this compound Combination with Chemotherapeutic Agents Purpose: To evaluate synergistic interactions between this compound and conventional chemotherapeutics. Procedure:

  • Seed gastric cancer cells (SGC-7901, MGC-803) or cisplatin-resistant SGC-7901/DDP cells in 96-well or 6-well plates [3].
  • Treat with this compound (0.05-5 μM) alone or in combination with:
    • 5-Fluorouracil (10 μM)
    • Cisplatin (15 μM for sensitive cells; 40 μM for resistant cells)
  • Incubate for 24-72 hours depending on assay endpoint.
  • Assess combination effects using:
    • MTT assay for viability
    • Flow cytometry for apoptosis and cell cycle distribution
    • Western blotting for signaling pathway analysis
  • Calculate combination index (CI) using Chou-Talalay method:
    • CI < 0.9: Synergism
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonism

Data Analysis: Generate Fa-CI plots (fraction affected versus combination index) to quantify synergy across different effect levels. Mechanistic studies should include assessment of drug transporter expression (ABCB1, ABCG2) and intracellular chemotherapy accumulation.

Conclusion and Research Applications

This compound represents a promising multitargeted agent with potent activity against AKT/mTOR signaling pathways across diverse cancer models. Its mechanism of action involves coordinated inhibition of receptor tyrosine kinases, suppression of downstream survival signaling, induction of apoptotic cell death, and modulation of protective autophagy. The comprehensive experimental protocols outlined in this document provide robust methodologies for investigating this compound's antitumor effects, quantifying efficacy, and elucidating molecular mechanisms. The strong synergistic potential observed with conventional chemotherapeutics and targeted agents highlights opportunities for rational combination strategies that could enhance clinical efficacy and overcome resistance mechanisms.

Future research directions should focus on biomarker identification to predict patient response, optimization of combination schedules with chemotherapy and autophagy inhibitors, and evaluation in additional cancer types with activated AKT/mTOR signaling. The quantitative data and standardized protocols presented herein will facilitate systematic investigation of this compound's therapeutic potential and support translational efforts toward clinical application in malignancies dependent on dysregulated RTK and AKT/mTOR signaling pathways.

References

Troubleshooting Guide: Low Extraction Recovery of Linifanib

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is a proven method to achieve high recovery for Linifanib from plasma? A high recovery rate of >95% for this compound from rat plasma can be achieved using a simple protein precipitation (PPT) technique with acetonitrile and formic acid, as developed for UHPLC-MS/MS analysis [1]. This method offers a significant improvement over earlier approaches.

The table below compares the improved method with previously reported techniques:

Method Attribute Older Methods (Low Recovery) Improved UHPLC-MS/MS Method (High Recovery)
Extraction Technique Automated Liquid-Liquid Extraction (LLE) [1], Salting-out assisted L/L Extraction [1] Protein Precipitation (PPT) [1]
Reported Recovery ~18% to 40% [1] >95% [1]
Simplicity & Throughput Requires specialized equipment (e.g., Hamilton automated liquid handler); more complex [1] Simple manual procedure; high-throughput [1]
Key Additive Not specified Formic Acid [1]

Detailed Experimental Protocol for High-Recovery Extraction

This protocol is adapted from the validated UHPLC-MS/MS method for determining this compound in rat plasma [1].

1. Reagents and Equipment

  • Analytical Standards: this compound (purity ≥98%) and an Internal Standard (IS) such as Sunitinib [1].
  • Solvents: HPLC-grade acetonitrile and methanol [1].
  • Additives: Analytical-grade formic acid and ammonium acetate [1].
  • Equipment: Vortex mixer, centrifuge capable of reaching 12,500 rpm, nitrogen evaporator, and UHPLC-MS/MS system [1].

2. Sample Preparation Workflow Follow this procedure for each plasma sample (calibration standards, quality controls, and unknowns):

Start Start with 200 µL of plasma A 1. Add 20 µL of Internal Standard (IS) solution Start->A B 2. Vortex mix for 30 seconds A->B C 3. Add 15 µL of Formic Acid B->C D 4. Vortex mix again C->D E 5. Add 445 µL of Acetonitrile D->E F 6. Vortex mix gently for 2 minutes E->F G 7. Centrifuge for 8 min at 12,500 rpm (4°C) F->G H 8. Transfer supernatant to a clean tube G->H I 9. Evaporate to dryness under N₂ stream at 40°C H->I J 10. Reconstitute residue in 200 µL of mobile phase I->J End 11. Inject 5 µL for UHPLC-MS/MS analysis J->End

3. Critical Parameters for Success

  • Formic Acid: Adding a small volume of formic acid before the main protein precipitating solvent (acetonitrile) is a critical step for achieving high recovery. It likely improves analyte stability and solubility [1].
  • Solvent Volume: The high ratio of acetonitrile to plasma (445 µL to 200 µL) ensures efficient protein precipitation and high analyte recovery [1].
  • Gentle Mixing: Vortexing gently for 2 minutes after adding acetonitrile ensures complete mixing without generating excessive heat or pressure.

Key Technical Takeaways

  • Simplicity is Effective: A well-optimized protein precipitation method can be superior to more complex techniques like liquid-liquid extraction for this compound [1].
  • Acidification is Crucial: The use of formic acid is a key differentiator in the high-recovery protocol. If you are experiencing low recovery with your current PPT method, introducing this acidification step may resolve the issue.
  • Method Validation: The described method has been fully validated, showing excellent precision and accuracy, which confirms the robustness of the high recovery rate [1].

References

Key Method Parameters for Sensitivity Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core parameters from two highly sensitive, validated methods for quantifying Linifanib in plasma. These provide a benchmark for your own method development.

Parameter Method 1 (UHPLC-MS/MS) [1] Method 2 (UPLC-MS/MS) [2] Impact on Sensitivity
Analytical Technique UHPLC-MS/MS UPLC-MS/MS Provides high resolution & fast analysis.
Detection Mode ESI-positive, MRM ESI-positive, MRM Ensures selective & sensitive detection.
Linear Range 0.40 – 500 ng/mL Information missing Defines the quantifiable scope.
LLOQ (Lower Limit of Quantification) 0.40 ng/mL 5 ng/mL (for multi-analyte panel) Direct measure of method sensitivity.
Sample Volume 200 µL rat plasma Information missing Affects absolute amount of analyte.
Sample Preparation Protein Precipitation (PPT) QuEChERS Key for sample clean-up & recovery.
Extraction Recovery Information missing Information missing High recovery improves signal strength.
Chromatographic Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) Zorbax RRHD Stablebond Aq (50 x 2.1 mm, 1.8 µm) Small particle size increases efficiency.
Run Time 2.0 minutes 4.0 minutes (for 7 analytes) Throughput vs. separation balance.

Detailed Experimental Protocols

Here are the detailed methodologies from the referenced studies, which you can adapt or use to troubleshoot your own protocols.

Protocol 1: Rapid UHPLC-MS/MS Method for Rat Plasma [1]

This method is optimized for speed and simplicity, achieving a low LLOQ of 0.40 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Pipette 200 µL of plasma into a 1.5 mL tube.
    • Add 20 µL of Internal Standard (IS) working solution (e.g., Sunitinib at 1 µg/mL).
    • Vortex the mixture for 30 seconds.
    • Add 15 µL of formic acid and vortex.
    • Add 445 µL of acetonitrile to precipitate proteins. Vortex gently for 2 minutes.
    • Centrifuge for 8 minutes at 12,500 rpm (4°C).
    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at ~40°C.
    • Reconstitute the dry residue in 200 µL of mobile phase and vortex for 30 seconds.
    • Inject 5 µL into the UHPLC-MS/MS system.
  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
    • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (60:40, v/v)
    • Flow Rate: 0.3 mL/min (isocratic)
    • Run Time: 2.0 minutes
    • Elution Times: this compound ~0.68 min, IS ~0.44 min
  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode
    • Monitoring Mode: Multiple Reaction Monitoring (MRM)
    • This compound Transition: m/z 376.05 → 250.97
    • Capillary Voltage: 3.5 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 350°C
Protocol 2: Multi-Analyte UPLC-MS/MS Method using QuEChERS [2]

This method uses QuEChERS for efficient sample clean-up and simultaneously analyzes this compound with six other tyrosine kinase inhibitors.

  • Sample Preparation (QuEChERS):

    • Aliquot 100 µL of plasma into a centrifuge tube.
    • Add 10 µL of IS working solution and 300 µL of acetonitrile.
    • Vortex vigorously for 1 minute.
    • Add a pre-mixed salt packet (e.g., containing MgSO4 and NaCl) to induce phase separation.
    • Vortex and centrifuge.
    • Transfer the upper organic layer to a tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18) for further clean-up.
    • Vortex and centrifuge again.
    • Transfer the final supernatant for injection.
  • Chromatographic Conditions:

    • Column: Zorbax RRHD Stablebond Aq (50 mm x 2.1 mm, 1.8 µm)
    • Mobile Phase A: Water with 0.1% Formic Acid
    • Mobile Phase B: Methanol
    • Gradient Program:
      • 0-1 min: 70% B
      • 1-2 min: 70% → 50% B
      • 2-2.5 min: 50% → 100% B
      • 2.5-3 min: 100% B
      • 3-4 min: 100% → 70% B (re-equilibration)
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 40°C
  • Mass Spectrometry (MS) Conditions:

    • Ion Source: ESI, positive mode
    • Monitoring Mode: MRM
    • The specific transitions for this compound are not detailed, but the principle is the same as Protocol 1.

Troubleshooting Guide & FAQs

Start Start: Low Sensitivity or Poor Recovery SP Sample Preparation Start->SP MS Mass Spectrometry Start->MS Chrom Chromatography Start->Chrom PP Protein Precipitation SP->PP QuEChERS QuEChERS SP->QuEChERS PP1 • Add formic acid before ACN [1] • Ensure adequate vortex & centrifuge time • Avoid disturbing pellet PP->PP1 Check Q1 • Optimize salt & sorbent types/ratios [2] • Ensures clear phase separation & clean extract QuEChERS->Q1 Check MS1 • Verify MRM transition: m/z 376.05→250.97 [1] • Optimize collision energy & cone voltage • Check ion source temperatures & gas flows MS->MS1 Troubleshoot C1 • Use sub-2µm particle columns [1] [2] • Optimize mobile phase pH & organic solvent • Sharp, symmetric peaks reduce LLOQ Chrom->C1 Troubleshoot

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step for improving this compound recovery in sample preparation?

    • A: The addition of a small volume of formic acid (e.g., 15 µL) to plasma before protein precipitation with acetonitrile is a critical step highlighted in one protocol [1]. This acidification can significantly improve the extraction efficiency and recovery of the analyte.
  • Q2: My method suffers from significant matrix effects. How can I mitigate this?

    • A: Using a stable isotope-labeled internal standard for this compound is the gold standard for compensating for matrix effects. If that is not available, the QuEChERS sample preparation method includes a d-SPE clean-up step specifically designed to remove matrix interferences like phospholipids and fatty acids, which can suppress or enhance ionization [2].
  • Q3: Why should I use MRM mode in mass spectrometry?

    • A: Multiple Reaction Monitoring (MRM) is highly specific and sensitive. It filters out chemical noise by monitoring a specific precursor ion (the entire molecule) and a specific product ion (a fragment). This dual filtering is essential for achieving low detection limits in complex biological matrices like plasma [1] [2].

References

Core UHPLC-MS/MS Method for Linifanib Quantification

Author: Smolecule Technical Support Team. Date: February 2026

For reliable quantification of linifanib in rat plasma, a specific and rapid UHPLC-MS/MS method has been developed and validated. The following table summarizes the key parameters [1].

Parameter Category Specification

| Chromatography | Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) Mobile Phase: Acetonitrile - 10 mM Ammonium Acetate (60:40, v/v) Flow Rate: 0.3 mL/min Run Time: 2.0 min Retention Times: this compound: 0.68 min; Sunitinib (IS): 0.44 min | | Mass Spectrometry | Ionization: ESI-Positive MRM Transitions: this compound: m/z 376.05 → 250.97; Sunitinib (IS): m/z 399.12 → 283.02 Capillary Voltage: 3.5 kV Source Temp.: 150°C; Desolvation Temp.: 350°C | | Sample Preparation | Protein Precipitation with acetonitrile and formic acid. Internal Standard: Sunitinib. Reconstitution: in mobile phase. | | Validation Performance | Linearity: 0.40 - 500 ng/mL Accuracy: 90.9 - 108.9% Precision (Intra-/Inter-day): ≤10.6% |

The sample preparation workflow is straightforward, as illustrated below.

Start Start: Thaw plasma sample A 1. Aliquot 200 µL plasma Start->A B 2. Add 20 µL Internal Standard (1 µg/mL Sunitinib) A->B C 3. Add 15 µL formic acid B->C D 4. Add 445 µL acetonitrile (Vortex for 2 min) C->D E 5. Centrifuge at 12,500 rpm for 8 min at 4°C D->E F 6. Transfer supernatant E->F G 7. Evaporate to dryness under N₂ at 40°C F->G H 8. Reconstitute in 200 µL mobile phase G->H End End: Inject 5 µL into UHPLC-MS/MS H->End

Stability Profile & Experimental Guidance

While specific stability data for this compound (e.g., freeze-thaw, long-term storage) is not provided in the search results, you can assess the stability of your sample during analysis using a general plasma stability assay protocol [2]. The core concept is to monitor the depletion of the parent compound over time.

Start Start: Incubate test compound in plasma at 37°C A Aliquot plasma at defined timepoints (e.g., 0, 15, 30, 60, 120 min) Start->A B Precipitate proteins with organic solvent A->B C Centrifuge and collect supernatant B->C D Analyze supernatant via UPLC-MS/MS C->D E Plot Ln(Peak Response) vs. Time D->E End Determine half-life (t₁/₂) from slope (k): t₁/₂ = 0.693/k E->End

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems:

  • Low Recovery or Poor Sensitivity: The described protein precipitation method is effective for this compound [1]. If recovery is low, ensure proper vortexing and centrifugation steps. Using a stable isotope-labeled internal standard, if available, can further improve accuracy and compensate for any recovery variations.
  • Poor Chromatographic Peaks: If you observe peak tailing or shifting retention times, check the mobile phase pH and column condition. The method uses a neutral ammonium acetate buffer [1]. Prepare fresh mobile phase daily and ensure the UPLC column is not degraded.
  • Interference from Metabolites: The validated MRM transition (m/z 376.05 → 250.97) is specific for the parent this compound structure [1]. If metabolite interference is suspected, confirm that no significant peaks co-elute at the same retention time in blank plasma samples from your study.

Frequently Asked Questions

Q1: What is the minimum required plasma volume for this analysis? The described method uses 200 µL of rat plasma, which is sufficient for a single analysis including the calibration curve and QC samples [1].

Q2: Can this method be applied to other biological matrices? While the method was validated for rat plasma, the core UHPLC-MS/MS parameters can be a starting point for method development in other matrices like human plasma or tissue homogenates. However, full re-validation would be necessary.

Q3: How should plasma samples be stored before analysis? Based on standard bioanalytical practice, the validation protocol stored prepared plasma calibration standards and QC samples at -80°C until analysis [1]. This is the recommended temperature for long-term storage of study samples.

References

reducing matrix effects in Linifanib UHPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Assessing Matrix Effects

Matrix effects (ME) occur when co-eluting substances from the sample plasma alter the ionization efficiency of your analyte, leading to suppressed or enhanced signals and compromising data accuracy. A core strategy for assessing ME is the post-column infusion experiment and the post-extraction spike method [1].

The following diagram illustrates the experimental workflow for the post-column infusion method, a key technique for visually assessing matrix effects.

cluster_1 Key Interpretation Start Start Assessment Infuse Infuse Linifanib Standard via Syringe Pump Start->Infuse Column UHPLC Column Infuse->Column Inject Inject Extracted Blank Plasma Sample Column->Inject MS Mass Spectrometer (MRM Mode) Inject->MS Plot Plot Ion Chromatogram MS->Plot Analyze Analyze Signal Profile Plot->Analyze Flat Stable Baseline (Low Matrix Effect) Dip Signal Suppression (Dip in Baseline) Peak Signal Enhancement (Peak in Baseline)

For a quantitative measure, use the post-extraction spike method, calculating the Matrix Factor (MF) for each lot of control plasma [1]:

Matrix Factor (MF) = (Peak area of analyte spiked post-extraction) / (Peak area of analyte in neat solution)

  • MF ≈ 1.0: Indicates no significant matrix effect.
  • MF < 1.0: Indicates signal suppression.
  • MF > 1.0: Indicates signal enhancement.

The internal standard (IS) used should have a similar MF to the analyte; normalizing the analyte's MF by the IS's MF (IS-normalized MF) is a common acceptance criterion in method validation [1].

Strategies for Mitigating Matrix Effects in this compound Analysis

Here are practical strategies to minimize matrix effects, incorporating details from the published this compound method [2].

Mitigation Strategy Technical Implementation for this compound Rationale
Sample Cleanup Protein precipitation with acetonitrile & formic acid [2]. Removes phospholipids, a major cause of ion suppression in ESI+ mode [1].
Chromatographic Separation Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm); isocratic elution (ACN: 10mM Ammonium Acetate, 60:40); 0.3 mL/min flow [2]. Separates this compound (t$_R$ 0.68 min) from early-eluting endogenous compounds; high-efficiency small particles improve resolution [3].
Stable Isotope IS Sunitinib used as IS [2]. (Note: A stable isotope-labeled this compound is ideal) Compensates for variability in sample prep and ionization; co-elutes with analyte, experiencing nearly identical matrix effects.
Mobile Phase & Flow Using 10 mM Ammonium Acetatae [2]. Volatile buffers prevent ion source contamination; optimal flow rates improve desolvation and ionization efficiency.
Dilution Not specified in the method, but a general strategy. Diluting the final sample extract reduces the concentration of matrix components, thereby diminishing their impact.

Experimental Protocol: Assessing IS-Normalized Matrix Effects

This procedure adapts standard validation practices [1] for quantifying matrix effects.

  • Prepare Solutions:

    • Set A (Neat Standards): Prepare low and high concentration QC samples of this compound and its IS in mobile phase (no plasma).
    • Set B (Post-extraction Spikes): Perform protein precipitation on six different lots of blank control plasma. Spike the same amounts of this compound and IS into the resulting supernatants.
    • Set C (Blank Extracts): Analyze the six extracted blank plasma samples to confirm no interference at the retention times of this compound and IS.
  • Analyze Samples: Inject Sets A and B into the UHPLC-MS/MS system using the described method [2].

  • Calculate Matrix Factor (MF) and IS-normalized MF:

    • MF_this compound = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
    • MF_IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
    • IS-normalized MF = MF_this compound / MF_IS
  • Acceptance Criteria: The precision (CV%) of the IS-normalized MF across the six different plasma lots should be ≤ 15%. This demonstrates that the method is robust against inter-individual variations in plasma composition [1].

Frequently Asked Questions

Q1: The developed this compound method uses Sunitinib as an IS. Is this sufficient to compensate for matrix effects? While the published method successfully used Sunitinib [2], a stable isotope-labeled internal standard (SIL-IS) of this compound itself (e.g., this compound-d4) is the gold standard. A SIL-IS has virtually identical chemical and chromatographic properties to the analyte, ensuring it experiences the same matrix effects and provides the most accurate correction. If signal suppression/enhanced remains a problem, synthesizing or sourcing a SIL-IS is the recommended path.

Q2: Despite optimization, significant ion suppression remains at the retention time of this compound. What should I investigate next? First, re-run the post-column infusion experiment to confirm the suppression is sharp and coincides with the analyte. If it is, consider:

  • Enhanced Sample Cleanup: Replace simple protein precipitation with a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These can more effectively remove phospholipids and other interferences.
  • Chromatographic Re-optimization: Adjust the gradient program to delay the elution of this compound further away from the solvent front and early-eluting matrix compounds, even if it increases the run time.
  • Source Maintenance: Thoroughly clean the ESI source and ion transfer capillary, as accumulated matrix can be a continuous source of ion suppression.

Q3: Can I use a different column chemistry to reduce matrix effects for this compound? Yes. The BEH C18 column is excellent, but switching to a charged surface hybrid (CSH) C18 column can be beneficial for basic compounds like this compound, as it improves peak shape and loading capacity under low-pH conditions, which can enhance separation from interferences [3]. Alternatively, a phenyl-hexyl or fluoro-phenyl column offers different selectivity based on dipole-dipole and π-π interactions, which may better resolve this compound from specific matrix isobars [3].

References

Linifanib combination index calculation with chemotherapies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Combination Index (CI) for Linifanib

The Combination Index (CI) is a quantitative measure used to determine the nature of drug interactions. The standard interpretation is as follows [1] [2] [3]:

  • CI < 1: Indicates synergy
  • CI = 1: Indicates additivity
  • CI > 1: Indicates antagonism

The following table summarizes quantitative CI data from recent preclinical studies investigating this compound combinations.

Cancer Type / Model Combination Partner Reported CI Values & Key Findings Proposed Mechanism of Synergy

| Cutaneous T-cell Lymphoma (CTCL) [4] | Metronomic Vinorelbine (mVNR) or Etoposide (mETO) | • Strong synergism (CI < 1) • this compound increased intracellular concentrations of VNR and ETO. • Suppressed ABCB1 and ABCG2 gene expression. | Targeting AKT/mTOR signaling pathway; Reduced drug efflux. [4] | | Gastric Cancer [5] | 5-Fluorouracil (5-Fu) or Cisplatin | • Strong synergy (CI range: 0.017 to 0.589) • Efficacy shown in chemo-resistant SGC-7901/DDP cells. • Enhanced apoptosis and cell cycle arrest. | Suppression of RTK-mediated AKT/mTOR signaling; Inhibition of VEGFR, EGFR, IGFR. [5] | | Anaplastic Thyroid Cancer (ATC) [6] | Irinotecan (via its metabolite SN-38) | • Strong synergism in ATC cell lines. • Combination produced complete responses in some mouse xenografts. • Significantly increased median survival in vivo. | Inhibition of phospho-CSF-1R signaling. [6] |

Experimental Protocol: Calculating CI for this compound Combinations

The methodology for determining CI is well-established and typically involves the following workflow, which applies to studying this compound with other agents:

start 1. Define Experimental Goal a In vitro cell culture (e.g., cancer cell lines) start->a b Dose-Response Curves (Treat with single agents and combinations) a->b c Cell Viability Assay (e.g., MTT, CellTiter-Glo) b->c d Data Analysis (Fit dose-effect curves, calculate IC50 values) c->d e CI Calculation & Validation (Use software like CalcuSyn and statistical tests) d->e f Interpret Results (Synergy, Additivity, Antagonism) e->f

Here is a detailed breakdown of each step:

  • Define Experimental Goal: Determine the specific this compound combination, the disease model (e.g., specific cancer cell line), and the biological endpoint (e.g., inhibition of cell proliferation, induction of apoptosis). [4] [5] [6]
  • In Vitro Cell Culture: Culture the chosen cell lines according to standard protocols. Studies often use a panel of cell lines to account for heterogeneity. [5] [6]
  • Dose-Response Curves:
    • Single Agents: Treat cells with a range of doses of this compound and the chemotherapeutic agent alone to establish individual dose-effect relationships. A minimum of 5 data points is recommended for reliable curve fitting. [7]
    • Combination Therapy: Treat cells with the drugs in combination. A common and efficient design is the ray design, where the drugs are combined at a fixed molar ratio (e.g., 1:1, 1:10) based on their individual IC50 values. [1] [5] [6]
  • Cell Viability Assay: After a set incubation period (e.g., 72 hours), measure the cell viability or proliferation. Common methods include MTT, ATP-based assays (CellTiter-Glo), or direct cell counting. [4] [6] The result is expressed as a fraction affected (Fa), where Fa=0 indicates no effect and Fa=1 indicates 100% inhibition.
  • Data Analysis:
    • Fit Dose-Effect Curves: The data for each single agent and the combination are fitted to a dose-effect model. The Median-Effect Equation by Chou and Talalay is widely used for this purpose [1] [3]: log(Fa / (1 - Fa)) = m * log(D) - m * log(Dm) where Fa is the fraction affected, D is the dose, Dm is the median-effect dose (IC50), and m is the slope of the curve.
    • Calculate Combination Index (CI): For each combination dose (d1, d2) that produces a given effect level Fa, the CI is calculated using the classic isobologram equation based on the Loewe additivity model [1] [2] [3]: CI = (d1 / Dx,1) + (d2 / Dx,2) Here, Dx,1 and Dx,2 are the doses of each drug alone required to produce the same effect x% (e.g., IC50 for 50% effect).
  • CI Calculation & Validation:
    • Software Tools: The CI calculation is complex and best performed with specialized software. CalcuSyn and its successor CompuSyn are the most cited programs for this purpose, as they implement the Chou-Talalay method directly. [5] [6] Alternatively, the DDCV Shiny App provides a multi-method visualization tool for drug interactions. [8]
    • Statistical Validation: Calculate confidence intervals for the CI values to ensure the interaction is statistically significant. A synergistic claim (CI < 1) is stronger when the upper bound of the 95% confidence interval is also below 1. [1] [3]
  • Interpret Results: Refer to the standard scale for CI interpretation mentioned at the beginning of this guide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synergistic partners for this compound in preclinical research? A1: Based on current literature, this compound has shown strong synergy with a range of chemotherapies, including DNA-damaging agents like cisplatin and irinotecan/SN-38, antimetabolites like 5-Fluorouracil (5-Fu), and other cytotoxics like vinorelbine and etoposide [4] [5] [6].

Q2: The CI values from my experiment are inconsistent across different effect levels (Fa). Why? A2: This is a common observation. Drug interactions can be dose-dependent. A combination might be strongly synergistic at IC90 (high effect) but only additive or even antagonistic at IC20 (low effect). It is crucial to report the Fa-CI plot (Fraction affected vs. Combination Index) for a complete picture, rather than a single CI value [1] [5].

Q3: Besides CI, what other evidence can support a claim of synergy for this compound? A3: The CI quantifies the interaction on a phenotypic level (e.g., cell death). To build a stronger case, you should investigate the mechanism of synergy (MoS). For this compound, this often involves:

  • Western Blotting: Confirm the suppression of the intended target pathways, such as reduced phosphorylation of AKT, mTOR, and specific receptor tyrosine kinases (VEGFR, PDGFR) [4] [5].
  • Functional Assays: Show enhanced apoptosis (e.g., increased cleaved PARP, caspase-3 activity) or cell cycle arrest in the combination group compared to single agents [5] [6].
  • Computational Models: Emerging AI tools like DeepSignalingFlow can help predict and interpret MoS by integrating multi-omics data and signaling pathways [9].

References

overcoming chemoresistance with Linifanib in gastric cancer

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on Linifanib

Here are answers to some common questions researchers might have about this compound in the context of gastric cancer.

  • Q1: What is the evidence that this compound can reverse chemoresistance in gastric cancer?

    • A1: Preclinical studies demonstrate that this compound synergizes with chemotherapy agents like 5-FU and cisplatin to inhibit cell viability, even in cisplatin-resistant cell lines (SGC-7901/DDP). The synergism is quantified by Combination Index (CI) values far below 1 (ranging from 0.017 to 0.589), indicating strong synergy [1]. In vivo xenograft models confirm that co-treatment with this compound and chemotherapy leads to a synergistic reduction in tumor size and inhibition of tumor angiogenesis [1].
  • Q2: What is the proposed mechanism by which this compound overcomes resistance?

    • A2: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism involves the suppression of RTK-mediated AKT/mTOR signaling pathways [1]. Co-treatment with chemotherapy leads to decreased activation of VEGFR, EGFR, and IGFR, which consequently attenuates the pro-survival AKT/mTOR cascade, sensitizing cancer cells to chemotherapy-induced death [1].
  • Q3: Are there specific cell lines recommended for testing this compound combinations?

    • A3: Yes, several human gastric cancer cell lines have been used in published studies, including SGC-7901, MGC-803, BGC-823, and AGS [1]. For studies on cisplatin-specific resistance, the SGC-7901/DDP resistant subline is particularly relevant [1].
  • Q4: What are the optimal concentrations of this compound for in vitro experiments?

    • A4: For combination studies, using minimally toxic doses of this compound (e.g., 0.05 to 0.1 μmol/L) in conjunction with graded doses of chemotherapeutics has been shown to be effective [1]. The single-agent IC50 of this compound across various gastric cancer cell lines ranges from 2.6 to 16.9 μmol/L [1].

Key Experimental Data & Protocols

This section summarizes critical quantitative data and methodologies from the literature to help you design and troubleshoot your experiments.

Quantitative Data Summary

The table below consolidates key experimental findings from a seminal study on this compound in gastric cancer models [1].

Experimental Model Treatment Key Outcome(s) Relevant Figures/Notes
Multiple Gastric Cancer Cell Lines This compound + 5-FU or Cisplatin Strong synergy (CI: 0.017 - 0.589) in cell viability assays [1]. Table includes SGC-7901 and cisplatin-resistant SGC-7901/DDP lines.
SGC-7901 Cells (in vitro) This compound + 5-FU Increased S-phase cell cycle arrest [1].
SGC-7901 Cells (in vitro) This compound + Cisplatin Increased G2/M-phase cell cycle arrest [1].
SGC-7901 & MGC-803 Cells This compound + Chemo Significant increase in apoptosis vs. chemo alone (P < 0.001) [1]. Measured via flow cytometry.
SGC-7901 Cells (Western Blot) This compound + Chemo Dose-dependent reduction in Bcl-2, Bcl-xL, CyclinD1; increase in cleaved PARP [1].
SGC-7901 & Xenografts This compound + Chemo Decreased phosphorylation of EGFR, IGFR, AKT, and mTOR [1]. Mechanistic validation of pathway suppression.
Preclinical Xenograft Model This compound + Chemo Increased mouse survival; synergistic reduction in tumor size and angiogenesis [1]. In vivo efficacy confirmation.
Detailed Experimental Protocols

Based on the search results, here are detailed methodologies for key experiments.

1. Protocol for In Vitro Synergy Studies (Cell Viability and Combination Index) This protocol is used to determine if this compound and a chemotherapeutic agent act synergistically.

  • Objective: To quantify the interaction between this compound and chemotherapy drugs using the Combination Index (CI) method.
  • Materials:
    • Gastric cancer cell lines (e.g., SGC-7901, MGC-803, SGC-7901/DDP).
    • This compound (ABT-869), chemotherapeutic agents (5-FU, Cisplatin, etc.).
    • Cell culture reagents and 96-well plates.
    • Cell viability assay kit (e.g., WST-1, MTT).
  • Method:
    • Cell Seeding: Plate cells in 96-well plates and allow to adhere for 16-24 hours [1] [2].
    • Drug Treatment: Treat cells with a matrix of concentrations, including:
      • This compound alone (e.g., 0.05, 0.1 μmol/L and higher for IC50).
      • Chemotherapy agent alone (graded doses).
      • Combinations of both drugs.
      • Include a vehicle control.
    • Incubation: Incubate for 72 hours [1] [2].
    • Viability Assay: Add cell proliferation reagent (e.g., WST-1) and incubate further (e.g., 2-4 hours). Measure absorbance [1] [2].
    • Data Analysis:
      • Calculate the fraction of cells affected (Fa) for each treatment.
      • Use software (e.g., CompuSyn, CalcuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [1].

2. Protocol for Mechanistic Analysis via Western Blotting This protocol is used to validate the suppression of the target AKT/mTOR pathway.

  • Objective: To assess the effect of this compound and chemotherapy on the phosphorylation/activation of key signaling proteins.
  • Materials:
    • Treated cells or homogenized tumor xenograft tissues.
    • RIPA lysis buffer with protease and phosphatase inhibitors.
    • Antibodies against: p-EGFR (Tyr1068), p-IGF1R, p-AKT, p-mTOR, total AKT, total mTOR, and a loading control (e.g., GAPDH, β-Actin) [1].
  • Method:
    • Protein Extraction: Lyse cells or tissue samples in RIPA buffer and quantify protein concentration.
    • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Blocking and Incubation: Block membrane and incubate with primary antibodies overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies.
    • Detection: Use chemiluminescent substrate to visualize protein bands.
  • Expected Results: Successful combination treatment should show reduced phosphorylation levels of EGFR, IGF1R, AKT, and mTOR compared to single-agent treatments or control, without changes (or minimal changes) in total protein levels [1].

Signaling Pathway & Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound in overcoming chemoresistance, as described in the literature [1].

G cluster_0 Downstream Molecular Effects GrowthFactors Growth Factors (VEGF, EGF, IGF) RTKs Receptor Tyrosine Kinases (VEGFR, EGFR, IGFR) GrowthFactors->RTKs Ligation AKTmTOR AKT / mTOR Signaling Pathway RTKs->AKTmTOR Activates CellSurvival Cell Survival Proliferation & Chemoresistance AKTmTOR->CellSurvival Promotes Bcl2 ↓ Bcl-2, Bcl-xL Apoptosis Chemotherapy-Induced Apoptosis CellSurvival->Apoptosis Chemotherapy (5-FU, Cisplatin) This compound This compound (ABT-869) Intervention This compound->RTKs Inhibits This compound->AKTmTOR Suppresses CyclinD1 ↓ CyclinD1 CleavedPARP ↑ Cleaved PARP

(core mechanism based on [1])

The experimental workflow for investigating this compound's role in reversing chemoresistance generally follows the logic below, from in vitro validation to in vivo confirmation and mechanistic exploration.

G Start 1. In Vitro Synergy Screening CellViability Cell Viability Assay (WST-1/MTT) Start->CellViability Phenotype 2. Phenotypic Assays CellCycle Cell Cycle Analysis (Flow Cytometry) Phenotype->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PARP Cleavage) Phenotype->ApoptosisAssay Mechanism 3. Mechanistic Studies WesternBlot Pathway Analysis (Western Blot) Mechanism->WesternBlot InVivo 4. In Vivo Validation Xenograft Xenograft Tumor Model InVivo->Xenograft CI_Calc Combination Index (CI) Calculation CellViability->CI_Calc CI_Calc->Phenotype CellCycle->Mechanism ApoptosisAssay->Mechanism WesternBlot->InVivo TumorAnalysis Tumor Size & Survival Angiogenesis Assessment Xenograft->TumorAnalysis

(workflow synthesized from [1])

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No synergy observed in combination studies. Incorrect drug concentration ratios. Perform a full dose-response matrix to find effective, minimally toxic concentrations for this compound (start with 0.05-0.1 μM) [1].
High background cell death in control. Serum starvation is too harsh or cell seeding density is too low. Optimize serum concentration (e.g., 2% FBS) during treatment and ensure cells are in log-phase growth when seeded [1] [2].
No change in p-AKT/mTOR in Western Blots. Inefficient pathway inhibition or activation by growth factors in media. Stimulate cells with relevant growth factors (EGF, IGF) post-treatment to better observe the inhibitory effect of this compound [1]. Always include positive and negative controls.
High toxicity in in vivo models. Drug dosage is too high. Refer to established preclinical studies for dosing guidance (e.g., this compound at 25-50 mg/kg/day orally in mice has been used) and monitor for signs of toxicity [1].

References

Linifanib dose reduction strategies for toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Common Toxicities & Clinical Dose Management

The following table summarizes the adverse events associated with linifanib and the general dose management strategies employed in clinical trials.

Toxicity Category Common Manifestations Clinical Management Strategies
Hypertension Grade 3 hypertension [1] [2] Monitor blood pressure; manage with antihypertensive medication; consider dose interruption/reduction for severe cases [1].
Fatigue / Asthenia Grade 3/4 fatigue [1] Supportive care; dose interruption or reduction [1].
Dermatological Palmar-plantar erythrodysesthesia (hand-foot syndrome) [2] Dose interruption and subsequent reduction [1] [2].
Gastrointestinal Diarrhea [1] Supportive care; dose modification as needed.
Laboratory Abnormalities Increased ALT/AST, proteinuria, hypokalemia, hyperglycemia [1] [2] Regular monitoring; dose interruption for abnormalities (e.g., ALT increase was a dose-limiting toxicity) [2].

In clinical studies, dose interruptions and reductions were frequently required to manage adverse events [1] [3]. For example:

  • Dose-Limiting Toxicities (DLTs): In a phase 1 study, Grade 3 ALT increase and T-wave inversion requiring dose interruption for >7 days were identified as DLTs [2].
  • Fixed Dosing: Later-phase monotherapy trials used a fixed starting dose of 17.5 mg/day [1] [3].
  • Dose Reduction Scheme: In clinical practice, doses were typically reduced in set increments (e.g., 2.5 mg or 5.0 mg) based on the patient's cohort and weight [2].

Key Signaling Pathways for Mechanistic Studies

This compound's mechanism of action and toxicities are linked to its inhibition of key signaling pathways. The diagram below illustrates these pathways, which are crucial to investigate in a research context when studying efficacy, resistance, or toxicity mechanisms.

G cluster_targets This compound Primary Targets cluster_downstream Downstream Signaling Pathways cluster_effects Biological & Toxic Effects This compound This compound VEGFR VEGFR Family This compound->VEGFR PDGFR PDGFR Family This compound->PDGFR FLT3 FLT3 (mutant) This compound->FLT3 CSF1R CSF1R This compound->CSF1R AKT_mTOR AKT / mTOR Pathway VEGFR->AKT_mTOR ERK Ras / Raf / MEK / ERK Pathway VEGFR->ERK STAT JAK / STAT Pathway VEGFR->STAT Toxicity Toxicities: Hypertension, Fatigue, Proteinuria VEGFR->Toxicity PDGFR->AKT_mTOR PDGFR->ERK PDGFR->Toxicity FLT3->AKT_mTOR FLT3->STAT GSK3B GSK3β Pathway FLT3->GSK3B CSF1R->AKT_mTOR Angiogenesis Inhibition of Angiogenesis AKT_mTOR->Angiogenesis Cell_Prolif Inhibition of Cell Proliferation AKT_mTOR->Cell_Prolif Apoptosis Induction of Apoptosis AKT_mTOR->Apoptosis ERK->Angiogenesis ERK->Cell_Prolif ERK->Apoptosis STAT->Angiogenesis STAT->Cell_Prolif STAT->Apoptosis GSK3B->Angiogenesis GSK3B->Cell_Prolif GSK3B->Apoptosis

Suggested Experimental Approaches for Toxicity & Dose-Finding

Since explicit protocols are unavailable, here are key methodologies derived from the literature that you can adapt for your research.

Experimental Goal Key Methodologies from Literature Relevant Cell Lines / Models
Viability & Synergy MTT assay [4]; Combination Index (CI) calculation using the Chou-Talalay method [5]. Human gastric cancer lines (SGC-7901, MGC-803) [5]; Breast cancer lines (MCF7, T47D) [4].
Apoptosis & Cell Cycle Flow cytometry for Annexin V/PI staining and cell cycle analysis (propidium iodide) [5]. Same as above. Can use FLT3-ITD mutant cell lines (MV4-11) for leukemia studies [6].
Mechanistic Signaling Western blotting to assess phosphorylation/levels of key proteins (p-VEGFR, p-AKT, p-mTOR, p-ERK, p-STAT, p-GSK3β, Bcl-2, Cyclin D1, PARP cleavage) [5] [6]. Same as above. Ba/F3 cells expressing FLT3-ITD are a validated model for FLT3 signaling studies [6].
In-vivo Efficacy/Toxicity Mouse xenograft models (e.g., gastric cancer, leukemia) [5] [6]; Monitor mouse survival, tumor volume/weight; assess angiogenesis (microvessel density); track body weight and signs of distress as toxicity proxies [5]. SGC-7901 xenografts [5]; MV4-11 xenografts [6].

Important Considerations for Researchers

  • Toxicity as a Proxy for Activity: Some toxicities (like hypertension) are mechanism-based, linked to VEGFR inhibition [7]. Monitoring these in vivo can serve as a pharmacodynamic marker.
  • Context-Dependent Efficacy: this compound's effects are highly context-dependent. It shows potent activity in cells with specific driver mutations, such as FLT3-ITD in AML, but minimal effect on wild-type cells [8] [6].
  • Biomarker for Resistance: High levels of oncomiR-10b can "hijack" this compound, reducing its kinase inhibitory effects and anti-tumor efficacy. Measuring miR-10b could be a strategic biomarker for patient selection or understanding resistance [4].

References

Linifanib necroptosis inhibition potency EC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

Linifanib Necroptosis Inhibition Potency (EC₅₀)

Cell Line / Model Species EC₅₀ / IC₅₀ Value Key Experimental Conditions Citation
FADD-deficient Jurkat cells Human 5.13 µM (EC₅₀) Induced by 50 ng/ml TNF-α; viability measured via ATP assay [1].
Mouse Embryonic Fibroblasts (MEFs) Mouse 0.14 µM (EC₅₀) Induced by TNF-α; viability measured via ATP assay [1].
Mouse Embryonic Fibroblasts (MEFs) Mouse 51.3 µM (IC₅₀) Dose-response for cell viability (ATP assay) [1].
U937 cells (TSQ stimulus) Human >1.25 µM (Protective conc.) 8-point titration; death measured by PI uptake via IncuCyte [2].
U937 cells (TSI stimulus) Human 22 µM (IC₅₀) 8-point titration; death measured by PI uptake via IncuCyte [2].

Experimental Protocol for EC₅₀ Determination

Based on the cited research, here is a detailed methodology for determining this compound's EC₅₀ in inhibiting necroptosis [1].

1. Cell Preparation and Plating

  • Use a cell line susceptible to TNF-α-induced necroptosis. Common models include:
    • Human: FADD-deficient Jurkat cells (suspension) or HT-29 cells (adherent).
    • Mouse: Mouse Embryonic Fibroblasts (MEFs) or L929 cells (adherent).
  • Seed cells in an appropriate multi-well plate (e.g., 96-well) at a density that ensures ~80-90% confluency at the time of assay.

2. Compound Treatment and Necroptosis Induction

  • Prepare a serial dilution of this compound in DMSO or culture medium. Include a negative control (vehicle only) and a positive control (e.g., Necrostatin-1, a known RIPK1 inhibitor).
  • Pre-treatment: Add the diluted this compound to the cells and incubate for a specified period (e.g., 30 minutes to 2 hours) [1].
  • Induction: After pre-treatment, stimulate necroptosis by adding a cocktail to the cells. A common stimulus (TSZ) consists of:
    • TNF-α (T): e.g., 10-50 ng/ml
    • Smac Mimetic (S): e.g., 100 nM
    • pan-Caspase Inhibitor (Z): e.g., 20 µM z-VAD-fmk
  • Incubate the cells for a defined period, typically 16-24 hours.

3. Cell Viability Measurement Quantify cell viability using one of the following methods:

  • ATP-based Luminescent Assay (e.g., CellTiter-Glo): Measures ATP levels as a proxy for viable cells. Add the reagent, lyse the cells, and measure luminescence. This was used to report the EC₅₀ values of 5.13 µM and 0.14 µM [1].
  • Propidium Iodide (PI) Uptake with Live-Cell Imaging (e.g., IncuCyte): Quantifies dead cells with compromised membranes. PI is added during induction, and fluorescence is measured kinetically. This method was used to report an IC₅₀ of 22 µM in U937 cells [2].

4. Data Analysis

  • Normalize the viability data: Set the vehicle-treated, non-induced cells as 100% viable, and the vehicle-treated, induced cells as 0% viable.
  • Plot the normalized viability (%) against the log of this compound concentration.
  • Fit the data with a non-linear regression (sigmoidal dose-response) curve to calculate the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Mechanism of Action & Signaling Pathway

The following diagram illustrates the necroptosis pathway and the reported site of inhibition for this compound, based on the research findings [1] [2].

G TNF_alpha TNF-α TNFR TNFR1 Complex I (TRADD, TRAF2, cIAPs) TNF_alpha->TNFR Complex_II Complex II (RIPK1, RIPK3, FADD) TNFR->Complex_II Necrosome Necrosome (p-RIPK1 / p-RIPK3) Complex_II->Necrosome pMLKL Oligomerized p-MLKL Necrosome->pMLKL Necroptosis Membrane Disruption & Necroptosis pMLKL->Necroptosis This compound This compound Inhibitor This compound->Necrosome  Inhibits RIPK1  Kinase Activity

The studies indicate that this compound acts by directly inhibiting the kinase activity of RIPK1, which in turn prevents the phosphorylation of both RIPK1 and its downstream effector, MLKL. This blockade stops the formation of the active necrosome complex, thereby protecting cells from necroptosis [1] [2].

Important Technical Notes

  • Context is Critical: The reported potency of this compound varies significantly based on the cell type, species, and specific necroptosis stimulus used. Always interpret EC₅₀ values within their experimental context.
  • Mechanism Insight: The primary evidence suggests RIPK1 is the key target. However, as this compound was initially developed as a VEGFR/PDGFR inhibitor, off-target effects in your specific experimental system cannot be ruled out [3] [2].
  • Control Experiments: It is crucial to include control inhibitors (e.g., Necrostatin-1 for RIPK1) in your assays to validate the necroptosis pathway and the mechanism of your compound.

References

Linifanib comparative efficacy in advanced HCC systemic therapy

Author: Smolecule Technical Support Team. Date: February 2026

Linifanib vs. Sorafenib: Efficacy and Safety Profile

Parameter This compound Sorafenib Result & Conclusion
Overall Survival (OS) 9.1 months 9.8 months Hazard Ratio (HR): 1.046. No significant difference; trial failed to meet primary endpoint [1] [2].
Time to Progression (TTP) 5.4 months 4.0 months HR: 0.759. Statistically significant improvement for this compound (P = .001) [1] [2].
Objective Response Rate (ORR) 13.0% 6.9% Better tumor shrinkage with this compound [1] [2].
Grade 3/4 Adverse Events More frequent Less frequent Safety results significantly favored sorafenib (all P < .001) [1] [2].

Mechanism of Action and Trial Design

  • Mechanism of Action: this compound (ABT-869) is an ATP-competitive inhibitor that selectively targets all Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinases. This dual inhibition was designed to block tumor angiogenesis and growth more potently [3] [2].
  • Clinical Trial Protocol: The open-label, Phase III trial enrolled 1,035 patients with advanced HCC who had not received prior systemic therapy. Key eligibility criteria included Child-Pugh Class A liver function. Patients were randomized to receive either this compound (17.5 mg once daily) or sorafenib (400 mg twice daily) until disease progression or unacceptable toxicity [2]. The primary endpoint was Overall Survival, with Time to Progression and Objective Response Rate as key secondary endpoints, all assessed per RECIST v1.1 [2].

The following diagram illustrates the signaling pathways targeted by this compound and the key outcomes of the clinical trial.

G cluster_pathway This compound Mechanism: VEGF & PDGF Pathway Inhibition cluster_outcome Phase III Trial Outcomes vs. Sorafenib Ligands Pro-angiogenic Ligands (VEGF, PDGF) Receptors Receptor Tyrosine Kinases (VEGFR, PDGFR) Ligands->Receptors Downstream Downstream Signaling (Tumor Angiogenesis & Growth) Receptors->Downstream Inhibition This compound Inhibition Inhibition->Receptors Blocks OS Overall Survival (Primary Endpoint) 9.1 vs 9.8 months No Benefit Conclusion Overall Status: Development Discontinued OS->Conclusion TTP Time to Progression 5.4 vs 4.0 months Improved* TTP->Conclusion Safety Grade 3/4 Adverse Events More Frequent Poorer Safety Profile Safety->Conclusion

Conclusion and Context in Advanced HCC Therapy

While this compound showed activity in improving Time to Progression and Objective Response Rate, its failure to demonstrate a survival advantage combined with its inferior safety profile led to its discontinuation from further development for advanced HCC [4]. Current treatment paradigms have shifted toward immune-based combination therapies, which have established new standards of care.

References

Linifanib time to progression vs sorafenib phase III trial

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety outcomes from the phase III trial comparing Linifanib and Sorafenib in patients with advanced hepatocellular carcinoma (HCC) [1].

Parameter This compound Sorafenib Hazard Ratio (HR) / Comparison Statistical Significance (P-value)
Overall Survival (OS) 9.1 months 9.8 months HR: 1.046 (95% CI: 0.896-1.221) Not significant (Primary endpoint not met)
Time to Progression (TTP) 5.4 months 4.0 months HR: 0.759 (95% CI: 0.643-0.895) P = 0.001
Objective Response Rate (ORR) 13.0% 6.9% - -
Grade 3/4 Adverse Events More frequent Less frequent - All P < 0.001
Serious Adverse Events More frequent Less frequent - All P < 0.001
AEs Leading to Drug Discontinuation More frequent Less frequent - All P < 0.001

Experimental Protocol of the Phase III Trial

For researchers, the detailed methodology of the cited trial is as follows:

  • Study Design: The trial was a randomized, open-label, phase III study conducted across 186 sites in 28 countries. Patients were assigned in a 1:1 ratio to either the this compound or sorafenib group [1].
  • Patient Population: The study enrolled 1,035 adults with advanced HCC who had not received prior systemic therapy. Key eligibility criteria included unresectable or metastatic HCC, Child-Pugh Class A liver function, and an ECOG performance status of 0 or 1 [1].
  • Interventions:
    • This compound Arm: 17.5 mg, orally self-administered once daily under fasting conditions [1].
    • Sorafenib Arm: 400 mg, orally self-administered twice daily, as per the locally approved label [1].
  • Dose Modifications: Dose reductions, interruptions, or discontinuations were permitted to manage drug-related toxicities at the investigator's discretion [1].
  • Primary and Secondary Endpoints:
    • Primary Endpoint: Overall Survival (OS) [1].
    • Secondary Endpoints: Included Time to Progression (TTP), progression-free survival (PFS), and objective response rate (ORR), all assessed per RECIST v1.1 [1].
  • Assessment Schedule: Tumor assessments via radiography were conducted at screening, every 6 weeks until week 42, and every 9 weeks thereafter. Safety was monitored throughout the study [1].

Mechanism of Action and Signaling Pathways

The diagram below illustrates the targeted signaling pathways of this compound and sorafenib in hepatocellular carcinoma.

G cluster_targets Molecular Targets cluster_processes Key Cancer Processes in HCC HCC Hepatocellular Carcinoma (HCC) Angiogenesis Tumor Angiogenesis HCC->Angiogenesis Highly Vascular Tumor Proliferation Tumor Cell Proliferation HCC->Proliferation VEGFR VEGF Receptors VEGFR->Angiogenesis PDGFR PDGF Receptors PDGFR->Angiogenesis RAF RAF Kinase RAF->Proliferation This compound This compound Inhibits This compound->VEGFR Primary Target This compound->PDGFR Primary Target Sorafenib Sorafenib Inhibits Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF Also Inhibits

This diagram highlights the key differences in the drugs' mechanisms:

  • This compound is a potent ATP-competitive inhibitor that selectively targets all VEGF and PDGF receptor tyrosine kinases. It was designed to more precisely block these primary angiogenesis pathways [1].
  • Sorafenib is a broader multi-kinase inhibitor that targets VEGFR, PDGFR, and also RAF kinase, which directly impacts tumor cell proliferation in addition to angiogenesis [1] [2].

Key Interpretation of the Results

  • Efficacy vs. Safety Trade-off: While this compound showed superior activity in delaying radiological progression (TTP) and achieving tumor shrinkage (ORR), this did not translate into an overall survival benefit, likely due to greater toxicity leading to more treatment discontinuations [1].
  • Clinical Context: The trial failed to meet its primary endpoint, as this compound did not demonstrate superiority or non-inferiority in overall survival compared to sorafenib. Consequently, sorafenib (and other agents like lenvatinib [3]) remained the standard first-line systemic treatments for advanced HCC.

References

Linifanib safety profile comparison with other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

TKI Safety Profile Overview

Drug Name Class / Selectivity Key Safety Concerns (Grade 3+) from Clinical Trials Common Adverse Events (All Grades) Clinical Context & Notes
Linifanib Selective VEGFR/PDGFR inhibitor [1] Hypertension, Diarrhea, Proteinuria, Asthenia [2] Hypertension, Diarrhea, Proteinuria, Hand-foot rash, Fatigue, Myalgia [2] [1] HCC, NSCLC: Exposure-response analysis supported a fixed 17.5 mg starting dose for Phase III to manage AE risk [2].
Axitinib 2nd Gen., selective VEGFR-TKI (High potency) [3] Hypertension (17%), Diarrhea (11%), Fatigue (10%) [4] Diarrhea, Hypertension, Fatigue [4] RCC (2nd line): Showed better tolerance vs. sorafenib and sunitinib in some studies; lower rates of hematological AEs [5].
Sorafenib 1st Gen., non-selective VEGFR-TKI (Low potency) [3] Hand-foot syndrome (17%), Hypertension (12%), Diarrhea (8%) [4] Diarrhea, HFSR, Hypertension, Alopecia, Anorexia [4] [6] HCC, RCC: Established safety profile; higher TEE risk signal in pharmacovigilance studies [3].
Sunitinib Nonselective VEGFR-TKI (Low potency) [3] Myelosuppression (Leukocytopenia, Thrombocytopenia), HFS [5] Fatigue, Diarrhea, Nausea, Myelosuppression [6] RCC: Higher rates of myelosuppression and AE-related dose reduction compared to axitinib, especially in Asian populations [5].
Lenvatinib Nonselective VEGFR-TKI (High potency) [3] Strongest signal for Thromboembolic Events (TEEs) in pharmacovigilance [3] Hypertension, Proteinuria, Fatigue [7] HCC, Thyroid Cancer: FAERS database analysis showed the highest disproportionate reporting signal for TEEs (MI, PE) among VEGFR-TKIs [3].

Key Experimental Data and Methodologies

The safety data in the table is derived from specific experimental protocols. Here are the methodologies for the key studies cited.

This compound Exposure-Safety Analysis (Phase II)
  • Objective: To identify a this compound dose with an acceptable safety profile for a Phase III study in Hepatocellular Carcinoma (HCC) patients [2].
  • Methodology:
    • Population PK Modeling: Pharmacokinetic data was pooled from 2 Phase I and 3 Phase II trials (N=266). A population PK model was developed to characterize this compound exposure (C~max~ and AUC) for each patient [2].
    • Exposure-Response Analysis: Model-derived exposure metrics (C~max~ and AUC) were correlated with the rates of common Adverse Events (AEs) using statistical models to determine P-values [2].
    • Dosing Regimen Comparison: The model simulated and compared the predicted AE rates for weight-based dosing versus fixed dosing [2].
  • Conclusion: The analysis supported a fixed 17.5 mg starting dose for Phase III studies to optimize the safety profile [2].
Axitinib vs. Sorafenib in RCC (Phase III Trial)
  • Objective: To compare the efficacy and safety of axitinib versus sorafenib as second-line treatment for metastatic Renal Cell Carcinoma (mRCC) [4].
  • Methodology:
    • Trial Design: Randomized, multicenter, phase 3 trial (NCT00678392). A total of 723 patients with clear-cell mRCC were stratified and randomly allocated (1:1) to receive axitinib (5 mg twice daily) or sorafenib (400 mg twice daily) [4].
    • Safety Assessment: Safety was assessed in all patients who received at least one dose of the study drug (n=359 for axitinib, n=355 for sorafenib). AEs were collected and graded for severity according to established criteria (e.g., CTCAE) [4].
    • Data Analysis: The incidence and grade of treatment-related AEs were summarized for each treatment arm [4].
VEGFR-TKI Pharmacovigilance Study (FAERS Database)
  • Objective: To comprehensively evaluate the real-world risk of Thromboembolic Events (TEEs) associated with antitumor VEGFR-TKIs [3].
  • Methodology:
    • Data Source: Reports from the FDA Adverse Event Reporting System (FAERS) from the launch of each drug to Q3 2023 [3].
    • Signal Detection: Disproportionality analysis was performed using multiple algorithms (ROR, PRR, IC-2SD, EB05). A positive safety signal was considered when it met the threshold criteria in all four algorithms [3].
    • Analysis: The analysis calculated the incidence and signal strength of TEEs (including arterial and venous events) for 8 different VEGFR-TKIs [3].

Signaling Pathways and Mechanisms

The following diagram illustrates the primary signaling pathways targeted by this compound and other VEGFR-TKIs, which are central to their mechanism of action and related toxicities.

G Ligands Growth Factor Ligands (VEGF, PDGF) RTKs Receptor Tyrosine Kinases (RTKs) (VEGFR, PDGFR) Ligands->RTKs Binds Downstream Downstream Pathways (MAPK, PI3K/Akt) RTKs->Downstream Activates CellularEffects Cellular Effects (Proliferation, Survival, Angiogenesis) Downstream->CellularEffects Promotes This compound This compound (ABT-869) This compound->RTKs Inhibits OtherTKIs Other VEGFR-TKIs (Sorafenib, Sunitinib, Lenvatinib, Axitinib) OtherTKIs->RTKs Inhibits

This diagram shows that this compound and other TKIs primarily inhibit Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR. This blockade suppresses downstream signaling pathways (MAPK, PI3K/Akt), thereby inhibiting cancer cell proliferation and angiogenesis [1] [8]. However, inhibiting these critical pathways in healthy tissues is the fundamental cause of class-effect toxicities:

  • Hypertension: Caused by inhibition of VEGFR signaling in normal endothelial cells, reducing nitric oxide production and causing vasoconstriction [4] [2] [1].
  • Thromboembolic Events (TEEs): Long-term systemic suppression of vascular endothelium disrupts normal vascular homeostasis, increasing the risk of both arterial and venous thrombosis [3].
  • Proteinuria: Arises from damage to glomerular endothelial cells and podocytes, which are dependent on VEGF signaling for maintenance [2] [1].
  • Hand-Foot Syndrome (HFSR) & Fatigue: Mechanisms are multifactorial but are common on-target effects associated with VEGFR inhibition [4] [1].

Interpretation and Research Considerations

  • Class Effects vs. Drug-Specific Profiles: While all VEGFR-TKIs share common mechanisms leading to AEs like hypertension, the incidence and severity of specific AEs (e.g., HFSR with sorafenib, myelosuppression with sunitinib, TEEs with lenvatinib) vary. This is influenced by the drug's selectivity, potency, and off-target profiles [5] [3].
  • Data Limitations for this compound: Much of the definitive safety data for this compound comes from earlier phase trials. Its development in some cancer types (like NSCLC) was not pursued into later phases due to modest efficacy, meaning a full safety profile in large Phase III populations for direct comparison with widely approved TKIs is not available [1] [7].
  • Context is Critical: The safety profile of a TKI can be influenced by the specific patient population (e.g., underlying liver function in HCC), line of therapy, and combination with other agents like chemotherapy or immunotherapy [7].

References

Efficacy and Safety Comparison: Linifanib vs. Sorafenib

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Linifanib Sorafenib Hazard Ratio (HR) / Comparison P-value
Overall Survival (OS) 9.1 months 9.8 months HR, 1.046; 95% CI, 0.896–1.221 Not significant
Time to Progression (TTP) 5.4 months 4.0 months HR, 0.759; 95% CI, 0.643–0.895 ( P = .001 )
Objective Response Rate (ORR) 13.0% 6.9% --- ---
Grade 3/4 Adverse Events More frequent Less frequent --- ( P < .001 )
AEs leading to discontinuation More frequent Less frequent --- ( P < .001 )

Experimental Protocol of the Phase III Trial

For researchers, the specific methodologies from the pivotal phase III trial are detailed below [1] [2].

  • Trial Design: A randomized, open-label, phase III study conducted across 186 sites in 28 countries.
  • Patient Population: 1,035 patients with advanced hepatocellular carcinoma (HCC) who had not received prior systemic therapy. Key inclusion criteria included [1] [2]:
    • Unresectable or metastatic HCC.
    • Child-Pugh Class A liver function.
    • ECOG performance status of 0 or 1.
  • Interventions: Patients were randomly assigned in a 1:1 ratio [1] [2].
    • This compound arm: 17.5 mg, orally, once daily.
    • Sorafenib arm: 400 mg, orally, twice daily (as per local label).
  • Stratification Factors: Randomization was stratified by geographic region, ECOG performance status, presence of vascular invasion or extrahepatic spread, and hepatitis B virus infection status [1] [2].
  • Endpoints Assessment:
    • Primary Endpoint: Overall Survival (OS).
    • Secondary Endpoints: Time to Progression (TTP) and Objective Response Rate (ORR), both assessed per RECIST version 1.1 [1] [2].
    • Tumor assessments were performed radiographically at screening and then every 6 weeks until week 42, followed by every 9 weeks thereafter [2].
    • Safety was assessed by monitoring adverse events, which were graded for severity using the National Cancer Institute Common Terminology Criteria for Adverse Events (version 4.0) [2].

Mechanism of Action and Trial Workflow

The different efficacy and safety profiles of this compound and sorafenib stem from their distinct mechanisms of action. The following diagram illustrates the key tyrosine kinases targeted by each drug and the streamlined workflow of the phase III trial that generated the comparative data.

Interpretation and Context for Professionals

  • Primary Outcome: The trial did not meet its primary endpoint of demonstrating superior or non-inferior overall survival for this compound compared to sorafenib [1] [2]. The similar OS, despite a better TTP and ORR, suggests other factors may have influenced survival.
  • Safety Trade-off: The significant improvement in tumor response with this compound was counterbalanced by a substantially higher rate of severe adverse events, which more frequently led to dose modifications or treatment discontinuation [1] [2]. This negatively impacts the drug's risk-benefit profile.
  • Place in the Treatment Landscape: A separate network meta-analysis of phase III trials concluded that while this compound showed a survival advantage over placebo, sorafenib retained a more favorable balance of efficacy and safety [3].

References

Linifanib cardiac repolarization QT effect assessment

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative QT Effect Data Summary

The table below summarizes the key findings from a high-precision QT study, which evaluated the effects of a single maximum tolerated dose (0.25 mg/kg) of Linifanib in patients with advanced solid tumors [1].

Assessment Parameter Findings for this compound (0.25 mg/kg)
Maximum ΔΔQTcF (Upper 95% CI) 4.3 ms (at 3 hours post-dose) [1]
Regulatory Threshold 10 ms (ICH E14 Guidance) [1]
Conclusion vs. Threshold Did not meet the threshold for regulatory concern [1]
Patients with QTcF > 500 ms 0 out of 24 patients [1]
Patients with ΔQTcF > 60 ms 0 out of 24 patients [1]
Exposure-Response Slope 0.01048 ms per μg/mL (P=0.1094, not significant) [2]
Predicted ΔQTcF at C~max~ 3.56 ms (95% Upper Confidence Bound: 7.2 ms) [2]

Detailed Experimental Protocol

The data in the table above were generated using a rigorous clinical trial design. Here are the methodological details.

  • Study Design: Phase I, open-label, randomized, two-sequence, two-period crossover study [1] [2].
  • Patients: 24 patients with advanced solid tumors refractory to standard therapy, with ECOG performance status of 0-1 and adequate organ function [1].
  • Intervention: A single oral dose of this compound at 0.25 mg/kg (not to exceed 17.5 mg), administered under both fasting and non-fasting conditions in a crossover manner [1] [2].
  • ECG Assessment: Triplicate 12-lead ECGs were measured after the patient was supine for 5 minutes. Readings were taken serially at pre-dose and 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose [1] [2].
  • QTc Calculation: The QT interval was corrected for heart rate using Fridericia's formula (QTcF): QTcF = QT / ³√RR [1] [2].
  • Primary Analysis: A linear mixed-effects model was used for time-matched, baseline-adjusted QTcF intervals (ΔΔQTcF). An intersection-union test was applied to conclude that this compound had no effect if the upper 95% confidence bound for ΔΔQTcF was below 10 ms at all time points [1] [2].
  • Secondary Analysis: An exposure-response analysis explored the relationship between plasma this compound concentration and the change in QTcF from baseline [1] [2].

Mechanism and Context in Drug Development

The following diagram illustrates the specific signaling pathways targeted by this compound and the general concern for cardiac repolarization in tyrosine kinase inhibitor (TKI) development.

G This compound This compound VEGFR VEGFR This compound->VEGFR Selectively Inhibits PDGFR PDGFR This compound->PDGFR Selectively Inhibits OtherTKIs OtherTKIs This compound->OtherTKIs Contrast with Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis TumorGrowth TumorGrowth Angiogenesis->TumorGrowth CardiacKinases CardiacKinases OtherTKIs->CardiacKinases Inhibit QT_Prolongation QT_Prolongation CardiacKinases->QT_Prolongation Disruption of Cardiac Repolarization

The diagram highlights two key concepts:

  • Targeted Selectivity: this compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families, crucial pathways for tumor angiogenesis [1]. Its minimal activity against unrelated kinases is a key differentiator [1].
  • Cardiac Safety Rationale: Some multi-targeted TKIs inhibit cardiac kinases (e.g., hERG), disrupting ventricular repolarization and prolonging the QT interval, which increases the risk of Torsades de Pointes [1] [3]. This compound's selectivity helps it avoid this adverse effect.

Comparative Assessment and Conclusion

  • Efficacy in Other Cancers: While this analysis focuses on cardiac safety, it is worth noting that this compound has demonstrated clinically meaningful activity in other trials, such as in patients with advanced Renal Cell Carcinoma, with a different side effect profile (e.g., hypertension, diarrhea, fatigue) [4].
  • Final Conclusion for Cardiac Repolarization: The dedicated Phase I study provides high-quality evidence that This compound does not have a clinically significant effect on cardiac repolarization at its maximum tolerated dose of 0.25 mg/kg [1] [2]. The data confidently shows that the drug's effect on the QTc interval is well below the regulatory threshold for concern.

References

Linifanib antitumor activity versus sunitinib brivanib

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data at a Glance

Drug (Targets) Trial Phase & Comparator Overall Survival (OS) Progression-Free Survival (PFS)/ Time to Progression (TTP) Common Adverse Events (AEs)

| Linifanib (VEGFR, PDGFR) | Phase III vs. Sorafenib [1] | 9.1 mo vs. 9.8 mo (HR 1.05) | PFS: 4.2 mo vs. 2.9 mo (HR 0.81) | Diarrhea, hypertension, fatigue [2] | | Sunitinib (VEGFR, PDGFR, KIT, RET, FLT3) | Phase III vs. Sorafenib [1] | 7.9 mo vs. 10.2 mo (HR 1.30) | TTP: 4.1 mo vs. 3.8 mo (HR 1.13) | Hand-foot skin reaction (HFSR), neutropenia, thrombocytopenia [2] [3] | | Brivanib (VEGFR, FGFR) | Phase III vs. Sorafenib (First-line) [2] [1] | 9.5 mo vs. 9.9 mo (HR 1.07) | TTP: 4.2 mo vs. 4.1 mo (HR 1.01) | Fatigue, hyponatremia, AST elevation, hypertension [2] | | | Phase III vs. Placebo (Second-line) [2] | 9.4 mo vs. 8.2 mo (Not Significant) | TTP: 4.2 mo vs. 2.7 mo (HR 0.56) | Fatigue, asthenia, hypertension [2] |

Detailed Efficacy and Clinical Trial Outcomes

The data in the table above comes from large, randomized Phase III trials, which provide the highest level of evidence for comparing drug efficacy.

  • This compound: In the LIGHT trial, this compound did not meet its primary endpoint of demonstrating superior overall survival compared to sorafenib. Although it showed a better PFS, this did not translate into a survival benefit for patients [1].
  • Sunitinib: A Phase III trial comparing sunitinib to sorafenib was stopped early due to increased serious adverse events and inferior survival in the sunitinib group [1].
  • Brivanib: The BRISK-FL trial showed that brivanib was not statistically superior to sorafenib in the first-line setting [2] [1]. In the second-line setting (BRISK-PS), while brivanib significantly improved TTP and ORR compared to placebo, the improvement in OS was not statistically significant [2].

Mechanisms of Action and Experimental Insights

Understanding the distinct molecular targets of these drugs provides context for their antitumor strategies and observed toxicities.

architecture Ligands Growth Factors & Ligands (VEGF, PDGF, FGF) RTKs Receptor Tyrosine Kinases (RTKs) at Cell Membrane Ligands->RTKs This compound This compound (VEGFR, PDGFR) This compound->RTKs Sunitinib Sunitinib (VEGFR, PDGFR, KIT, RET) Sunitinib->RTKs Brivanib Brivanib (VEGFR, FGFR) Brivanib->RTKs Downstream Downstream Signaling Pathways (PI3K/Akt/mTOR, Ras/Raf/MEK/ERK) RTKs->Downstream CellularEffects Cellular Effects Angiogenesis Inhibition of Angiogenesis Downstream->Angiogenesis Proliferation Inhibition of Tumor Cell Proliferation Downstream->Proliferation Survival Reduction of Cell Survival Downstream->Survival

Key Experimental Findings on Mechanisms:

  • This compound's Unique Pathway Interaction: A preclinical study discovered that this compound induces protective autophagy in HCC cells by suppressing the PDGFR-β and its downstream Akt/mTOR pathway. This autophagy acts as a resistance mechanism. Combining this compound with autophagy inhibitors like chloroquine significantly enhanced its anti-tumor effect in vitro and in mouse models [4].
  • Brivanib's Distinct Target Profile: Brivanib is a selective dual inhibitor of FGF and VEGF signaling. This dual inhibition was designed to provide strong anti-angiogenic effects and direct effects on tumor cells. A mass-balance study in humans confirmed that its prodrug, brivanib alaninate, is rapidly converted to the active moiety brivanib and is primarily eliminated in feces [5].
  • Sunitinib's Broad-Spectrum Inhibition: Sunitinib inhibits a wide range of targets beyond VEGFR and PDGFR, including KIT, RET, and FLT3. This broad activity profile is associated with its distinct toxicity pattern, such as a high incidence of myelosuppression (neutropenia, thrombocytopenia) [3].

Interpretation Guide for Researchers

  • Clinical Trajectory: The development of this compound, sunitinib, and brivanib for first-line HCC was largely halted after the negative results of their Phase III trials. The field has since moved towards other agents like lenvatinib in the first-line and regorafenib or cabozantinib in the second-line [6] [1].
  • Value of the Data: For drug development professionals, the value in studying these agents lies in understanding the mechanisms of resistance (e.g., this compound-induced autophagy) and the importance of target selection. The failure of these drugs underscores the challenge of surpassing the efficacy of sorafenib in unselected patient populations.
  • Experimental Design Consideration: The this compound-autophagy study [4] provides a excellent template for investigating combination strategies to overcome resistance to targeted therapies. The methodologies used, including immunoblotting for LC3-II, immunofluorescence, and genetic knockdown of autophagy-related genes, are well-established protocols in the field.

References

Linifanib VEGF inhibition potency compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Linifanib Potency Profile

This compound (ABT-869) is a potent receptor tyrosine kinase (RTK) inhibitor. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against key targets [1].

Target IC₅₀ Value (nM) Biological Context
PDGFRβ 2 nM In vitro kinase assay [1]
KDR (VEGFR-2) 4 nM In vitro kinase assay [1]
Flt-3 4 nM In vitro kinase assay [1]
CSF-1R 7 nM In vitro kinase assay [1]
VEGF-stimulated HUVEC proliferation 0.2 nM Cellular potency assay [1]

Head-to-Head Comparison with Cediranib

The following table compares the in vitro cellular kinase inhibition profiles of this compound and Cediranib (AZD2171), another potent VEGFR inhibitor.

Target This compound (IC₅₀) Cediranib (IC₅₀)
VEGFR-1 (Flt-1) Information not found 1.2 nM [2] [3]
VEGFR-2 (KDR) 4 nM [1] Comparable to VEGFR-1 (Potent pan-VEGFR inhibitor) [2] [3]
c-Kit Information not found 1-3 nM (cellular phosphorylation); 13 nM (proliferation assay) [2] [3]
PDGFR-β 2 nM [1] 12-32 nM (cellular phosphorylation) [2] [3]

Experimental Context for Key Data

The quantitative data for a meaningful comparison require an understanding of the experimental methods used to generate them.

  • This compound Potency Assays: The key data for this compound's IC₅₀ against KDR (4 nM) and its potent inhibition of VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation (IC₅₀ = 0.2 nM) were generated through in vitro kinase assays and cellular proliferation assays, respectively [1]. The low IC₅₀ in the HUVEC assay is significant as it demonstrates the compound's functional consequence in a primary cell model relevant to angiogenesis.
  • Cediranib Selectivity Profile: The data for Cediranib were obtained from a study that assessed its activity beyond VEGFR-2/3. The IC₅₀ of 1.2 nM against VEGFR-1 was determined in a cellular model (AG1-G1-Flt1 cells) stimulated with VEGF-A [2] [3]. Its activity against c-Kit (1-3 nM) and PDGFR-β (12-32 nM) was also measured in cellular phosphorylation assays, providing a direct comparison of its potency across the structurally related PDGFR family [2] [3].

VEGF Inhibition Signaling Pathway

The diagram below illustrates the VEGF signaling pathway and the inhibition points for tyrosine kinase inhibitors (TKIs) like this compound and Cediranib, as well as therapeutic antibodies.

VEGF_Pathway VEGF Signaling Inhibition Pathway VEGF VEGF VEGFR VEGFR (Dimerized & Activated) VEGF->VEGFR Binds TK Tyrosine Kinase Domain VEGFR->TK Activates Signaling Downstream Signaling (PI3K, MAPK, etc.) TK->Signaling Phosphorylates Outcome Cellular Outcomes (Proliferation, Survival, Migration, Angiogenesis) Signaling->Outcome TKI_Inhibitors TKI Inhibitors (e.g., this compound, Cediranib) TKI_Inhibitors->TK Inhibits Antibody_Inhibitors Therapeutic Antibodies (e.g., Bevacizumab) Antibody_Inhibitors->VEGF Neutralizes

Knowledge Gaps and Further Research

The current search results are insufficient for a complete guide. Key information is missing for a full objective comparison:

  • Missing Direct Comparisons: The data for this compound and Cediranib come from different studies and sources. A direct, head-to-head comparison in a unified assay system is needed for a definitive potency ranking.
  • Incomplete this compound Profile: The search results lack IC₅₀ values for this compound against VEGFR-1 and c-Kit, making a full "pan-VEGFR" comparison impossible.
  • Limited Comparator Scope: Data for other major VEGF/VEGFR inhibitors like sunitinib, sorafenib, pazopanib, and axitinib (listed in [4]) are not detailed in the results with specific IC₅₀ values relevant to this comparison.
  • Antibody-Based Inhibitors: The guide currently focuses on small molecule TKIs. For a comprehensive view, the distinct mechanism of antibody-based inhibitors like bevacizumab (which neutralizes VEGF-A ligand [5]) and aflibercept (a VEGF trap that acts as a decoy receptor [6]) should also be included.

To complete your comparison guide, I suggest you:

  • Consult specialized databases like the NIH's PubChem for standardized bioactivity data.
  • Search for original research articles and review papers that perform direct, comparative profiling of multiple RTK inhibitors in the same experimental setup.
  • Review patent documents for these compounds, which often contain extensive pharmacological data.

References

Efficacy and Safety Results from Phase II Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety data from two primary phase II clinical trials of linifanib in advanced NSCLC.

Trial Parameter This compound + Chemotherapy (First-Line, NCT00716534) [1] This compound Monotherapy (Second/Third-Line, NCT00517790) [2]
Patient Population Chemonaive, stage IIIB/IV nonsquamous NSCLC [1] Advanced NSCLC, 1-2 prior systemic therapies [2]

| Treatment Arms | A: Placebo + Carboplatin/Paclitaxel B: this compound 7.5 mg + Carboplatin/Paclitaxel C: this compound 12.5 mg + Carboplatin/Paclitaxel [1] | 1: this compound 0.10 mg/kg 2: this compound 0.25 mg/kg [2] | | Primary Endpoint | Progression-Free Survival (PFS) [1] | Progression-Free Rate at 16 Weeks [2] | | Key Efficacy Results | Median PFS: Arm A: 5.4 months Arm B: 8.3 months (HR 0.51 vs A) Arm C: 7.3 months (HR 0.64 vs A)

Median OS: Arm A: 11.3 months Arm B: 11.4 months Arm C: 13.0 months [1] | Median PFS: 3.6 months (both doses) Median OS: 9.0 months Objective Response Rate (ORR): 5.0% [2] | | Common Treatment-Related Adverse Events | Increased toxicity vs. placebo: Hypertension, fatigue, diarrhea, proteinuria, palmar-plantar erythrodysesthesia (hand-foot syndrome) [1] | Hypertension (37%), Fatigue (42%), Decreased appetite (38%), Diarrhea (32%), Nausea (27%), Palmar-plantar erythrodysesthesia (24%), Proteinuria (22%) [2] |

Key Experimental Protocols

To help you interpret the data, here are the methodologies used in the core trials.

Randomized Phase II Trial of this compound with Chemotherapy (NCT00716534) [1]
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled phase II trial.
  • Patient Eligibility: Chemotherapy-naive adults with cytologically/histologically confirmed recurrent stage IIIB (with effusion) or stage IV nonsquamous NSCLC, with an ECOG Performance Status of 0 or 1.
  • Treatment Protocol:
    • Chemotherapy: Carboplatin (AUC 6) and paclitaxel (200 mg/m²) administered intravenously on Day 1 of a 21-day cycle, for a maximum of six cycles.
    • Study Drug: Patients were randomized to receive oral once-daily placebo, this compound 7.5 mg, or this compound 12.5 mg, continuously until disease progression or unacceptable toxicity.
  • Statistical Analysis:
    • Primary endpoint was PFS, with secondary endpoints including OS and ORR.
    • Efficacy was analyzed on an intent-to-treat basis. PFS and OS distributions were estimated using the Kaplan-Meier method and compared using a stratified log-rank test.
Phase II Trial of this compound Monotherapy (NCT00517790) [2]
  • Study Design: Open-label, randomized phase II trial.
  • Patient Eligibility: Patients with locally advanced or metastatic NSCLC who had received one to two prior lines of systemic therapy.
  • Treatment Protocol: Patients were randomized to receive oral this compound at a dose of either 0.10 mg/kg or 0.25 mg/kg once daily.
  • Assessments:
    • Tumor response was assessed every 8 weeks by an independent central imaging review using RECIST criteria.
    • Safety was monitored throughout the study, with adverse events graded according to CTCAE criteria.

Mechanism of Action and Biomarker Analysis

This compound's activity and a potential predictive biomarker were also investigated in these trials.

  • Mechanism of Action: this compound (ABT-869) is an orally active, selective inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families [1] [3] [4]. It suppresses tumor growth by blocking angiogenesis and has been shown in preclinical models to potentiate the efficacy of chemotherapy agents like carboplatin and paclitaxel [1] [5].

G This compound This compound (ABT-869) VEGFR VEGFR Family This compound->VEGFR Inhibits PDGFR PDGFR Family This compound->PDGFR Inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes PDGFR->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

  • Predictive Biomarker Signature: An exploratory analysis identified a potential plasma biomarker signature (carcinoembryonic antigen [CEA] >3 ng/mL and cytokeratin 19 fragment [CYFRA 21-1] <7 ng/mL) that was associated with greater PFS benefit from this compound treatment [1] [4]. The workflow for this analysis is summarized below.

G Step1 1. Baseline Plasma Collection Step2 2. ELISA Assay (CEA, CYFRA 21-1) Step1->Step2 Step3 3. Apply Signature Step2->Step3 ProfilePos Positive Profile CEA >3 ng/mL & CYFRA 21-1 <7 ng/mL Step3->ProfilePos ProfileNeg Negative Profile All other combinations Step3->ProfileNeg Outcome1 Associated with Improved PFS on this compound ProfilePos->Outcome1 Outcome2 Less PFS benefit from this compound ProfileNeg->Outcome2

Interpretation and Context for Researchers

  • Clinical Significance: The addition of this compound to chemotherapy provided a statistically significant 49% reduction in the risk of progression or death (HR 0.51 for the 7.5 mg arm), a notable PFS benefit in first-line advanced NSCLC [1]. However, the increased toxicity and lack of a robust overall survival advantage were noted as limitations [6].
  • Comparative Landscape: In the context of other anti-angiogenic agents for NSCLC, both bevacizumab and ramucirumab have shown statistically significant but similarly modest survival benefits (prolonging OS by approximately 2 months and 1.4 months, respectively) [6]. The development of predictive biomarkers, like the CEA/CYFRA 21-1 signature for this compound, is considered a crucial step for future success in this therapeutic class [6] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

375.14953838 Da

Monoisotopic Mass

375.14953838 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CO93X137CW

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in leukemia (myeloid), myelodysplastic syndrome, and solid tumors.

Pharmacology

Linifanib is an orally bioavailable receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Linifanib inhibits members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families; it exhibits much less activity against unrelated RTKs, soluble tyrosine kinases, or serine/threonine kinases. This agent does not have a general antiproliferative effect due to its high dose requirement. However, linifanib may exhibit potent antiproliferative and apoptotic effects on tumor cells whose proliferation is dependent on mutant kinases, such as FMS-related tyrosine kinase receptor-3 (FLT3).

Mechanism of Action

ABT-869, a multi-targeted receptor tyrosine kinase inhibitor, has been shown to inhibit of all members of the VEGF and PDGF receptor families (e.g., KDR IC50 value of 4 nM), and have less activity (IC50 values >1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases and serine/threonine kinases. In addition, it exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

796967-16-3

Wikipedia

Linifanib

Dates

Last modified: 08-15-2023
1: Ikeda AK, Judelson DR, Federman N, Glaser KB, Landaw EM, Denny CT, Sakamoto KM. ABT-869 inhibits the proliferation of Ewing Sarcoma cells and suppresses platelet-derived growth factor receptor beta and c-KIT signaling pathways. Mol Cancer Ther. 2010 Mar;9(3):653-60. Epub 2010 Mar 2. PubMed PMID: 20197394; PubMed Central PMCID: PMC2837519.
2: Wong CI, Koh TS, Soo R, Hartono S, Thng CH, McKeegan E, Yong WP, Chen CS, Lee SC, Wong J, Lim R, Sukri N, Lim SE, Ong AB, Steinberg J, Gupta N, Pradhan R, Humerickhouse R, Goh BC. Phase I and biomarker study of ABT-869, a multiple receptor tyrosine kinase inhibitor, in patients with refractory solid malignancies. J Clin Oncol. 2009 Oct 1;27(28):4718-26. Epub 2009 Aug 31. PubMed PMID: 19720910.
3: Zhou J, Goh BC, Albert DH, Chen CS. ABT-869, a promising multi-targeted tyrosine kinase inhibitor: from bench to bedside. J Hematol Oncol. 2009 Jul 30;2:33. PubMed PMID: 19642998; PubMed Central PMCID: PMC2729745.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.
5: Franklin PH, Banfor PN, Tapang P, Segreti JA, Widomski DL, Larson KJ, Noonan WT, Gintant GA, Davidsen SK, Albert DH, Fryer RM, Cox BF. Effect of the multitargeted receptor tyrosine kinase inhibitor, ABT-869 [N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea], on blood pressure in conscious rats and mice: reversal with antihypertensive agents and effect on tumor growth inhibition. J Pharmacol Exp Ther. 2009 Jun;329(3):928-37. Epub 2009 Mar 2. PubMed PMID: 19255283.
6: Banfor PN, Franklin PA, Segreti JA, Widomski DL, Davidsen SK, Albert DH, Cox BF, Fryer RM, Gintant GA. ETA receptor blockade with atrasentan prevents hypertension with the multitargeted tyrosine kinase inhibitor ABT-869 in telemetry-instrumented rats. J Cardiovasc Pharmacol. 2009 Feb;53(2):173-8. PubMed PMID: 19188829.
7: Zhou J, Bi C, Janakakumara JV, Liu SC, Chng WJ, Tay KG, Poon LF, Xie Z, Palaniyandi S, Yu H, Glaser KB, Albert DH, Davidsen SK, Chen CS. Enhanced activation of STAT pathways and overexpression of survivin confer resistance to FLT3 inhibitors and could be therapeutic targets in AML. Blood. 2009 Apr 23;113(17):4052-62. Epub 2009 Jan 14. PubMed PMID: 19144991.
8: Jasinghe VJ, Xie Z, Zhou J, Khng J, Poon LF, Senthilnathan P, Glaser KB, Albert DH, Davidsen SK, Chen CS. ABT-869, a multi-targeted tyrosine kinase inhibitor, in combination with rapamycin is effective for subcutaneous hepatocellular carcinoma xenograft. J Hepatol. 2008 Dec;49(6):985-97. Epub 2008 Oct 1. PubMed PMID: 18930332.
9: Wu H, Zhang J, Norem K, El-Shourbagy TA. Simultaneous determination of a hydrophobic drug candidate and its metabolite in human plasma with salting-out assisted liquid/liquid extraction using a mass spectrometry friendly salt. J Pharm Biomed Anal. 2008 Dec 1;48(4):1243-8. Epub 2008 Sep 9. PubMed PMID: 18926659.
10: Zhou J, Khng J, Jasinghe VJ, Bi C, Neo CH, Pan M, Poon LF, Xie Z, Yu H, Yeoh AE, Lu Y, Glaser KB, Albert DH, Davidsen SK, Chen CS. In vivo activity of ABT-869, a multi-target kinase inhibitor, against acute myeloid leukemia with wild-type FLT3 receptor. Leuk Res. 2008 Jul;32(7):1091-100. Epub 2007 Dec 26. PubMed PMID: 18160102.
11: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.
12: Zhou J, Pan M, Xie Z, Loh SL, Bi C, Tai YC, Lilly M, Lim YP, Han JH, Glaser KB, Albert DH, Davidsen SK, Chen CS. Synergistic antileukemic effects between ABT-869 and chemotherapy involve downregulation of cell cycle-regulated genes and c-Mos-mediated MAPK pathway. Leukemia. 2008 Jan;22(1):138-46. Epub 2007 Oct 18. PubMed PMID: 17943175.
13: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jun;29(5):359-73. PubMed PMID: 17805439.
14: Dai Y, Hartandi K, Ji Z, Ahmed AA, Albert DH, Bauch JL, Bouska JJ, Bousquet PF, Cunha GA, Glaser KB, Harris CM, Hickman D, Guo J, Li J, Marcotte PA, Marsh KC, Moskey MD, Martin RL, Olson AM, Osterling DJ, Pease LJ, Soni NB, Stewart KD, Stoll VS, Tapang P, Reuter DR, Davidsen SK, Michaelides MR. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. J Med Chem. 2007 Apr 5;50(7):1584-97. Epub 2007 Mar 8. PubMed PMID: 17343372.
15: Shankar DB, Li J, Tapang P, Owen McCall J, Pease LJ, Dai Y, Wei RQ, Albert DH, Bouska JJ, Osterling DJ, Guo J, Marcotte PA, Johnson EF, Soni N, Hartandi K, Michaelides MR, Davidsen SK, Priceman SJ, Chang JC, Rhodes K, Shah N, Moore TB, Sakamoto KM, Glaser KB. ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia. Blood. 2007 Apr 15;109(8):3400-8. Epub 2007 Jan 5. PubMed PMID: 17209055; PubMed Central PMCID: PMC1852258.
16: Wang PG, Zhang J, Gage EM, Schmidt JM, Rodila RC, Ji QC, El-Shourbagy TA. A high-throughput liquid chromatography/tandem mass spectrometry method for simultaneous quantification of a hydrophobic drug candidate and its hydrophilic metabolite in human urine with a fully automated liquid/liquid extraction. Rapid Commun Mass Spectrom. 2006;20(22):3456-64. PubMed PMID: 17066370.
17: Rodila RC, Kim JC, Ji QC, El-Shourbagy TA. A high-throughput, fully automated liquid/liquid extraction liquid chromatography/mass spectrometry method for the quantitation of a new investigational drug ABT-869 and its metabolite A-849529 in human plasma samples. Rapid Commun Mass Spectrom. 2006;20(20):3067-75. PubMed PMID: 16969771.
18: Li L, Lin X, Shoemaker AR, Albert DH, Fesik SW, Shen Y. Hypoxia-inducible factor-1 inhibition in combination with temozolomide treatment exhibits robust antitumor efficacy in vivo. Clin Cancer Res. 2006 Aug 1;12(15):4747-54. PubMed PMID: 16899626.
19: Guo J, Marcotte PA, McCall JO, Dai Y, Pease LJ, Michaelides MR, Davidsen SK, Glaser KB. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors. Mol Cancer Ther. 2006 Apr;5(4):1007-13. PubMed PMID: 16648572.
20: Albert DH, Tapang P, Magoc TJ, Pease LJ, Reuter DR, Wei RQ, Li J, Guo J, Bousquet PF, Ghoreishi-Haack NS, Wang B, Bukofzer GT, Wang YC, Stavropoulos JA, Hartandi K, Niquette AL, Soni N, Johnson EF, McCall JO, Bouska JJ, Luo Y, Donawho CK, Dai Y, Marcotte PA, Glaser KB, Michaelides MR, Davidsen SK. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Mol Cancer Ther. 2006 Apr;5(4):995-1006. PubMed PMID: 16648571.
21: Carlson DM, Steinberg JL, Gordon G. Targeting the unmet medical need: the Abbott Laboratories oncology approach. Clin Adv Hematol Oncol. 2005 Sep;3(9):703-10. PubMed PMID: 16224444.

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